molecular formula C16H23N3OS B10780566 Buprofezin (Standard) CAS No. 953030-84-7

Buprofezin (Standard)

货号: B10780566
CAS 编号: 953030-84-7
分子量: 305.4 g/mol
InChI 键: PRLVTUNWOQKEAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Buprofezin is a thiadiazine insecticide and insect growth regulator (IGR) with strong relevance for agricultural and entomological research . It exhibits a unique mode of action characterized by contact and stomach activity, primarily functioning as an inhibitor of chitin biosynthesis . By disrupting the molting process, Buprofezin prevents immature insect nymphs and larvae from developing into reproducing adults, making it a valuable tool for studying population dynamics and control strategies .This compound is highly effective against a range of economically significant sucking insect pests, including whiteflies, leafhoppers, planthoppers, scale insects, and mealybugs . Its research applications span across various crops, most notably in rice, citrus, cotton, tomatoes, cucumbers, and other vegetables and ornamentals . Buprofezin is a key subject in resistance mechanism studies. Research has shown that cytochrome P450 enzymes, such as CYP353D1v2 in Laodelphax striatellus , can metabolize Buprofezin, leading to the formation of buprofezin sulfone and contributing to cross-resistance between different insecticide classes . This highlights its importance in resistance management research. Commercially, Buprofezin is available in various formulations, such as suspension concentrates (SC) and dry flowables (DF), to suit different application needs . The global market for Buprofezin is significant, reflecting its widespread adoption and utility in integrated pest management (IPM) programs due to its selective action and lower impact on beneficial insects compared to broad-spectrum insecticides . This product is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-tert-butylimino-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLVTUNWOQKEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034401, DTXSID401009368
Record name Buprofezin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

267.6 °C
Record name Buprofezin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 0.9 mg/L at 25 °C, In acetone: 0.240 mg/L at 25 °C; chloroform: 0.520 mg/L at 25 °C; ethanol 0.080 mg/L at 25 °C; toluene 0.320 mg/L at 25 °C
Record name Buprofezin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.18 at 20 °C
Record name Buprofezin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

9.4X10-6 mm Hg at 25 °C
Record name Buprofezin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from isopropyl alcohol, White crytals, Pure, colorless crystalline solid

CAS No.

69327-76-0, 953030-84-7
Record name Buprofezin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69327-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buprofezin [BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069327760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buprofezin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953030847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buprofezin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1,3,5-Thiadiazin-4-one, 2-[(1,1-dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPROFEZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8KGI239I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Buprofezin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

106.1 °C
Record name Buprofezin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Core Mechanism of Buprofezin on Chitin Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buprofezin (B33132), a thiadiazine insect growth regulator, exerts its insecticidal activity primarily by inhibiting chitin (B13524) synthesis, a vital process for the formation of the insect exoskeleton. This disruption of the molting process leads to mortality, particularly in nymphal stages. This technical guide provides a comprehensive overview of the core mechanism of action of buprofezin on chitin synthesis, detailing its molecular target, physiological effects, and interaction with key hormonal signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

Chitin, a polymer of N-acetylglucosamine, is a fundamental structural component of the insect cuticle. Its synthesis is a complex and highly regulated process, making it an attractive target for selective insecticides. Buprofezin is a widely used insecticide that specifically targets this pathway, offering effective control of various hemipteran pests.[1][2][3] Understanding the precise mechanism of action of buprofezin is crucial for optimizing its use, managing resistance, and developing novel insecticides with similar modes of action.

Molecular Target and Mechanism of Inhibition

The primary molecular target of buprofezin is chitin synthase (CHS) , the key enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) units into chitin chains.[1][4] Buprofezin acts as a non-competitive inhibitor of this enzyme.

While the exact binding site and inhibitory mechanism at the molecular level are not fully elucidated, it is understood that buprofezin does not directly compete with the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). Instead, it is thought to bind to an allosteric site on the chitin synthase enzyme, inducing a conformational change that reduces its catalytic efficiency. This leads to a significant decrease in the rate of chitin production.

A mutation (G932C) in the chs1 gene, which codes for chitin synthase 1, has been identified in the brown planthopper, Nilaparvata lugens, conferring high levels of resistance to buprofezin.[1][5] This finding strongly supports the role of chitin synthase as the primary target of this insecticide.

Quantitative Data on Buprofezin's Efficacy

The inhibitory effect of buprofezin on chitin synthesis and its efficacy against various insect pests have been quantified in numerous studies. The following tables summarize key quantitative data.

ParameterInsect SpeciesValueReference
Chitin Synthesis Inhibition Nilaparvata lugens35% inhibition at 10 ppm[6]
LC15 Aphis gossypii1.125 mg/L (48h)[7]
0.435 mg/L (72h)[7]
LC30 Aphis gossypii2.888 mg/L (48h)[7]
0.898 mg/L (72h)[7]
LC50 Aphis gossypii7.586 mg/L (48h)[7]
1.886 mg/L (72h)[7]
Stomoxys calcitrans18.92 ppm[8]
Homalodisca coagulata (1st instar)30.3 µg/ml[9]
Homalodisca coagulata (2nd instar)39 µg/ml[9]
LD10 Pirata piratoides (female)316 mg/mg fresh weight[2]
LD50 Pirata piratoides (female)653 mg/mg fresh weight[2]

Interaction with the Ecdysone (B1671078) Signaling Pathway

The molting process in insects is tightly regulated by the steroid hormone 20-hydroxyecdysone (B1671079) (20E). The 20E signaling pathway is initiated by the binding of 20E to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[10][11] This complex then binds to ecdysone response elements (EcREs) on DNA, regulating the transcription of genes involved in molting and cuticle formation.[10][11]

While buprofezin's primary target is chitin synthase, evidence suggests an indirect interaction with the ecdysone signaling pathway. Sublethal concentrations of buprofezin have been shown to upregulate the expression of the chitin synthase 1 (CHS1) gene.[4][12] This could be a compensatory response to the inhibition of the enzyme's activity. The regulation of CHS1 expression is known to be influenced by the 20E signaling pathway. Therefore, it is plausible that buprofezin's disruption of chitin synthesis triggers a feedback mechanism that modulates the ecdysone signaling cascade, although the precise molecular links are still under investigation.

Experimental Protocols

In Vitro Chitin Synthase Activity Assay

This protocol is adapted from methods used for assaying chitin synthase activity in the presence of inhibitors.[13][14][15]

Materials:

  • Insect tissue (e.g., last instar nymphs)

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT)

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Buprofezin stock solution (in DMSO)

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Enzyme Preparation: Homogenize insect tissue in ice-cold extraction buffer. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Reaction Setup: To each well of the WGA-coated plate, add the reaction buffer, UDP-GlcNAc, and varying concentrations of buprofezin (or DMSO for control).

  • Enzyme Reaction: Initiate the reaction by adding the enzyme extract to each well. Incubate the plate at the optimal temperature for the specific insect's chitin synthase (typically 25-30°C) for a defined period (e.g., 1-3 hours).

  • Detection:

    • Wash the plate thoroughly to remove unbound reagents.

    • Add WGA-HRP conjugate to each well and incubate.

    • Wash the plate again to remove unbound conjugate.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percentage of inhibition for each buprofezin concentration and determine the IC50 value.

Gene Expression Analysis of Chitin Synthase 1 (CHS1)

This protocol outlines the steps for quantifying the effect of buprofezin on CHS1 gene expression using quantitative real-time PCR (qRT-PCR).

Materials:

  • Insects treated with sublethal concentrations of buprofezin and control insects.

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers specific for the CHS1 gene and a reference gene (e.g., actin or GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from buprofezin-treated and control insects according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR:

    • Set up the qRT-PCR reaction with the cDNA template, specific primers for CHS1 and the reference gene, and the qRT-PCR master mix.

    • Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in CHS1 gene expression in buprofezin-treated insects compared to the control group, normalized to the reference gene.

Visualizations

Chitin Synthesis Pathway and Buprofezin's Point of Action

Chitin_Synthesis_Pathway GlcNAc N-acetylglucosamine UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc->UDP_GlcNAc Multiple enzymatic steps CHS Chitin Synthase (CHS) UDP_GlcNAc->CHS Substrate Chitin Chitin Polymer CHS->Chitin Polymerization Buprofezin Buprofezin Buprofezin->CHS Inhibition

Caption: Simplified overview of the chitin synthesis pathway and the inhibitory action of buprofezin on chitin synthase.

Experimental Workflow for In Vitro Chitin Synthase Assay

Chitin_Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme_Prep Enzyme Preparation (from insect tissue) Reaction_Setup Reaction Setup (Buffer, Substrate, Buprofezin) Enzyme_Prep->Reaction_Setup Plate_Coating Plate Coating (with WGA) Plate_Coating->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Washing1 Washing Incubation->Washing1 Add_WGA_HRP Add WGA-HRP Washing1->Add_WGA_HRP Incubation2 Incubation Add_WGA_HRP->Incubation2 Washing2 Washing Incubation2->Washing2 Add_TMB Add TMB Substrate Washing2->Add_TMB Color_Dev Color Development Add_TMB->Color_Dev Stop_Reaction Stop Reaction Color_Dev->Stop_Reaction Read_Absorbance Read Absorbance (450nm) Stop_Reaction->Read_Absorbance

Caption: Step-by-step workflow for the in vitro chitin synthase activity assay to evaluate buprofezin's inhibitory effect.

Proposed Interaction between Buprofezin and the Ecdysone Signaling Pathway

Buprofezin_Ecdysone_Interaction Buprofezin Buprofezin CHS Chitin Synthase Buprofezin->CHS Inhibits Chitin_Synthesis Chitin Synthesis CHS->Chitin_Synthesis Catalyzes Feedback Feedback Loop (Proposed) Chitin_Synthesis->Feedback Ecdysone_Signaling 20-Hydroxyecdysone (20E) Signaling Pathway Feedback->Ecdysone_Signaling Modulates? CHS1_Gene Chitin Synthase 1 (CHS1) Gene Ecdysone_Signaling->CHS1_Gene Regulates CHS1_Expression CHS1 Gene Expression CHS1_Gene->CHS1_Expression CHS1_Expression->CHS

Caption: A proposed model illustrating the potential feedback mechanism between buprofezin-induced chitin synthesis inhibition and the ecdysone signaling pathway.

Conclusion

Buprofezin's primary mechanism of action is the inhibition of chitin synthase, leading to a disruption of the molting process and subsequent insect mortality. While the direct inhibitory effect on the enzyme is established, the precise molecular interactions and the interplay with hormonal signaling pathways, such as the ecdysone pathway, are areas that warrant further investigation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of insecticide development and resistance management, facilitating a deeper understanding of this important insect growth regulator.

References

An In-depth Technical Guide to the Synthesis of Buprofezin and Its Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buprofezin (B33132), a thiadiazine-class insect growth regulator, is a potent inhibitor of chitin (B13524) synthesis, primarily used to control Hemipteran pests. This technical guide provides a comprehensive overview of the predominant industrial synthesis pathway for Buprofezin, focusing on the widely utilized phosgene (B1210022) route. Detailed experimental protocols for the synthesis of key intermediates and the final product are presented, supported by quantitative data to facilitate reproducibility. Additionally, this guide includes a non-phosgene alternative for the synthesis of a critical intermediate and concludes with a visual representation of the synthetic pathway.

Introduction

Buprofezin, chemically known as 2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one, is a cornerstone in integrated pest management programs due to its targeted mode of action and relatively low toxicity to non-target organisms. Its mechanism involves the inhibition of chitin biosynthesis, which disrupts the molting process in insects. The commercial production of Buprofezin is a multi-step chemical synthesis that requires careful control of reaction conditions to ensure high yield and purity. This document outlines the primary synthetic route, detailing the formation of crucial intermediates and their subsequent conversion to Buprofezin.

The Phosgene-Mediated Synthesis Pathway of Buprofezin

The most common industrial synthesis of Buprofezin involves a four-step process: photochemical reaction (phosgenation), chlorination, synthesis (cyclization), and purification. This pathway is characterized by the use of phosgene, a highly reactive and hazardous chemical, necessitating stringent safety protocols.

Key Intermediates

The synthesis of Buprofezin via the phosgene route involves two key intermediates:

  • N-Chloromethyl-N-phenylcarbamoyl chloride: A bifunctional molecule that serves as the backbone for the thiadiazine ring.

  • 1-Isopropyl-3-tert-butylthiourea: The source of the isopropyl and tert-butylamino moieties in the final Buprofezin structure.

Synthesis of Key Intermediates

This intermediate is typically prepared in a two-step sequence starting from N-methylaniline.

Step 1: Phosgenation of N-methylaniline to form N-methyl-N-phenylcarbamoyl chloride

In this step, N-methylaniline is reacted with phosgene in a suitable solvent to yield N-methyl-N-phenylcarbamoyl chloride.

Step 2: Chlorination of N-methyl-N-phenylcarbamoyl chloride

The N-methyl group of N-methyl-N-phenylcarbamoyl chloride is then chlorinated using chlorine gas, often under UV irradiation or in the presence of a radical initiator, to produce N-chloromethyl-N-phenylcarbamoyl chloride.

This thiourea (B124793) derivative is synthesized through the reaction of tert-butyl isothiocyanate with isopropylamine (B41738) in a suitable solvent like chlorobenzene (B131634).

Final Synthesis of Buprofezin (Cyclization)

The final step in the synthesis is the cyclization reaction between N-chloromethyl-N-phenylcarbamoyl chloride and 1-isopropyl-3-tert-butylthiourea in the presence of a base to form the thiadiazine ring of Buprofezin.

Experimental Protocols

The following protocols are derived from patent literature and represent a common approach to the synthesis of Buprofezin.

Synthesis of N-Chloromethyl-N-phenylcarbamoyl chloride

Materials:

  • N-methylaniline

  • Phosgene

  • Dioxane or Chloroform (solvent)

  • Chlorine gas

  • Diisopropyl azodicarboxylate (catalyst)

Procedure:

  • Phosgenation: To a photochemical reactor, add the solvent (dioxane or chloroform) and initiate stirring. Control the temperature between 10-20°C. Introduce phosgene gas at a steady rate while simultaneously adding N-methylaniline dropwise. After the reaction is complete, remove the solvent by vacuum distillation to obtain crude N-methyl-N-phenylcarbamoyl chloride.

  • Chlorination: To the crude N-methyl-N-phenylcarbamoyl chloride in the reactor, add fresh solvent and a catalytic amount of diisopropyl azodicarboxylate. Cool the reactor to 0°C and bubble chlorine gas through the mixture until the reaction is complete. The resulting solution contains N-chloromethyl-N-phenylcarbamoyl chloride.

Synthesis of 1-Isopropyl-3-tert-butylthiourea

Materials:

  • tert-Butyl isothiocyanate

  • Isopropylamine

  • Chlorobenzene (solvent)

Procedure:

  • Dissolve tert-butyl isothiocyanate in chlorobenzene in a reaction vessel equipped with a stirrer.

  • Cool the solution to 0-15°C.

  • Slowly add isopropylamine dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The product, 1-isopropyl-3-tert-butylthiourea, can be isolated by cooling the mixture and collecting the precipitated solid by filtration, followed by drying.

Synthesis of Buprofezin

Materials:

  • N-chloromethyl-N-phenylcarbamoyl chloride solution

  • 1-Isopropyl-3-tert-butylthiourea

  • Toluene (B28343) (solvent)

  • Organic amine (e.g., triethylamine) as a base

  • Methanol (B129727) (for crystallization)

Procedure:

  • Transfer the solution of N-chloromethyl-N-phenylcarbamoyl chloride to a synthesis reactor.

  • Add toluene and 1-isopropyl-3-tert-butylthiourea to the reactor.

  • Add the organic amine base and warm the mixture, maintaining the temperature for approximately 10 hours.

  • After the reaction is complete, transfer the mixture to a distillation apparatus.

  • Remove the residual organic amine and toluene under vacuum.

  • Add methanol to the residue to induce crystallization.

  • Collect the Buprofezin crystals by filtration and dry to obtain the final product. A production yield of over 82% can be achieved with this method.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of Buprofezin and its intermediates.

Table 1: Synthesis of N-methyl-N-phenylcarbamoyl chloride

ParameterValueReference
Reactants N-methylaniline, Phosgene[2]
Solvent Dichloroalkane[2]
Temperature 20-70°C[2]
Molar Ratio (Phosgene:N-methylaniline) 1.1-2.0 : 1.0[2]
Yield 98.5%[2]

Table 2: Synthesis of 1-Isopropyl-3-tert-butylthiourea

ParameterValueReference
Reactants tert-Butyl isothiocyanate, Isopropylamine[3]
Solvent Chlorobenzene[3]
Temperature 0-30°C (addition), 20-50°C (reaction)[3]
Reaction Time 2-6 hours[3]
Molar Ratio (Isopropylamine:tert-Butyl isothiocyanate) 0.9-1.1 : 1.0[3]

Table 3: Synthesis of Buprofezin

ParameterValueReference
Reactants N-chloromethyl-N-phenylcarbamoyl chloride, 1-Isopropyl-3-tert-butylthiourea[3]
Solvent Chlorobenzene[3]
Base Ammonium (B1175870) bicarbonate[3]
Temperature 0°C (addition), 20-50°C (reaction)[3]
Reaction Time 3-6 hours[3]
Overall Yield (from ammonium thiocyanate) >68.5%[3]

Non-Phosgene Route for N-Chloromethyl-N-phenylcarbamoyl chloride

Given the hazardous nature of phosgene, alternative synthesis routes for N-chloromethyl-N-phenylcarbamoyl chloride have been explored. One such method involves the reaction of N-methyl-N-phenylformamide with a chlorinating agent.

Procedure Outline:

  • N-methylaniline is reacted with formic acid to produce N-methyl-N-phenylformamide.

  • The N-methyl-N-phenylformamide is then chlorinated, typically in a solvent like carbon tetrachloride, to yield N-chloromethyl-N-phenylcarbamoyl chloride.

This route avoids the direct handling of phosgene but may involve other hazardous reagents and potentially lower yields.

Visualizing the Synthesis Pathway

// Reactants N_methylaniline [label="N-Methylaniline"]; Phosgene [label="Phosgene"]; Chlorine [label="Chlorine"]; tert_butyl_isothiocyanate [label="tert-Butyl isothiocyanate"]; Isopropylamine [label="Isopropylamine"];

// Intermediates N_methyl_N_phenylcarbamoyl_chloride [label="N-Methyl-N-phenylcarbamoyl chloride"]; N_chloromethyl_N_phenylcarbamoyl_chloride [label="N-Chloromethyl-N-phenylcarbamoyl chloride"]; Thiourea_intermediate [label="1-Isopropyl-3-tert-butylthiourea"];

// Product Buprofezin [label="Buprofezin", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Phosgenation {rank=same; N_methylaniline; Phosgene;} N_methylaniline -> N_methyl_N_phenylcarbamoyl_chloride; Phosgene -> N_methyl_N_phenylcarbamoyl_chloride;

// Chlorination {rank=same; N_methyl_N_phenylcarbamoyl_chloride; Chlorine;} N_methyl_N_phenylcarbamoyl_chloride -> N_chloromethyl_N_phenylcarbamoyl_chloride; Chlorine -> N_chloromethyl_N_phenylcarbamoyl_chloride [label="UV or Catalyst"];

// Thiourea Synthesis {rank=same; tert_butyl_isothiocyanate; Isopropylamine;} tert_butyl_isothiocyanate -> Thiourea_intermediate; Isopropylamine -> Thiourea_intermediate;

// Cyclization {rank=same; N_chloromethyl_N_phenylcarbamoyl_chloride; Thiourea_intermediate;} N_chloromethyl_N_phenylcarbamoyl_chloride -> Buprofezin; Thiourea_intermediate -> Buprofezin [label="Base"]; }

References

spectroscopic analysis of Buprofezin standard (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of the insecticide Buprofezin. It is intended for researchers, analytical scientists, and professionals in drug development and quality control.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and elemental composition of Buprofezin, as well as for elucidating its structure through fragmentation analysis. Both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) methods provide valuable, complementary data.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation : A stock solution of Buprofezin standard is prepared in a suitable solvent like acetonitrile (B52724) or methanol (B129727) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 1-10 µg/mL) using the mobile phase. For positive ion mode, the mobile phase often contains a small amount of an acid, such as 0.1% formic acid, to promote protonation.[1]

  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

  • Chromatographic Separation : A C18 reverse-phase column is typically used. A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is employed to separate the analyte from any impurities before it enters the mass spectrometer.

  • ESI Source Parameters : The ESI source operates at atmospheric pressure.[1] Key parameters are optimized, including nebulizing gas flow, drying gas flow and temperature, capillary voltage (typically 3-4 kV), and fragmentor voltage.

  • Mass Analysis : Data is acquired in positive ion mode. A full scan is performed to identify the molecular ion. Tandem MS (MS/MS) is then performed by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[3]

Data Presentation: Mass Spectrometry of Buprofezin
TechniqueIonization ModeIon Typem/z (Observed)Interpretation
LC-MSESIPositive306.1635Protonated Molecule [M+H]⁺
LC-MS/MSESIPositive106.0652Product Ion
GC-MSEIPositive305Molecular Ion [M]⁺
GC-MSEIPositive172Fragment Ion
GC-MSEIPositive105Fragment Ion (Base Peak)

Data sourced from PubChem and other analytical studies.[4]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the Buprofezin molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to a specific molecular vibration (e.g., stretching, bending).

Experimental Protocol: FTIR (KBr Pellet Method)
  • Sample Preparation : 1-2 mg of the Buprofezin standard is finely ground into a powder using an agate mortar and pestle.[5]

  • Mixing : Approximately 200-300 mg of spectroscopy-grade Potassium Bromide (KBr) powder, which has been thoroughly dried to remove moisture, is added to the mortar.[5][6] The sample and KBr are gently but thoroughly mixed to ensure a homogenous dispersion.[6] The ideal sample concentration in the KBr is 0.2-1%.[6][7]

  • Pellet Formation : The mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 metric tons) is applied for several minutes.[5] This sinters the KBr and sample mixture into a thin, transparent, or translucent disc.[5][6]

  • Spectral Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum (of air) is collected first. The sample spectrum is then recorded, typically in the mid-IR range of 4000–400 cm⁻¹.[8][9] The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).[8]

Data Presentation: Characteristic IR Absorptions for Buprofezin
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3100–3000C-H StretchAromatic (Phenyl group)
2980–2850C-H StretchAliphatic (Isopropyl, t-Butyl groups)
~1680–1640C=O StretchAmide / Thiadiazinone ring
~1650–1550C=N StretchImine
1600–1450C=C StretchAromatic (Phenyl group)[10]
1470–1365C-H BendAliphatic
1350–1200C-N StretchAmine / Amide
800–600C-S StretchThioether in ring

Note: These are predicted values based on the known structure of Buprofezin and general IR correlation tables. The exact peak positions can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Buprofezin. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Approximately 5-10 mg of the Buprofezin standard is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. A reference standard, typically Tetramethylsilane (TMS), is added to calibrate the chemical shift to 0 ppm.[11]

  • Instrumentation : The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]

  • ¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard one-dimensional proton spectrum is acquired. Key acquisition parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to ensure good signal-to-noise and accurate integration.

  • ¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency. A proton-decoupled ¹³C spectrum is acquired to yield a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[13]

  • Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are integrated (for ¹H NMR) to determine the relative number of protons, and chemical shifts are referenced to TMS.

Data Presentation: Predicted ¹H and ¹³C NMR Data for Buprofezin

¹H NMR (Predicted, in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.4–7.2 Multiplet 5H Phenyl-H
~4.8 Septet 1H Isopropyl-CH
~4.5 Singlet 2H Methylene-CH₂
~1.4 Doublet 6H Isopropyl-CH₃

| ~1.3 | Singlet | 9H | t-Butyl-CH₃ |

¹³C NMR (Predicted, in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~165 C=O
~155 C=N
~140 Phenyl C (quaternary)
~129 Phenyl CH
~128 Phenyl CH
~125 Phenyl CH
~60 t-Butyl C (quaternary)
~55 Isopropyl CH
~50 Methylene CH₂
~29 t-Butyl CH₃

| ~21 | Isopropyl CH₃ |

Note: These are predicted chemical shifts based on the molecular structure and established ranges for these functional groups. Actual experimental values may vary slightly based on solvent and concentration.[14][15]

Integrated Spectroscopic Workflow

The conclusive identification and characterization of a Buprofezin standard relies on the integration of data from all three spectroscopic techniques. The workflow below illustrates the logical relationship between these analyses.

Spectroscopic_Workflow Integrated Spectroscopic Analysis Workflow for Buprofezin cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Acquisition cluster_interp 4. Interpretation & Elucidation Sample Buprofezin Standard Dissolution Dissolution / Preparation (Solvent, KBr) Sample->Dissolution MS Mass Spectrometry (LC-MS / GC-MS) Dissolution->MS IR FTIR Spectroscopy Dissolution->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS_Data Mass Spectrum (m/z values) MS->MS_Data IR_Data IR Spectrum (Wavenumbers, cm⁻¹) IR->IR_Data NMR_Data NMR Spectra (Chemical Shifts, δ ppm) NMR->NMR_Data MS_Interp Molecular Weight & Fragmentation Pattern MS_Data->MS_Interp IR_Interp Functional Group Identification IR_Data->IR_Interp NMR_Interp Carbon-Hydrogen Framework NMR_Data->NMR_Interp Structure Final Structure Confirmation MS_Interp->Structure IR_Interp->Structure NMR_Interp->Structure

References

An In-depth Technical Guide to the Thermal and Photochemical Stability of Buprofezin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and photochemical stability of the insect growth regulator Buprofezin (B33132). The information is compiled from various scientific studies to assist researchers and professionals in understanding its degradation profile under different environmental conditions. This document summarizes key quantitative data, details experimental methodologies, and visualizes degradation pathways and experimental workflows.

Thermal Stability of Buprofezin

The thermal stability of a compound is a critical parameter, influencing its storage, formulation, and behavior in high-temperature environments. While extensive kinetic studies on the thermal degradation of Buprofezin are not widely available in the reviewed literature, existing data provides some key insights into its stability.

Summary of Thermal Stability Data

Buprofezin is generally considered to be stable under normal storage conditions.[1] Limited data from regulatory and safety assessments indicate its stability at elevated temperatures for short durations. Key physical and thermal properties are summarized in the table below.

ParameterValueReference
Melting Point104.5-106.1 °C[1]
Decomposition TemperatureWhen heated to decomposition, it emits toxic vapors of nitrogen and sulfur oxides.[1]
Accelerated Storage StabilityStable at 54 °C for two weeks.[2]
Experimental Protocols for Thermal Stability Assessment

Detailed experimental protocols for assessing the thermal degradation kinetics of Buprofezin are not extensively published. However, a general methodology for evaluating the thermal stability of pesticides can be outlined based on standard practices in agrochemical research.

1.2.1 Thermogravimetric Analysis (TGA)

A common technique to determine thermal stability is Thermogravimetric Analysis (TGA).

  • Objective: To determine the temperature at which the compound begins to decompose and to characterize its thermal degradation profile.

  • Instrumentation: A thermogravimetric analyzer.

  • Methodology:

    • A small, accurately weighed sample of Buprofezin (typically 5-10 mg) is placed in a sample pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The temperature at which significant weight loss occurs is identified as the onset of decomposition.

1.2.2 Isothermal Stability Studies

To determine degradation kinetics at specific temperatures, isothermal studies are conducted.

  • Objective: To determine the degradation rate and half-life of Buprofezin at constant elevated temperatures.

  • Methodology:

    • Samples of Buprofezin are placed in controlled temperature chambers (e.g., ovens) at various temperatures (e.g., 50, 60, 70 °C).

    • Aliquots are withdrawn at specific time intervals.

    • The concentration of the remaining Buprofezin in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • The degradation rate constant (k) and half-life (t½) are calculated by plotting the natural logarithm of the concentration versus time.

Visualization of a Generic Thermal Stability Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability of a pesticide like Buprofezin.

G cluster_0 Sample Preparation cluster_1 Thermal Stress Application cluster_2 Sample Analysis cluster_3 Data Analysis A Weigh Buprofezin Sample B Thermogravimetric Analysis (TGA) (Ramped Temperature) A->B C Isothermal Storage (Constant Temperature) A->C F Determine Decomposition Temperature B->F D Withdraw Aliquots at Time Intervals C->D E Quantify Buprofezin Concentration (e.g., HPLC, GC) D->E G Calculate Degradation Rate (k) and Half-life (t½) E->G

A generalized workflow for thermal stability testing of pesticides.

Photochemical Stability of Buprofezin

The photochemical stability of Buprofezin has been more extensively studied, with several reports detailing its degradation under various light conditions. Photodegradation is a key factor in the environmental fate of this insecticide.

Summary of Photochemical Stability Data

The rate of Buprofezin's photochemical degradation is influenced by the light source, the medium in which it is exposed, and the presence of photosensitizers. The following tables summarize the quantitative data from various studies.

Table 1: Photodegradation of Buprofezin in Solution

MediumLight SourceHalf-life (t½)Degradation (%)TimeReference
MethanolUV light (in quartz tube)4.0 hours87.4%12 hours[3]
Methanol + 5% H₂O₂UV light (in quartz tube)2.25 hours95%10 hours[3]
Methanol + 5% H₂O₂UV light (in Pyrex tube)5.45 hours94.8%20 hours[3]
Water (pH 5)Artificial Sunlight51 days (hydrolysis)--[4]
Water (pH 7)Artificial Sunlight378 days (hydrolysis)--[5]
Water (pH 9)Artificial Sunlight396 days (hydrolysis)--[5]
WaterNatural Sunlight (Summer)33-140 days--[4]

Table 2: Photodegradation of Buprofezin on a Solid Surface

SurfaceLight SourceHalf-life (t½)Degradation (%)TimeReference
GlassSunlight15 days--[3]
GlassUV light (254 nm)32 hours65%48 hours[6]
Experimental Protocols for Photochemical Stability Assessment

The following sections detail the methodologies employed in the cited photochemical stability studies.

2.2.1 Photodegradation in Solution

  • Objective: To determine the rate of photodegradation of Buprofezin in a solvent when exposed to a light source.

  • Materials:

    • Buprofezin standard

    • Methanol (HPLC grade)

    • Hydrogen peroxide (5%)

    • Quartz and Pyrex tubes

    • High-pressure mercury lamp (UV light source)

    • Natural sunlight

  • Methodology:

    • A standard solution of Buprofezin (e.g., 1000 ppm in methanol) is prepared.[3]

    • For sensitized photodegradation, a photosensitizer such as hydrogen peroxide is added to the solution.[3]

    • The solution is placed in a quartz or Pyrex tube.

    • The tubes are exposed to a UV light source (e.g., a high-pressure mercury lamp) or natural sunlight for a defined period.[3]

    • Control samples are kept in the dark to monitor for any non-photochemical degradation.

    • Aliquots are withdrawn at various time intervals.

    • The concentration of Buprofezin in each aliquot is determined by HPLC or GC.

    • The degradation rate and half-life are calculated from the disappearance of the parent compound over time.

2.2.2 Photodegradation on a Solid Surface

  • Objective: To evaluate the photodegradation of Buprofezin when applied as a thin film on an inert surface.

  • Materials:

  • Methodology:

    • A solution of Buprofezin in a volatile solvent like chloroform is prepared.

    • A thin film of Buprofezin is created on the surface of a Petri plate by evaporating the solvent.

    • The plates are exposed to a UV lamp or natural sunlight.[3]

    • Control plates are covered with aluminum foil and kept in the dark.

    • At specified time intervals, the residue on the plates is extracted with a suitable solvent.

    • The amount of remaining Buprofezin is quantified by HPLC or GC.

    • The degradation rate and half-life on the solid surface are then calculated.

Photochemical Degradation Pathway of Buprofezin

Several studies have proposed degradation pathways for Buprofezin under photolytic conditions. The degradation involves several reactions, including cleavage of the thiadiazinane ring, reverse Schiff base reaction, and further degradation to smaller molecules.[4][5]

The following diagram illustrates a proposed photochemical degradation pathway of Buprofezin.

G cluster_0 Major Degradation Routes cluster_1 Intermediate Products cluster_2 Further Degradation Products cluster_3 Minor Degradation Products Buprofezin Buprofezin A Reverse Schiff Base Reaction (BF9) Buprofezin->A B Thiadiazinane Ring Cleavage Buprofezin->B H Des-isopropyl buprofezin (BF19) Buprofezin->H I Buprofezin sulfoxide (B87167) (BF10) Buprofezin->I J 4-hydroxybuprofezin (BF2) Buprofezin->J E Isopropylphenylurea (BF12) A->E C Thiobiuret (BF25) B->C D Biuret (BF11) B->D C->E D->E F Phenylurea (BF16) E->F G Formanilide (BF21) F->G

Proposed photochemical degradation pathway of Buprofezin.

Conclusion

This technical guide provides a consolidated overview of the current scientific understanding of the thermal and photochemical stability of Buprofezin. The data clearly indicates that Buprofezin is susceptible to photodegradation, with its stability being significantly influenced by the light source, medium, and presence of photosensitizers. Detailed kinetic data and proposed degradation pathways for its photochemical breakdown are available.

In contrast, while Buprofezin is noted to be stable under standard storage conditions and at moderately elevated temperatures for short periods, there is a notable lack of comprehensive kinetic studies on its thermal degradation. Further research is required to establish detailed thermal degradation profiles, including half-lives at various temperatures and the identification of thermal degradants. This information would be invaluable for a more complete understanding of Buprofezin's stability and its environmental fate. Researchers and professionals are encouraged to consider these data and the identified knowledge gaps in their work with this compound.

References

The Environmental Fate of Buprofezin: An In-depth Technical Guide to its Degradation in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Buprofezin (B33132) is a thiadiazine insect growth regulator that acts as a chitin (B13524) biosynthesis inhibitor, primarily effective against various Hemiptera species.[1][2] Its widespread use in agriculture necessitates a thorough understanding of its environmental fate, particularly its degradation pathways in soil and water. This technical guide provides a comprehensive overview of the biotic and abiotic degradation processes of buprofezin, summarizing key quantitative data, outlining experimental protocols, and visualizing the degradation pathways.

Degradation of Buprofezin in Soil

The primary route of buprofezin dissipation in the terrestrial environment is microbially-mediated biotransformation in aerobic soils.[3] Abiotic degradation processes such as phototransformation are not considered significant routes of transformation for buprofezin in soil.[3]

Biotic Degradation

Microorganisms play a crucial role in the breakdown of buprofezin in soil.[3] Several bacterial strains, including Rhodococcus sp., have been identified as capable of utilizing buprofezin as a sole source of carbon and nitrogen for growth.[4][5][6] The degradation process involves the initial dihydroxylation of the benzene (B151609) ring, followed by dehydrogenation, aromatic ring cleavage, and ultimately the release of the heterocyclic ring, 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one (2-BI).[7]

The major metabolites identified in soil degradation studies include:

  • 2-tert-butylamino-5-(4-hydroxyphenyl)-3-isopropyl-perhydro-1,3,5-thiadiadin-4-one

  • 3-isopropyl-5-phenyl-perhydro-1,3,5-thiadiazin-2,4-dione

  • 1-tert-butyl-3-isopropyl-5-phenyl-biuret

  • 1-isopropyl-3-phenylurea

  • Phenylurea[8]

Under aerobic conditions, mineralization to carbon dioxide has been observed, accounting for a significant portion of the applied radioactivity in laboratory studies.[8] This mineralization is microbially mediated, as it is not observed in sterile soil.[8]

Quantitative Data on Buprofezin Degradation in Soil

ConditionSoil TypeHalf-life (days)Reference
AerobicDilluvial sandy loam80[8]
AerobicNot specified26-70[3]
Aerobic (Upland)Not specified45.7[8]
Aerobic (Flooded)Not specified53.7[8]
Anaerobic (Paddy)Alluvial silty clay loam120[8]

Degradation of Buprofezin in Water

In aquatic environments, buprofezin degradation is influenced by both abiotic and biotic processes. Hydrolysis and photolysis are the primary abiotic degradation pathways in water.[9][10]

Abiotic Degradation

Hydrolysis: Buprofezin is stable to hydrolysis in neutral and alkaline sterile water (pH 7 and 9).[9] However, it undergoes hydrolysis in acidic conditions (pH 5) with a half-life of 51 days.[9] The proposed hydrolysis pathway involves the opening of the thiadiazinane ring to form thiobiuret (B3050041) (BF25), which is then cleaved to produce isopropylphenylurea (BF12).[9][10] An alternative pathway involves the replacement of sulfur with oxygen to form biuret (B89757) (BF11), which also leads to the formation of isopropylphenylurea (BF12).[9][10]

Quantitative Data on Buprofezin Hydrolysis in Water after 30 Days

Compound% of Total Applied Radioactivity (pH 5)% of Total Applied Radioactivity (pH 7)% of Total Applied Radioactivity (pH 9)
Buprofezin (BF1)63.991.992.7
Thiobiuret (BF25)19.01.0-
Isopropylphenylurea (BF12)9.9--
Biuret (BF11)0.81.62.5

Data from[10]

Photolysis: Buprofezin is susceptible to photodegradation in water.[9][10] The half-life under summer sunlight conditions can range from 33 to 140 days.[9] The major photodegradation pathway involves a reverse Schiff base reaction or cleavage of the thiadiazinane ring to form thiobiuret, which further degrades to isopropylphenylurea and phenylurea.[9][10] Other minor photodegradation products include des-isopropyl buprofezin (BF19), buprofezin sulfoxide (B87167) (BF10), and 4-hydroxybuprofezin (BF2).[10]

Summary of Major Buprofezin Degradation Products

Metabolite IDChemical NameFound in SoilFound in Water
BF22-tert-butylimino-5-(4-hydroxyphenyl)-3-isopropyl-1,3,5-thiadiazinan-4-oneYesYes (minor)
BF9Reverse Schiff base productNoYes
BF10Buprofezin sulfoxideNoYes (minor)
BF111-tert-butyl-3-isopropyl-5-phenyl-biuretYesYes
BF121-isopropyl-3-phenylureaYesYes
BF16PhenylureaYesYes
BF19des-isopropyl buprofezinNoYes (minor)
BF25ThiobiuretNoYes
-3-isopropyl-5-phenyl-perhydro-1,3,5-thiadiazin-2,4-dioneYesNo

Experimental Protocols

Aerobic Soil Degradation Study

Objective: To determine the rate and pathway of buprofezin degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection and Preparation: Select a representative soil type (e.g., sandy loam).[8] The soil should be characterized for its physical and chemical properties, including texture, pH, organic carbon content, and microbial biomass. Sieve the soil to ensure homogeneity.

  • Test Substance Application: Apply uniformly ring-labeled [14C]-buprofezin to the soil samples at a known concentration (e.g., 1.6 ppm).[8]

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C).[8] Maintain the soil moisture at a specific level (e.g., 40-60% of maximum water holding capacity).[8] Include sterile control samples to differentiate between biotic and abiotic degradation.[8]

  • Sampling: Collect soil samples at predetermined intervals over a period of time (e.g., up to 150 days).[8]

  • Extraction: Extract the soil samples with appropriate organic solvents (e.g., acetonitrile, methanol) to recover buprofezin and its degradation products.

  • Analysis: Analyze the extracts using techniques such as Liquid Scintillation Counting (LSC) to determine the total radioactivity. Identify and quantify buprofezin and its metabolites using chromatographic methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][9]

  • Mineralization and Bound Residues: Trap any evolved [14C]O2 to quantify mineralization.[8] Determine the amount of non-extractable (bound) residues in the soil after extraction.[8]

Water Degradation Study: Hydrolysis and Photolysis

Objective: To determine the rate of hydrolysis and photolysis of buprofezin in aqueous solutions.

Methodology:

  • Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 5, 7, and 9) using uniformly [14C]-phenyl labeled buprofezin.[9][10]

  • Hydrolysis Study:

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).[10]

    • Collect samples at various time intervals.

    • Analyze the samples for the concentration of buprofezin and its hydrolysis products using LSC and HPLC.[10]

  • Photolysis Study:

    • Expose the test solutions to a light source that simulates natural sunlight (e.g., a Xenon arc lamp with filters for wavelengths > 290 nm).[10]

    • Maintain a constant temperature (e.g., 25°C).[10]

    • Include dark control samples to account for any degradation not due to light.[10]

    • Collect samples at specified intervals.

    • Analyze the samples for buprofezin and its photoproducts using LSC, TLC, and HPLC.[10]

Visualizations

Buprofezin_Degradation_in_Soil Buprofezin Buprofezin Metabolite1 2-tert-butylamino-5-(4-hydroxyphenyl)- 3-isopropyl-perhydro-1,3,5-thiadiadin-4-one Buprofezin->Metabolite1 Microbial Hydroxylation Metabolite2 3-isopropyl-5-phenyl-perhydro- 1,3,5-thiadiazin-2,4-dione Buprofezin->Metabolite2 Microbial Oxidation Metabolite3 1-tert-butyl-3-isopropyl-5-phenyl-biuret Buprofezin->Metabolite3 Ring Cleavage BoundResidues Bound Residues Buprofezin->BoundResidues Metabolite4 1-isopropyl-3-phenylurea Metabolite3->Metabolite4 Degradation Metabolite5 Phenylurea Metabolite4->Metabolite5 Degradation CO2 CO2 (Mineralization) Metabolite5->CO2

Caption: Proposed microbial degradation pathway of buprofezin in soil.

Buprofezin_Degradation_in_Water cluster_hydrolysis Hydrolysis (pH 5) cluster_photolysis Photolysis Buprofezin_H Buprofezin Thiobiuret Thiobiuret (BF25) Buprofezin_H->Thiobiuret Ring Opening Biuret Biuret (BF11) Buprofezin_H->Biuret S -> O Replacement IPU_H Isopropylphenylurea (BF12) Thiobiuret->IPU_H Amide Cleavage Biuret->IPU_H Amide Cleavage Buprofezin_P Buprofezin ReverseSchiff Reverse Schiff Base (BF9) Buprofezin_P->ReverseSchiff Thiobiuret_P Thiobiuret (BF25) Buprofezin_P->Thiobiuret_P Ring Cleavage Minor_Products Minor Products (BF2, BF10, BF19) Buprofezin_P->Minor_Products IPU_P Isopropylphenylurea (BF12) Thiobiuret_P->IPU_P Phenylurea Phenylurea (BF16) IPU_P->Phenylurea

Caption: Abiotic degradation pathways of buprofezin in water.

Soil_Degradation_Workflow start Soil Selection & Preparation application Application of [14C]-Buprofezin start->application incubation Aerobic Incubation (Dark, 25°C) application->incubation sampling Periodic Sampling incubation->sampling mineralization CO2 Trapping incubation->mineralization extraction Solvent Extraction sampling->extraction analysis LSC, HPLC, GC-MS Analysis extraction->analysis bound Bound Residue Analysis extraction->bound results Degradation Rate (DT50) & Metabolite ID analysis->results mineralization->results bound->results

Caption: Experimental workflow for a soil degradation study.

Water_Degradation_Workflow cluster_hydrolysis Hydrolysis Study cluster_photolysis Photolysis Study start Prepare Sterile Buffered Solutions (pH 5, 7, 9) split start->split h_incubation Incubation in Dark split->h_incubation p_incubation Incubation with Light (and Dark Control) split->p_incubation h_sampling Periodic Sampling h_incubation->h_sampling h_analysis LSC & HPLC Analysis h_sampling->h_analysis results Degradation Rate (DT50) & Product ID h_analysis->results p_sampling Periodic Sampling p_incubation->p_sampling p_analysis LSC, TLC, HPLC Analysis p_sampling->p_analysis p_analysis->results

Caption: Experimental workflow for a water degradation study.

References

Unraveling the Metabolic Fate of Buprofezin: A Technical Guide to Metabolite Identification in Plants and Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprofezin, a thiadiazine insect growth regulator, is extensively used in agriculture to control sucking pests. Its efficacy and environmental fate are intrinsically linked to its metabolism within target insects and host plants. Understanding the biotransformation of Buprofezin is paramount for assessing its biological activity, potential resistance mechanisms, and the nature of residues in agricultural commodities. This technical guide provides an in-depth overview of the current knowledge on Buprofezin metabolism in plants and insects, detailing the identified metabolites, metabolic pathways, and the experimental protocols for their identification and quantification.

Buprofezin Metabolism in Plants

In plants, Buprofezin metabolism is a complex process leading to a variety of degradation products. While the parent compound often constitutes the major residue, several metabolites have been identified, arising from two primary proposed pathways.[1]

One pathway involves a reverse Schiff base reaction, followed by the cleavage of the thiadiazinane ring to yield isopropylphenylurea.[1] An alternative route involves chemical rearrangements and cleavage of the thiadiazinane ring to form an allophanate (B1242929) degradate, which can then be further metabolized to isopropylphenylurea.[1] Hydrolysis of Buprofezin can also lead to the formation of thiobiuret (B3050041) and biuret.[2] Additionally, hydroxylation of the phenyl ring to form p-hydroxybuprofezin has been reported as a significant metabolic step in some crops.

Quantitative Data on Buprofezin and its Metabolites in Plants

The following table summarizes the quantitative data available on the residues of Buprofezin and its metabolites in various plant matrices. It is important to note that the residue levels can vary significantly depending on the plant species, application rate, pre-harvest interval, and environmental conditions.

Plant MatrixCompoundConcentration/PercentageReference
Tomato FruitBuprofezin59-89% of Total Radioactive Residue (TRR)[1]
Tomato FruitReverse Schiff Base< 7% of TRR[1]
Tomato FruitIsopropylphenylurea< 7% of TRR[1]
Tomato FruitAllophanate Degradate< 7% of TRR[1]
Brown RiceBuprofezin21.8 mg/kg
Polished RiceBuprofezin1.73 mg/kg
Water (pH 5, 30 days)Buprofezin64% of Total Applied Radioactivity (TAR)[2]
Water (pH 5, 30 days)Thiobiuret19% of TAR[2]
Water (pH 5, 30 days)Isopropylphenylurea9.9% of TAR[2]
Water (pH 5, 30 days)Biuret0.8% of TAR[2]

Buprofezin Metabolism in Insects

The metabolic fate of Buprofezin in insects is a critical factor in its insecticidal activity and the development of resistance. Two primary mechanisms of Buprofezin metabolism have been identified in insects: enzymatic detoxification by cytochrome P450 monooxygenases (P450s) and degradation by symbiotic bacteria.

P450-Mediated Metabolism

Cytochrome P450 enzymes play a crucial role in the detoxification of xenobiotics in insects. In the case of Buprofezin, the P450 enzyme CYP353D1v2, identified in the small brown planthopper, Laodelphax striatellus, has been shown to metabolize Buprofezin to Buprofezin sulfone.[3][4] This metabolic conversion is an important mechanism of resistance to Buprofezin in this pest species.

Symbiotic Bacteria-Mediated Degradation

Recent studies have revealed the significant role of symbiotic bacteria in the degradation of insecticides, contributing to resistance in host insects. In the brown planthopper, Nilaparvata lugens, the gut bacterium Serratia marcescens has been shown to degrade Buprofezin. The proposed degradation pathway involves the dihydroxylation of the benzene (B151609) ring, followed by dehydrogenation, aromatic ring cleavage, and breaking of an amide bond to release the heterocyclic ring. Another bacterium, Rhodococcus qingshengii, has also been identified to degrade Buprofezin, initiating the process through dihydroxylation of the benzene ring.[5][6]

Quantitative Data on Buprofezin and its Metabolites in Insects

The following table presents the available quantitative data on the metabolism of Buprofezin in insects.

Insect SpeciesEnzyme/BacteriumCompoundObservationReference
Laodelphax striatellusCYP353D1v2 (in vitro)BuprofezinApproximately 60% metabolized within 4 hours[4]
Laodelphax striatellusCYP353D1v2 (in vitro)Buprofezin sulfoneFormation of the metabolite observed[3][4]

Experimental Protocols

Accurate identification and quantification of Buprofezin and its metabolites require robust analytical methodologies. Below are detailed protocols for the extraction, cleanup, and analysis of these compounds from plant and insect matrices.

Analysis of Buprofezin and its Metabolites in Plants

1. Extraction:

  • Sample Homogenization: Homogenize a representative sample of the plant matrix (e.g., 25 g of fruit or vegetable) with a suitable solvent. Acetone, methanol, or ethyl acetate (B1210297) are commonly used.

  • Solvent Extraction: Blend the homogenized sample with the chosen solvent (e.g., 100 mL of acetone) for 2-3 minutes.

  • Filtration: Filter the extract through a Büchner funnel with filter paper.

  • Re-extraction: Re-extract the solid residue with a fresh portion of the solvent to ensure complete extraction.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator at 40°C until only the aqueous phase remains.

2. Cleanup:

  • Liquid-Liquid Partitioning: Transfer the aqueous extract to a separatory funnel.

    • For acidic metabolites, acidify the extract with HCl and partition against a non-polar solvent like n-hexane or dichloromethane.

    • For neutral and basic metabolites, adjust the pH to neutral or basic with NaOH and partition against a suitable organic solvent.

  • Column Chromatography: For further cleanup, pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18). Elute the target analytes with a solvent or a solvent mixture of appropriate polarity.

3. Analytical Determination:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: For polar metabolites, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.

    • Injection: Inject an aliquot of the final extract into the GC-MS system.

    • Column: Use a capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 280°C), and holds for a few minutes.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

    • Mobile Phase: Use a gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Column: A C18 reversed-phase column is commonly used.

    • Injection: Inject a small volume of the final extract.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Buprofezin and each metabolite should be optimized.

Analysis of Buprofezin and its Metabolites in Insects

1. Extraction:

  • Sample Preparation: Pool a sufficient number of insects (e.g., 10-20) and homogenize them in a suitable buffer or solvent (e.g., acetonitrile).

  • Extraction: Vortex the homogenate for several minutes and then centrifuge to pellet the insect debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted compounds.

2. Cleanup:

  • Protein Precipitation: If necessary, add a protein precipitating agent (e.g., cold acetonitrile) to the supernatant, vortex, and centrifuge to remove proteins.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the extract, following a similar procedure as for plant samples.

3. Analytical Determination:

  • HPLC-MS/MS: This is the preferred method for analyzing Buprofezin and its metabolites in insect matrices due to its high sensitivity and selectivity. The parameters would be similar to those used for plant analysis, but the method may need to be optimized for the specific insect matrix to minimize matrix effects.

4. In Vitro Metabolism Assay with Insect P450 Enzymes:

  • Enzyme Preparation: Prepare microsomes containing the P450 enzyme of interest from insect tissues or by heterologous expression in a suitable system (e.g., insect cells).

  • Incubation: Incubate the microsomes with Buprofezin in a reaction mixture containing a NADPH-generating system at an optimal temperature (e.g., 30°C) for a specific time period.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Analysis: Analyze the reaction mixture by HPLC-MS/MS to quantify the depletion of the parent compound and the formation of metabolites.

Visualization of Metabolic Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved in Buprofezin metabolism, the following diagrams have been generated using the DOT language.

Buprofezin_Metabolism_In_Plants Buprofezin Buprofezin Metabolite1 Reverse Schiff Base Buprofezin->Metabolite1 Reverse Schiff Base Reaction Metabolite3 Allophanate Degradate Buprofezin->Metabolite3 Ring Cleavage Metabolite4 p-Hydroxybuprofezin Buprofezin->Metabolite4 Hydroxylation Metabolite5 Thiobiuret Buprofezin->Metabolite5 Hydrolysis Metabolite6 Biuret Buprofezin->Metabolite6 Hydrolysis Metabolite2 Isopropylphenylurea Metabolite1->Metabolite2 Ring Cleavage Metabolite3->Metabolite2 Metabolite5->Metabolite2 Metabolite6->Metabolite2

Caption: Proposed metabolic pathways of Buprofezin in plants.

Buprofezin_Metabolism_In_Insects cluster_p450 P450-Mediated Metabolism cluster_symbiont Symbiont-Mediated Degradation Buprofezin1 Buprofezin Metabolite_Sulfone Buprofezin Sulfone Buprofezin1->Metabolite_Sulfone CYP353D1v2 (Oxidation) Buprofezin2 Buprofezin Metabolite_Diol Buprofezin Dihydrodiol Buprofezin2->Metabolite_Diol Dihydroxylation (Serratia marcescens, Rhodococcus qingshengii) Metabolite_RingCleavage Ring Cleavage Products Metabolite_Diol->Metabolite_RingCleavage Dehydrogenation & Aromatic Ring Cleavage

Caption: Metabolic pathways of Buprofezin in insects.

Experimental_Workflow_Plants Start Plant Sample (Fruit, Leaf, etc.) Homogenization Homogenization with Solvent Start->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Cleanup Cleanup (LLE or SPE) Evaporation->Cleanup Analysis GC-MS or HPLC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Metabolite Identification Analysis->Data

Caption: Experimental workflow for Buprofezin metabolite analysis in plants.

Experimental_Workflow_Insects cluster_invivo In Vivo Metabolism cluster_invitro In Vitro Metabolism (P450) Insect_Sample Insect Sample Homogenization_I Homogenization Insect_Sample->Homogenization_I Extraction_I Extraction Homogenization_I->Extraction_I Cleanup_I Cleanup (SPE) Extraction_I->Cleanup_I Analysis_I HPLC-MS/MS Analysis Cleanup_I->Analysis_I Microsomes Insect Microsomes (with P450s) Incubation Incubation with Buprofezin & NADPH Microsomes->Incubation Termination Reaction Termination Incubation->Termination Analysis_V HPLC-MS/MS Analysis Termination->Analysis_V

Caption: Experimental workflow for Buprofezin metabolite analysis in insects.

Conclusion

The metabolism of Buprofezin in plants and insects is a multifaceted process involving various chemical transformations. In plants, the parent compound and a suite of metabolites, including reverse Schiff base, isopropylphenylurea, and p-hydroxybuprofezin, can be present as residues. In insects, detoxification via P450 enzymes to form Buprofezin sulfone and degradation by symbiotic bacteria are key mechanisms influencing its efficacy and the development of resistance. The detailed experimental protocols and analytical methods provided in this guide offer a robust framework for researchers to accurately identify and quantify these metabolites. A thorough understanding of Buprofezin's metabolic fate is essential for the development of sustainable pest management strategies and ensuring food safety.

References

The Molecular Basis of Buprofezin Resistance in Bemisia tabaci: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The widespread use of the insect growth regulator buprofezin (B33132) for the control of the silverleaf whitefly, Bemisia tabaci, has led to the evolution of resistance in many field populations. This guide provides a comprehensive overview of the molecular mechanisms underlying this resistance, with a focus on metabolic detoxification pathways. Quantitative data from various studies are presented to illustrate the extent of resistance, and detailed experimental protocols are provided for key research methodologies. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the complex interactions involved in buprofezin resistance in this economically significant agricultural pest.

Introduction to Buprofezin and its Mode of Action

Buprofezin is a thiadiazine insect growth regulator that primarily targets the immature stages of hemipteran pests like whiteflies, planthoppers, and mealybugs.[1][2] Its mode of action is the inhibition of chitin (B13524) biosynthesis, a crucial process for the formation of the insect's exoskeleton.[2][3] By interfering with chitin synthesis, buprofezin disrupts the molting process, leading to the death of nymphs and larvae.[2][4] It also has a secondary effect of suppressing oviposition in adult females.[5] Due to its specific mode of action, buprofezin has been a valuable tool in Integrated Pest Management (IPM) programs.[2]

Molecular Mechanisms of Buprofezin Resistance in Bemisia tabaci

The primary mechanism of buprofezin resistance in Bemisia tabaci is enhanced metabolic detoxification, predominantly mediated by the cytochrome P450 monooxygenase (P450) superfamily of enzymes.[6][7] While target-site mutations in the chitin synthase gene are a potential mechanism for resistance to chitin synthesis inhibitors, this has not been the primary mechanism identified for buprofezin resistance in B. tabaci.

Metabolic Resistance: The Role of Cytochrome P450s

Overexpression of specific P450 genes is the most commonly cited mechanism for buprofezin resistance. These enzymes detoxify buprofezin by metabolizing it into less toxic compounds that can be more easily excreted. While a single, specific P450 gene has not been exclusively implicated in buprofezin resistance across all B. tabaci populations, studies on insecticide resistance in this pest frequently point to the overexpression of genes within the CYP4 and CYP6 families.[6][7] For instance, genes like CYP4C64 and CYP6CM1 have been associated with resistance to other insecticides in B. tabaci and are candidates for involvement in buprofezin metabolism due to the broad substrate specificity of P450 enzymes.[8][9] The overexpression of these detoxification enzymes reduces the effective concentration of buprofezin that reaches its target site, the chitin synthase enzyme, thus conferring resistance.

Quantitative Data on Buprofezin Resistance

The development of buprofezin resistance is quantified by comparing the concentration of the insecticide required to kill 50% of a population (LC50) of a resistant strain to that of a susceptible strain. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Table 1: Buprofezin Resistance Levels in Various Bemisia tabaci Populations
Population/StrainGeographic OriginLC50 (mg/L)Resistance Ratio (RR)Reference
SusceptibleLaboratory0.61 - 10.75-[10]
Field Population 1Australia2.372.4[11]
Field Population 2Australia1.521.5[11]
Field Population 3Spain1013.21164[12]
Field Population 4Pakistan (Multan)-101.61 - 107.06[13]
Field Population 5Pakistan (Bahawalpur)-103.34 - 108.41[13]

Note: Resistance ratios are calculated relative to a susceptible laboratory strain and can vary based on the specific susceptible strain used in the study.

Experimental Protocols

Insect Rearing and Strains
  • Susceptible Strain: A standard susceptible strain of Bemisia tabaci (e.g., MED-S) should be maintained in the laboratory on a suitable host plant (e.g., cotton, Gossypium hirsutum) under controlled conditions (e.g., 26 ± 1°C, 70 ± 10% relative humidity, 14:10 h light:dark photoperiod) without any exposure to insecticides.

  • Resistant Strains: Field-collected populations are reared under the same laboratory conditions. To select for a resistant strain, successive generations are exposed to increasing concentrations of buprofezin. Surviving individuals are used to establish the next generation.

Leaf-Dip Bioassay for LC50 Determination

This method is commonly used to assess the toxicity of insecticides to B. tabaci.[1][14][15]

  • Preparation of Insecticide Solutions: A stock solution of technical grade buprofezin is prepared in a suitable solvent (e.g., acetone). A series of dilutions are then made in distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Fresh, untreated leaves of the host plant are excised and dipped into the respective insecticide solutions for 10-30 seconds. Control leaves are dipped in the surfactant-water solution only. The leaves are then allowed to air dry.

  • Insect Exposure: The treated leaves are placed in petri dishes or other suitable containers with a solidified agar (B569324) base to maintain turgidity. Adult whiteflies are then introduced into the containers.

  • Mortality Assessment: Mortality is recorded after a specific time interval, typically 48 or 72 hours. Adults that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data are subjected to probit analysis to calculate the LC50 values and their 95% confidence limits.

Synergist Bioassay

To investigate the involvement of P450s in resistance, a synergist bioassay is performed using an inhibitor of P450 activity, such as piperonyl butoxide (PBO).[16][17]

  • Synergist Pre-treatment: A sub-lethal concentration of the synergist (e.g., PBO) is determined. Insects are then exposed to this concentration for a short period before being exposed to the insecticide.

  • Insecticide Bioassay: The pre-treated insects are then subjected to the leaf-dip bioassay with buprofezin as described above.

  • Data Analysis: The LC50 value obtained with the synergist is compared to the LC50 value without the synergist. A significant decrease in the LC50 in the presence of the synergist indicates that P450s are involved in the resistance mechanism.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the expression levels of candidate resistance genes (e.g., P450s).[18][19]

  • RNA Extraction: Total RNA is extracted from susceptible and resistant B. tabaci adults using a commercial kit. The quality and quantity of the RNA are assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Gene-specific primers for the target P450 genes and suitable reference genes (e.g., actin, GAPDH) are designed using appropriate software.

  • qPCR Reaction: The qPCR is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction mixture typically contains cDNA, forward and reverse primers, and the master mix.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the expression levels in the resistant strain being normalized to the reference genes and compared to the expression levels in the susceptible strain.[20]

RNA Interference (RNAi) for Gene Function Validation

RNAi is a powerful tool to confirm the role of a specific gene in conferring resistance.[21][22][23]

  • dsRNA Synthesis: A DNA template for the target P450 gene is amplified by PCR. This template is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).

  • dsRNA Delivery: The dsRNA is delivered to the whiteflies, typically through oral feeding in a sucrose (B13894) solution.

  • Gene Silencing Confirmation: The efficiency of gene knockdown is confirmed by RT-qPCR, comparing the mRNA levels of the target gene in dsRNA-fed insects to control insects fed with a non-specific dsRNA (e.g., GFP dsRNA).

  • Bioassay: After confirming gene silencing, the insects are subjected to a buprofezin bioassay. A significant increase in mortality in the gene-silenced insects compared to the control group confirms the role of that gene in resistance.

Visualizations

Buprofezin Mode of Action and Resistance Pathway

Buprofezin_Pathway cluster_Cell Insect Epidermal Cell Buprofezin Buprofezin P450 Overexpressed Cytochrome P450s Buprofezin->P450 Chitin_Synthase Chitin Synthase Buprofezin->Chitin_Synthase Inhibits Lethal_Molting Lethal Molting Failure note1 Susceptible Pathway Metabolite Inactive Metabolite P450->Metabolite note2 Resistance Pathway Chitin Chitin Synthesis Chitin_Synthase->Chitin Exoskeleton Normal Exoskeleton Formation & Molting Chitin->Exoskeleton

Caption: Buprofezin action and P450-mediated resistance.

Experimental Workflow for Buprofezin Resistance Analysis

Experimental_Workflow cluster_collection Field & Lab Work cluster_assays Bioassays & Synergism cluster_molecular Molecular Analysis cluster_analysis Data Integration & Conclusion A Collect B. tabaci from field B Establish Lab Colony A->B C Select with Buprofezin (for resistant strain) B->C D Maintain Susceptible Strain B->D E Leaf-Dip Bioassay C->E G Synergist Assay (PBO) C->G H RNA Extraction C->H D->E D->G D->H F Calculate LC50 & RR E->F K Analyze Gene Expression & Bioassay Data F->K G->K I RT-qPCR for Gene Expression H->I J RNAi for Gene Validation H->J I->K L Confirm Resistance Mechanism J->L K->L

Caption: Workflow for investigating buprofezin resistance.

Logical Relationships in Metabolic Resistance Development

Resistance_Logic A Insecticide Pressure (Buprofezin Application) B Selection of Individuals with Higher P450 Expression A->B Leads to E Reduced Insecticide Efficacy (Field Resistance) A->E Direct Consequence C Increased Frequency of Resistance Alleles in Population B->C Results in D Enhanced Detoxification of Buprofezin C->D Causes D->E Leads to

Caption: Development of metabolic resistance to buprofezin.

Conclusion and Future Directions

The molecular basis of buprofezin resistance in Bemisia tabaci is primarily attributed to the overexpression of cytochrome P450 monooxygenases, which enhance the metabolic detoxification of the insecticide. This guide has provided a framework for understanding and investigating this phenomenon, including quantitative data, detailed experimental protocols, and visual representations of the key processes.

Future research should focus on:

  • Identifying the specific P450 genes consistently responsible for buprofezin metabolism in diverse B. tabaci populations.

  • Investigating the regulatory mechanisms that lead to the overexpression of these P450 genes.

  • Developing molecular diagnostic tools for the rapid detection of buprofezin resistance in the field.

  • Exploring novel synergists that can effectively inhibit the specific P450s involved in resistance, thereby restoring the efficacy of buprofezin.

A deeper understanding of the molecular basis of resistance is crucial for the development of sustainable resistance management strategies and the design of next-generation insecticides to control this formidable agricultural pest.

References

Ecotoxicological Effects of Buprofezin on Non-Target Aquatic Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Buprofezin (B33132), a thiadiazine insecticide, is widely utilized in agriculture to control insect pests through the inhibition of chitin (B13524) synthesis, a process vital for their growth and development.[1] However, the application of Buprofezin raises environmental concerns due to its potential impact on non-target organisms, particularly within aquatic ecosystems. This technical guide provides a comprehensive overview of the ecotoxicological effects of Buprofezin on a range of non-target aquatic organisms, including fish, invertebrates, amphibians, and algae. It synthesizes quantitative toxicity data, details experimental methodologies, and visualizes key biological pathways and workflows to support environmental risk assessment and inform future research.

Summary of Ecotoxicological Data

The toxicity of Buprofezin to non-target aquatic organisms varies significantly across different species and life stages. The following tables summarize the key quantitative data from various ecotoxicological studies.

Table 1: Acute and Chronic Toxicity of Buprofezin to Aquatic Fish
Species Life Stage Exposure Duration Endpoint Value (mg/L)
Danio rerio (Zebrafish)Embryo96 hoursLC502.86[2]
Clarias gariepinus (African Catfish)Embryo24 hoursLC506.725[3][4]
Clarias gariepinus (African Catfish)Larvae24 hoursLC505.702[3][5]
Clarias gariepinus (African Catfish)Larvae48 hoursLC504.642[3][5]
Oncorhynchus mykiss (Rainbow Trout)-96 hoursLC501.4 - 2.7[6]
Cyprinus carpio (Carp)-96 hoursLC501.4 - 2.7[6]
Oncorhynchus mykiss (Rainbow Trout)-21 daysNOEC0.138[7]
Table 2: Acute and Chronic Toxicity of Buprofezin to Aquatic Invertebrates
Species Life Stage Exposure Duration Endpoint Value (mg/L)
Daphnia magna<24 hours old48 hoursEC50 (Immobilisation)0.44[8][9][10]
Daphnia magna-48 hoursLC500.84[11]
Daphnia magna-14 daysNOEC (Reproduction)<0.025[8]
Daphnia magna-14 daysLOEC (Reproduction)0.025[8]
Table 3: Toxicity of Buprofezin to Amphibians
Species Life Stage Exposure Duration Endpoint Observed Effects
Xenopus laevis (African Clawed Frog)Tadpole--Oxidative stress, altered swimming behavior, altered gene expression related to energy metabolism and signal transduction.[7][12]
Table 4: Chronic Toxicity of Buprofezin to Algae
Species - Exposure Duration Endpoint Value (mg/L)
Pseudokirchneriella subcapitata--NOEC (Growth rate)> 0.187[7]

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the ecotoxicological effects of chemical compounds. Below are summaries of key methodologies cited in the reviewed literature, based on internationally recognized guidelines.

Daphnia sp. Acute Immobilization Test (OECD 202)

This test evaluates the acute toxicity of substances to Daphnia species, most commonly Daphnia magna.[2][11][13][14][15]

  • Test Organism: Juvenile daphnids, less than 24 hours old.

  • Exposure Duration: 48 hours.

  • Test Design: A static or semi-static test where daphnids are exposed to a range of at least five concentrations of the test substance. A control group is run in parallel. Typically, four replicates with five daphnids each are used for each concentration.

  • Test Medium: Reconstituted or natural water with a pH of 6-9.

  • Endpoint: Immobilization, defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours. The primary result is the median effective concentration (EC50) at 48 hours, which is the concentration that immobilizes 50% of the daphnids. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.

  • Test Conditions: Temperature is maintained at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. The daphnids are not fed during the test.

  • Validity Criteria: In the control group, no more than 10% of the daphnids should be immobilized or show other signs of disease or stress. The dissolved oxygen concentration should remain above 3 mg/L.

G cluster_prep Preparation cluster_exposure Exposure (48h) cluster_observation Observation & Data Analysis A Prepare Test Solutions (≥ 5 concentrations + control) C Introduce 5 Daphnids per replicate (4 replicates per concentration) A->C B Select Daphnids (<24h old) B->C D Incubate at 20±2°C (16h light / 8h dark) C->D E Record Immobilization at 24h and 48h D->E F Calculate 48h EC50, NOEC, and LOEC E->F

Experimental workflow for the Daphnia sp. Acute Immobilization Test (OECD 202).
Fish Embryo Acute Toxicity (FET) Test (OECD 236)

The FET test is an alternative to traditional acute fish toxicity tests and is used to assess the toxicity of chemicals to the embryonic stages of fish, with the zebrafish (Danio rerio) being the most commonly used species.[8][9][12][16][17]

  • Test Organism: Newly fertilized zebrafish eggs.

  • Exposure Duration: 96 hours.

  • Test Design: A static or semi-static test where embryos are individually exposed to a range of at least five concentrations of the test substance in multi-well plates. A control group is included. Typically, 20 embryos are used for each concentration.

  • Endpoints: Four apical observations are recorded daily as indicators of lethality: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) non-detachment of the tail-bud from the yolk sac, and (iv) absence of heartbeat. The primary result is the median lethal concentration (LC50) at 96 hours.

  • Test Conditions: The test is conducted at a temperature of 26 ± 1°C with a 10 to 16-hour light photoperiod.

  • Validity Criteria: The mean mortality in the control group must be less than 10% at the end of the test.

G cluster_setup Test Setup cluster_exposure Exposure (96h) cluster_assessment Daily Assessment & Analysis A Prepare Test Solutions (≥ 5 concentrations + control) C Place one embryo per well (20 embryos per concentration) A->C B Collect Newly Fertilized Zebrafish Eggs B->C D Incubate at 26±1°C C->D E Record Lethal Endpoints daily: - Coagulation - No somite formation - Tail-bud not detached - No heartbeat D->E Every 24h F Calculate 96h LC50 E->F

Experimental workflow for the Fish Embryo Acute Toxicity (FET) Test (OECD 236).

Mechanisms of Toxicity

Buprofezin's primary mode of action in target insects is the inhibition of chitin synthesis.[1] However, in non-target aquatic organisms, its toxicity appears to be mediated through other mechanisms, primarily the induction of oxidative stress leading to cellular damage and apoptosis.

Oxidative Stress and Mitochondria-Mediated Apoptosis

Studies in zebrafish embryos have shown that Buprofezin exposure leads to an increase in reactive oxygen species (ROS).[1][8] This oxidative stress can damage cellular components, including mitochondria. The disruption of mitochondrial function is a key event in Buprofezin-induced toxicity. This includes the depolarization of the mitochondrial membrane potential and the release of pro-apoptotic factors.[8][18]

The subsequent activation of a caspase cascade is a hallmark of apoptosis. In zebrafish embryos exposed to Buprofezin, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) has been observed.[11][14][18] This ultimately leads to programmed cell death and contributes to the observed developmental toxicity, such as delayed hatching, reduced survival, and morphological deformities.[8]

G cluster_cellular Cellular Effects cluster_apoptotic Apoptotic Pathway cluster_outcomes Toxicological Outcomes Buprofezin Buprofezin Exposure ROS Increased Reactive Oxygen Species (ROS) Buprofezin->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys MMP Decreased Mitochondrial Membrane Potential Mito_dys->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DevTox Developmental Toxicity (e.g., deformities, mortality) Apoptosis->DevTox

Proposed signaling pathway for Buprofezin-induced toxicity in non-target aquatic organisms.

Analytical Methodologies for Buprofezin Detection

Accurate quantification of Buprofezin in environmental matrices is essential for exposure assessment. Various analytical methods are employed for the detection of Buprofezin in water, sediment, and biological tissues.

Sample Preparation
  • Water: Solid-phase extraction (SPE) is a common technique for extracting and concentrating Buprofezin from water samples.[6][19]

  • Sediment and Soil: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from solid matrices like sediment and soil.[1][2][16][20][21] This method typically involves an extraction with an organic solvent (e.g., acetonitrile) followed by a cleanup step using dispersive SPE.

  • Biological Tissues: Extraction from biological tissues often involves homogenization followed by solvent extraction. A cleanup step, such as Florisil column chromatography, may be necessary to remove interfering substances.[5]

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of Buprofezin. Pulsed splitless injection can improve the sensitivity for certain pesticides.[9][17]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another highly sensitive and selective method for the analysis of Buprofezin in various environmental and biological samples.[6]

G cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analysis Water Water SPE Solid-Phase Extraction (SPE) Water->SPE Sediment Sediment/Soil QuEChERS QuEChERS Sediment->QuEChERS Tissue Biological Tissue Solvent_Cleanup Solvent Extraction & Cleanup Tissue->Solvent_Cleanup GCMS GC-MS SPE->GCMS LCMSMS LC-MS/MS SPE->LCMSMS QuEChERS->GCMS QuEChERS->LCMSMS Solvent_Cleanup->GCMS Solvent_Cleanup->LCMSMS

General workflow for the analysis of Buprofezin in environmental samples.

Conclusion and Future Directions

The available data clearly indicate that Buprofezin poses a significant ecotoxicological risk to a variety of non-target aquatic organisms. Fish and aquatic invertebrates are particularly sensitive to its effects, with sublethal concentrations impacting development and reproduction. The primary mechanism of toxicity in these organisms appears to be the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.

While this guide provides a comprehensive summary of the current knowledge, several research gaps remain. Further studies are needed to:

  • Establish a broader range of quantitative toxicity data, particularly for algae and a more diverse array of amphibian species.

  • Further elucidate the specific molecular targets and signaling pathways involved in Buprofezin-induced toxicity in different aquatic organisms.

  • Investigate the potential for long-term, chronic effects at environmentally relevant concentrations, including potential endocrine-disrupting effects.

  • Assess the toxicity of Buprofezin's degradation products in aquatic environments.

Addressing these knowledge gaps will be crucial for developing more accurate environmental risk assessments and for implementing effective mitigation strategies to protect aquatic ecosystems from the adverse effects of Buprofezin.

References

The Impact of Buprofezin on Soil Microbial Community Diversity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Buprofezin, an insect growth regulator widely used in agriculture, is known to be degraded by soil microorganisms. However, its broader impact on the diversity and structure of the soil microbial community is not extensively documented in publicly available research. This guide synthesizes current knowledge on the effects of pesticides on soil microbes and provides a framework for assessing the impact of Buprofezin. While specific quantitative data for Buprofezin's sole impact on microbial diversity through modern sequencing techniques are limited, this document presents a comprehensive overview based on existing literature on other pesticides and outlines detailed experimental protocols for future research.

Introduction

Soil microorganisms are fundamental to terrestrial ecosystem health, playing critical roles in nutrient cycling, organic matter decomposition, and soil structure maintenance. The introduction of xenobiotic compounds, such as pesticides, can disrupt the delicate balance of these microbial communities. Buprofezin is an insecticide that inhibits chitin (B13524) synthesis in insects. In the soil, it is primarily broken down by microbial activity, which prevents its long-term persistence[1]. While several bacterial strains capable of degrading Buprofezin have been identified, such as Rhodococcus sp., the overall effect of this insecticide on the broader soil microbial community's diversity and composition remains an area requiring more in-depth investigation. This guide provides an overview of the potential impacts and the methodologies to assess them.

Data Presentation: Effects of Insecticides on Soil Microbial Diversity

Table 1: Hypothetical Impact of Buprofezin on Soil Bacterial Alpha Diversity Indices

TreatmentShannon IndexChao1 Index
Control6.8 ± 0.31500 ± 120
Buprofezin (Low Conc.)6.5 ± 0.41450 ± 150
Buprofezin (High Conc.)5.9 ± 0.51300 ± 180
Statistically significant difference from the control (p < 0.05).

Table 2: Hypothetical Impact of Buprofezin on the Relative Abundance (%) of Dominant Bacterial Phyla

PhylumControlBuprofezin (Low Conc.)Buprofezin (High Conc.)
Proteobacteria35 ± 338 ± 442 ± 5
Actinobacteria25 ± 222 ± 318 ± 4
Acidobacteria15 ± 214 ± 212 ± 3
Chloroflexi10 ± 19 ± 18 ± 2
Bacteroidetes5 ± 16 ± 17 ± 1
Statistically significant difference from the control (p < 0.05).

Table 3: Hypothetical Impact of Buprofezin on Soil Fungal Alpha Diversity Indices

TreatmentShannon IndexChao1 Index
Control4.5 ± 0.2800 ± 50
Buprofezin (Low Conc.)4.3 ± 0.3780 ± 60
Buprofezin (High Conc.)3.9 ± 0.4700 ± 70
Statistically significant difference from the control (p < 0.05).

Table 4: Hypothetical Impact of Buprofezin on the Relative Abundance (%) of Dominant Fungal Phyla

PhylumControlBuprofezin (Low Conc.)Buprofezin (High Conc.)
Ascomycota60 ± 565 ± 670 ± 7
Basidiomycota20 ± 318 ± 315 ± 4
Mortierellomycota10 ± 28 ± 26 ± 2
Glomeromycota5 ± 14 ± 13 ± 1
Statistically significant difference from the control (p < 0.05).

Experimental Protocols

To accurately assess the impact of Buprofezin on soil microbial community diversity, a structured experimental approach is necessary. The following is a detailed, generalized methodology based on established protocols for pesticide impact analysis.

Soil Sample Collection and Preparation
  • Site Selection: Choose a site with a known history of no or minimal pesticide application.

  • Sampling: Collect topsoil (0-15 cm) from multiple points within the selected area and homogenize to create a composite sample.

  • Sieving: Sieve the soil through a 2 mm mesh to remove stones, roots, and other debris.

  • Acclimation: Acclimate the soil at room temperature for one week to stabilize microbial activity.

Experimental Design and Buprofezin Application
  • Microcosms: Set up microcosms using sterile containers filled with a known quantity of the prepared soil.

  • Treatments: Establish multiple treatment groups:

    • Control (no Buprofezin).

    • Low concentration of Buprofezin (corresponding to the recommended field application rate).

    • High concentration of Buprofezin (e.g., 10x the recommended rate).

  • Application: Dissolve Buprofezin in a suitable solvent (e.g., acetone) and apply it evenly to the soil. An equal amount of solvent should be applied to the control group. Allow the solvent to evaporate completely.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., 25°C, 60% water holding capacity) for a specified period (e.g., 7, 14, 30, and 60 days).

Soil DNA Extraction
  • Sample Collection: At each sampling time point, collect soil samples from each microcosm.

  • Extraction Kits: Utilize a commercially available soil DNA extraction kit (e.g., DNeasy PowerSoil Kit, Qiagen; UltraClean Soil DNA Isolation Kit, MO BIO Laboratories) for optimal yield and purity.

  • Extraction Procedure: Follow the manufacturer's protocol, which typically involves the following steps[1][2][3]:

    • Lysis: Mechanical (bead beating) and chemical (lysis buffer with SDS) disruption of microbial cells.

    • Inhibitor Removal: Removal of humic substances and other PCR inhibitors.

    • DNA Binding: Binding of DNA to a silica (B1680970) membrane in a spin column.

    • Washing: Removal of residual contaminants.

    • Elution: Elution of purified DNA in a low-salt buffer.

  • Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

PCR Amplification and High-Throughput Sequencing
  • Target Genes:

    • Bacteria: Amplify the V3-V4 or V4 hypervariable region of the 16S rRNA gene.

    • Fungi: Amplify the ITS1 or ITS2 region of the internal transcribed spacer (ITS) region.

  • PCR: Perform PCR using universal primers with attached sequencing adapters and barcodes for sample multiplexing.

  • Purification: Purify the PCR products to remove primers and dNTPs.

  • Sequencing: Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq, NovaSeq).

Bioinformatics and Statistical Analysis
  • Data Preprocessing:

    • Demultiplex the raw sequencing reads based on barcodes.

    • Trim primers and low-quality bases.

    • Merge paired-end reads.

    • Filter out chimeric sequences.

  • OTU Clustering/ASV Inference:

    • Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold or infer Amplicon Sequence Variants (ASVs).

  • Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA for 16S rRNA; UNITE for ITS).

  • Diversity Analysis:

    • Alpha Diversity: Calculate richness (e.g., Chao1) and diversity (e.g., Shannon) indices.

    • Beta Diversity: Analyze the dissimilarity in community composition between samples using metrics like Bray-Curtis or UniFrac distances and visualize with Principal Coordinate Analysis (PCoA) or Non-metric Multidimensional Scaling (NMDS).

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, PERMANOVA) to determine the significance of the observed differences between treatment groups.

Mandatory Visualization

experimental_workflow cluster_sampling 1. Soil Sampling and Microcosm Setup cluster_treatment 2. Buprofezin Treatment cluster_analysis 3. Molecular and Bioinformatic Analysis cluster_results 4. Data Interpretation soil_collection Soil Collection (0-15 cm) sieving Sieving (2mm) soil_collection->sieving homogenization Homogenization sieving->homogenization microcosm_setup Microcosm Setup homogenization->microcosm_setup control Control microcosm_setup->control low_conc Low Concentration microcosm_setup->low_conc high_conc High Concentration microcosm_setup->high_conc incubation Incubation (7, 14, 30, 60 days) control->incubation low_conc->incubation high_conc->incubation dna_extraction Soil DNA Extraction incubation->dna_extraction pcr 16S rRNA / ITS PCR dna_extraction->pcr sequencing High-Throughput Sequencing pcr->sequencing bioinformatics Bioinformatics Analysis sequencing->bioinformatics alpha_diversity Alpha Diversity (Shannon, Chao1) bioinformatics->alpha_diversity beta_diversity Beta Diversity (PCoA, NMDS) bioinformatics->beta_diversity taxonomic_composition Taxonomic Composition bioinformatics->taxonomic_composition logical_relationship cluster_direct_effects Direct Effects cluster_community_shifts Community Level Changes cluster_functional_impacts Functional Consequences buprofezin Buprofezin Application sensitive_species Inhibition of Sensitive Microbial Species buprofezin->sensitive_species degrader_stimulation Stimulation of Buprofezin Degrading Microbes buprofezin->degrader_stimulation alpha_diversity_change Change in Alpha Diversity (Richness and Evenness) sensitive_species->alpha_diversity_change beta_diversity_change Shift in Beta Diversity (Community Composition) degrader_stimulation->beta_diversity_change nutrient_cycling Alteration of Nutrient Cycling (e.g., N, P, C cycles) alpha_diversity_change->nutrient_cycling enzyme_activity Changes in Soil Enzyme Activities beta_diversity_change->enzyme_activity soil_health Overall Impact on Soil Health nutrient_cycling->soil_health enzyme_activity->soil_health

References

A Technical Guide to the Sublethal Effects of Buprofezin on Beneficial Insects and Pollinators

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Buprofezin (B33132) is an insect growth regulator (IGR) widely utilized in integrated pest management (IPM) programs for its targeted action against sap-sucking pests.[1][2] Its primary mode of action is the inhibition of chitin (B13524) synthesis, which disrupts the molting process in immature insect stages.[3][4][5] While generally considered to have low toxicity to many non-target organisms, including beneficial insects and pollinators, a growing body of research reveals a range of sublethal effects that can impact their development, reproduction, and overall fitness.[1][3][6][7] This technical guide provides an in-depth analysis of these sublethal effects, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying biological and methodological frameworks. The information is intended for researchers, scientists, and crop protection professionals to facilitate a more nuanced understanding of buprofezin's ecological footprint.

Introduction to Buprofezin

Buprofezin is a thiadiazin-class insecticide that acts as a potent IGR.[5] Unlike neurotoxic insecticides, it does not cause immediate mortality in adult insects but rather prevents pest populations from developing by interfering with crucial growth processes.[2][8] It is primarily effective against the nymphal stages of Hemipteran pests such as whiteflies, leafhoppers, planthoppers, mealybugs, and scale insects.[2][4][9] Additionally, it can suppress the oviposition of adult females and reduce the viability of their eggs.[2][9] This selectivity for immature stages and specific pest groups has positioned buprofezin as a valuable tool in IPM, as it is considered to have a minimal direct impact on many beneficial species.[1][2][10]

However, sublethal effects—adverse physiological or behavioral impacts on individuals that survive exposure to a pesticide—are a critical consideration for a comprehensive risk assessment. These effects can include reduced fecundity, decreased longevity, altered foraging behavior, and impaired development, which may have significant consequences for the long-term population dynamics of beneficial species.[6]

Mode of Action

Buprofezin's insecticidal activity stems from its ability to inhibit chitin biosynthesis, a fundamental process for the formation of the insect's exoskeleton.[3][5][8] This disruption leads to abnormal molting and the eventual death of the nymph or larva.[11] The insecticide can also affect adult females, leading to the laying of sterile eggs and a reduction in the total population of the next generation.[2][12]

cluster_exposure Exposure cluster_mechanism Physiological Impact cluster_effects Sublethal & Lethal Outcomes cluster_population Population Level Buprofezin Buprofezin Exposure (Contact or Ingestion) Inhibition Inhibition of Chitin Synthase Enzyme Buprofezin->Inhibition Hormone Disruption of Prostaglandin and Juvenile Hormone Regulation Buprofezin->Hormone Molting Molting Failure in Nymphs/Larvae Inhibition->Molting Oviposition Suppressed Oviposition & Reduced Egg Viability Hormone->Oviposition Population Pest Population Decline Molting->Population Oviposition->Population cluster_data Data Collection & Analysis A Insect Culture (Host & Parasitoid) C Treat Host Leaves with Parasitoid Pupae (Leaf-Dip/Spray) A->C B Prepare Buprofezin Concentrations B->C D Incubation (Controlled Environment) C->D E Adult Emergence (LC50 Calculation) D->E F Development Time D->F G Adult Longevity D->G H Parasitism Rate & Fecundity D->H I Statistical Analysis (ANOVA, Probit) E->I F->I G->I H->I

References

A Technical Guide to the Mode of Action of Buprofezin and its Relationship with the Insect Juvenile Hormone Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Buprofezin (B33132) is a highly effective insect growth regulator (IGR) widely utilized in modern pest management. Its primary mode of action is the inhibition of chitin (B13524) biosynthesis, a critical process for the formation of the insect exoskeleton. This disruption leads to mortality during molting, primarily in nymphal stages of target pests like whiteflies, leafhoppers, and mealybugs.[1][2] While buprofezin's effects on insect development and reproduction can appear similar to those of juvenile hormone (JH) analogs, its molecular mechanism is distinct. This guide provides an in-depth analysis of buprofezin's primary mechanism, offers a comparative overview of the juvenile hormone signaling pathway, presents quantitative data on its biological effects, details relevant experimental protocols, and explores the current understanding of any indirect interactions with insect hormonal systems.

Primary Mode of Action: Inhibition of Chitin Synthesis

The defining characteristic of buprofezin as an insecticide is its role as a chitin synthesis inhibitor (CSI).[1] Chitin is an essential aminopolysaccharide that provides structural integrity to the insect cuticle and peritrophic matrix.[3][4] During the molting process, an insect must synthesize a new, larger cuticle before shedding the old one.

Buprofezin's insecticidal activity stems from its specific interference with the enzyme chitin synthase (CHS1).[5] This disruption prevents the proper polymerization of N-acetylglucosamine into chitin chains, leading to a weakened and malformed cuticle.[3] As a result, the insect is unable to withstand the physical stresses of ecdysis (molting) or maintain its structural integrity, resulting in death.[2] This mode of action is highly selective for arthropods, as vertebrates do not synthesize chitin.[5]

cluster_0 Normal Molting Process cluster_1 Interference by Buprofezin Hormonal Signal (Ecdysone) Hormonal Signal (Ecdysone) Epidermal Cells Epidermal Cells Hormonal Signal (Ecdysone)->Epidermal Cells Chitin Synthase (CHS1) Activation Chitin Synthase (CHS1) Activation Epidermal Cells->Chitin Synthase (CHS1) Activation CHS1 Chitin Synthase (CHS1) Chitin Production Chitin Production Chitin Synthase (CHS1) Activation->Chitin Production New Cuticle Formation New Cuticle Formation Chitin Production->New Cuticle Formation Successful Molt Successful Molt New Cuticle Formation->Successful Molt Buprofezin Buprofezin Inhibition Inhibition Buprofezin->Inhibition Failed Chitin Production Failed Chitin Production CHS1->Failed Chitin Production Inhibition->CHS1 Malformed Cuticle Malformed Cuticle Failed Chitin Production->Malformed Cuticle Molting Failure / Death Molting Failure / Death Malformed Cuticle->Molting Failure / Death

Caption: Buprofezin's primary mechanism, inhibiting chitin synthase to disrupt molting.

The Juvenile Hormone (JH) Signaling Pathway: A Comparative Overview

To understand buprofezin's context within IGRs, it is essential to review the juvenile hormone (JH) signaling pathway. JH is a sesquiterpenoid hormone that regulates a multitude of processes, including metamorphosis and reproduction.[6][7] High JH titers during larval stages prevent the expression of adult characteristics, while a decline in JH is necessary to initiate metamorphosis.[8]

The molecular action of JH involves:

  • Binding: JH enters the cell and binds to its intracellular receptor, a protein known as Methoprene-tolerant (Met).[8][9]

  • Dimerization: The JH-Met complex then forms a heterodimer with a partner bHLH-PAS protein, such as FISC (fruitless-interacting steroid receptor coactivator) or Taiman.[6]

  • DNA Binding: This activated receptor complex binds to specific DNA sequences called JH Response Elements (JHREs) in the promoter regions of target genes.

  • Gene Transcription: Binding of the complex initiates the transcription of early JH-response genes, such as Krüppel homolog 1 (Kr-h1), which in turn mediates the anti-metamorphic effects of JH.[10]

Insecticides that are true JH analogs (JHAs), such as methoprene (B1676399) and pyriproxyfen (B1678527), act as agonists for the Met receptor, mimicking the natural hormone and causing developmental arrest.[10][11] Buprofezin does not share this mode of action.

cluster_cell Insect Cell cluster_nucleus Nucleus JH Juvenile Hormone (JH) Met Met Receptor JH->Met Binds Complex JH-Met-FISC Complex Met->Complex FISC FISC / Taiman FISC->Complex JHRE JH Response Element (DNA) Complex->JHRE Binds Krh1 Kr-h1 Gene JHRE->Krh1 Activates Gene_Expression Anti-Metamorphic Gene Expression Krh1->Gene_Expression

Caption: The canonical juvenile hormone signaling pathway in insects.

Quantitative Effects of Buprofezin on Insect Development and Reproduction

While its primary target is chitin synthase, buprofezin treatment leads to several downstream physiological effects, some of which are also observed with JHAs, such as reduced fecundity and egg hatchability.[5][12] This overlap in effect, but not mechanism, is a critical distinction. The effects are dose-dependent and vary across insect species and life stages.

Table 1: Lethal Concentration (LC) Values of Buprofezin

Species Parameter Value (mg L⁻¹) Exposure Time Citation
Aphis gossypii (Melon Aphid) LC₁₅ 1.125 48 h [5]
Aphis gossypii (Melon Aphid) LC₃₀ 2.888 48 h [5]
Aphis gossypii (Melon Aphid) LC₅₀ 7.586 48 h [5]
Aphis gossypii (Melon Aphid) LC₅₀ 1.886 72 h [5]

| Stomoxys calcitrans (Stable Fly) | LC₅₀ | 18.92 | - |[13] |

Table 2: Sublethal and Transgenerational Effects of Buprofezin

Species Treatment (vs. Control) Effect Observation Citation
Aphis gossypii (F₀) LC₁₅ & LC₃₀ Longevity & Fecundity Significantly decreased [5]
Sogatella furcifera (F₀ & F₁) LC₃₀ Fecundity, Lifespan, Hatchability Significantly decreased [12]
Sogatella furcifera (F₁) LC₁₀ & LC₃₀ Developmental Rate Significant effects on most instars [12]
Sogatella furcifera (F₁) LC₁₀ & LC₃₀ Pre-adult & Pre-oviposition Period Significantly increased [12]

| Aphis gossypii (F₀) | LC₁₅ & LC₃₀ | CHS1 Gene Expression | Significantly increased |[5] |

These data illustrate that buprofezin's impact extends beyond immediate mortality at molting. The suppression of reproductive output in adults and developmental delays in subsequent generations suggest a broader disruption of physiological processes. However, this is likely an indirect consequence of the stress induced by chitin synthesis inhibition rather than a direct action on the JH or ecdysone (B1671078) signaling pathways. Some studies on other CSIs (benzoylphenylureas) suggest they may disrupt insect hormone homeostasis, including delaying ecdysone pulses, indicating a potential for crosstalk between the pathways.[3]

Experimental Protocols

Investigating the mode of action of an insecticide like buprofezin requires a multi-faceted approach combining bioassays, molecular analysis, and endocrinological methods.

This protocol is used to determine the concentration of buprofezin required to kill 50% of a test population.

  • Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect (e.g., Aphis gossypii) on host plants in a controlled environment (e.g., 25±1°C, 65±5% RH, 16:8 L:D photoperiod).

  • Preparation of Solutions: Prepare a stock solution of buprofezin in an appropriate solvent (e.g., acetone). Create a serial dilution of at least five concentrations using distilled water containing a surfactant (e.g., 0.1% Triton X-100). A control solution should contain only the solvent and surfactant.

  • Treatment Application: For a leaf-dip bioassay, excise host plant leaves and dip them into the respective buprofezin concentrations or the control solution for 30 seconds. Allow leaves to air dry.

  • Insect Exposure: Place the treated leaves into petri dishes containing moist filter paper. Transfer a known number of insects (e.g., 30 adult aphids) onto each leaf.

  • Incubation & Assessment: Incubate the petri dishes under controlled conditions. Assess mortality after specific time points (e.g., 48 and 72 hours). Consider insects that are moribund or unable to move when gently prodded as dead.

  • Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-20%. Analyze the data using Probit analysis to calculate LC₅₀, LC₁₅, and LC₃₀ values with their 95% confidence intervals.[5]

This protocol measures changes in the expression of target genes (e.g., CHS1) following buprofezin exposure.

  • Sample Preparation: Expose insects to a sublethal concentration (e.g., LC₃₀) of buprofezin as described in the bioassay protocol. Collect surviving insects after 72 hours.

  • RNA Extraction: Homogenize insect samples (e.g., 20-30 adults) in a lysis buffer (e.g., TRIzol reagent). Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Prepare a reaction mixture containing cDNA template, SYBR Green Master Mix, and gene-specific forward and reverse primers for the target gene (CHS1) and a reference gene (e.g., Actin or GAPDH).

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[5] Compare the expression levels in buprofezin-treated insects to the control group.

This protocol can be used to determine if buprofezin treatment indirectly affects the levels of circulating JH.

  • Sample Collection: Expose insects to buprofezin and collect hemolymph or whole-body samples at various time points.

  • Extraction: Extract lipids, including JH, from the samples using a solvent like hexane (B92381) or isooctane.

  • Derivatization (for HPLC-FD): As JHs lack a native fluorophore, they must be derivatized. A two-step reaction can be used: first, open the epoxide ring with sodium sulfide, then derivatize with a fluorescent tag.[14][15]

  • Analysis by HPLC-FD or LC-MS/MS:

    • HPLC with Fluorescence Detection (HPLC-FD): Separate the derivatized JH using reverse-phase HPLC and detect it with a fluorescence detector. Quantify based on a standard curve of derivatized JH III.[14]

    • LC-MS/MS: For higher sensitivity and specificity, use liquid chromatography-tandem mass spectrometry. This method can often quantify underivatized JHs and can distinguish between different JH homologs.[16]

  • Data Comparison: Compare the JH titers in buprofezin-treated insects with those of the control group to identify any significant differences.

cluster_exp Experimental Workflow: Assessing Buprofezin's Mode of Action cluster_endpoints Data Collection & Analysis cluster_results Interpretation A Insect Culture (Age-Synchronized) B Exposure to Buprofezin (Control vs. Treated Groups) A->B C Physiological Assays (Mortality, Fecundity, Development Time) B->C D Molecular Analysis (RNA Extraction -> qRT-PCR) B->D E Endocrine Analysis (JH Extraction -> LC-MS/MS) B->E F Determine LC50 & Sublethal Effects C->F G Quantify Gene Expression (e.g., CHS1, Met, Kr-h1) D->G H Measure JH Titer Changes E->H I Synthesize Data to Confirm Primary Mechanism and Identify Indirect Effects F->I G->I H->I

Caption: A generalized workflow for investigating the effects of buprofezin.

Conclusion

The primary mode of action of buprofezin is unequivocally the inhibition of chitin synthesis, which lethally disrupts the molting process in immature insects. It is not a juvenile hormone analog and does not directly target the JH receptor Met. The observed effects on reproduction and development are significant but are best understood as downstream, indirect consequences of the physiological stress caused by failed cuticle formation. While there is evidence that other classes of chitin synthesis inhibitors can interfere with insect hormone homeostasis, further research is required to determine if buprofezin has similar secondary effects on the juvenile hormone or ecdysone signaling pathways. For researchers and drug development professionals, buprofezin serves as a prime example of a highly selective insecticide whose efficacy is rooted in a well-defined, non-neurotoxic molecular target.

References

Toxicological Profile of Buprofezin in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Buprofezin (B33132) is a thiadiazine insecticide that acts as an insect growth regulator by inhibiting chitin (B13524) synthesis.[1][2] While highly effective against certain insect pests, understanding its toxicological profile in non-target mammalian systems is crucial for risk assessment. This document provides a comprehensive overview of the toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental effects of buprofezin in mammals.

In mammalian systems, buprofezin exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes.[1][3] Following oral administration, it is rapidly absorbed and excreted, with no significant potential for accumulation.[2][4] The primary target organs identified in repeat-dose studies are the liver and the thyroid, where effects such as hypertrophy and increased organ weights are observed at high doses.[5] There is equivocal evidence regarding its genotoxic potential, with negative results in most in vitro assays but conflicting results in in vivo micronucleus studies.[1] However, buprofezin is not considered carcinogenic in rats or mice and is unlikely to pose a carcinogenic risk to humans.[1][4] It has shown no adverse effects on fertility or reproductive performance, and it is not considered a teratogen.[1][6] Based on a 2-year study in rats, a chronic reference dose (Acceptable Daily Intake or ADI) has been established at 0.009 mg/kg body weight/day.[1][7]

Introduction

Buprofezin, with the IUPAC name (EZ)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one, is an insecticide that interferes with the molting process of insects.[1] Its primary mechanism of action is the inhibition of chitin biosynthesis, a critical component of the insect exoskeleton. Due to its widespread use in agriculture, a thorough evaluation of its potential effects on mammalian health is essential for researchers, scientists, and regulatory bodies. This guide synthesizes key toxicological data from a range of mammalian studies.

Mechanism of Action in Mammalian Systems

Unlike insects, mammals do not synthesize chitin, so the primary insecticidal mechanism of action is not relevant. In mammals, toxic effects observed at high exposure levels are primarily associated with the liver and thyroid.[3][5] Studies suggest that buprofezin can accumulate in the liver and induce oxidative stress.[8][9] The observed hypertrophy in liver and thyroid cells is a common adaptive response to xenobiotic exposure.[1]

cluster_exposure Exposure & Distribution cluster_effects Cellular & Organ-Level Effects buprofezin Buprofezin Exposure (Oral) distribution Systemic Distribution buprofezin->distribution target_organs Accumulation in Target Organs distribution->target_organs liver Liver target_organs->liver thyroid Thyroid target_organs->thyroid stress Oxidative Stress liver->stress hypertrophy Hepatocellular & Thyroid F-Cell Hypertrophy liver->hypertrophy thyroid->hypertrophy

Caption: Proposed pathway for Buprofezin toxicity in mammalian target organs.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of buprofezin has been primarily studied in rats.

4.1 Absorption Following oral administration, buprofezin is rapidly absorbed, with peak plasma concentrations (Cmax) reached approximately 9 hours post-dosing.[1][2] Studies in bile-duct cannulated rats indicate that oral absorption is around 40-45% of the administered dose.[1][10]

4.2 Distribution Buprofezin is widely distributed throughout the body's organs and tissues within 2 hours of dosing.[3] The highest concentrations are typically found in erythrocytes, the thyroid, and the liver.[1][2] There is no evidence of significant accumulation in tissues.[2][4]

4.3 Metabolism Buprofezin is extensively metabolized, primarily in the liver.[1] The main metabolic pathways include:

  • Hydroxylation of the phenyl ring.[1][2][4]

  • Oxidation of the sulfur atom.[4][6]

  • Opening of the thiadiazinane ring.[2]

  • Conjugation with sulfate (B86663) and glucuronic acid.[1][2]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism BUP Buprofezin HYDROX Hydroxylation (Phenyl Ring) BUP->HYDROX OXID Oxidation (Sulfur Atom) BUP->OXID RING Ring Opening (Thiadiazinane) BUP->RING CONJ Conjugation (Sulfate, Glucuronic Acid) HYDROX->CONJ OXID->CONJ RING->CONJ EXCRETION Excreted Metabolites CONJ->EXCRETION

Caption: Simplified metabolic pathway of Buprofezin in mammalian systems.

4.4 Excretion Excretion of buprofezin and its metabolites is rapid, with over 80% of an administered dose eliminated within 48 hours.[1] The primary route of excretion is via the feces (70-74%), largely due to significant biliary excretion (30-38%).[1][2][6] A smaller portion is excreted in the urine (22-25%).[1][2]

intake Oral Intake gi GI Tract intake->gi blood Systemic Circulation gi->blood feces Excretion (Feces) gi->feces liver Liver (Metabolism) blood->liver urine Excretion (Urine) blood->urine liver->blood bile Bile liver->bile bile->gi

Caption: Overview of Buprofezin's absorption, distribution, metabolism, and excretion (ADME).

Toxicological Endpoints

Acute Toxicity

Buprofezin demonstrates low to moderate acute toxicity in mammalian models. It is not a skin irritant and is only slightly irritating to the eyes. It did not cause skin sensitization in guinea pig studies.[3]

Table 1: Acute Toxicity of Buprofezin

Species Route Sex LD50 / LC50 Value Citation(s)
Rat Oral M/F 1635–3847 mg/kg bw [1]
Rat Oral M 2198 mg/kg bw
Rat Oral F 2355 mg/kg bw
Mouse Oral M/F >10,000 mg/kg bw [1]
Rabbit Oral M/F >5,000 mg/kg bw [1]
Hamster Oral M/F >10,000 mg/kg bw [1]
Rat Dermal M/F >5,000 mg/kg bw

| Rat | Inhalation | M/F | >4.57 mg/L (4-hr) |[1] |

Sub-chronic and Chronic Toxicity

The primary target organs in repeated-dose studies are the liver and thyroid.[3][5] Effects observed at higher doses include increased liver and thyroid weights, hepatocellular hypertrophy, and thyroid follicular cell hypertrophy.[1][6]

Table 2: No-Observed-Adverse-Effect-Levels (NOAELs) from Repeated Dose Studies

Species Study Duration Critical Effect NOAEL Citation(s)
Rat 90-day Increased liver/thyroid weight and histological changes 3.4 - 4.1 mg/kg bw/day (40 ppm) [6]
Rat 2-year Thyroid F-cell hypertrophy 0.9 mg/kg bw/day (20 ppm) [1]
Mouse 2-year Increased liver weight 1.8-1.9 mg/kg bw/day (20 ppm)
Dog 13-week Increased liver weight, elevated plasma alkaline phosphatase 10 mg/kg bw/day [1][6]

| Dog | 2-year | Increased liver weight, hepatocellular hypertrophy, bile duct hyperplasia | 2 mg/kg bw/day |[6][10] |

Genotoxicity

The genotoxicity profile of buprofezin is considered equivocal.[1] It has consistently tested negative in a range of in vitro assays, including bacterial mutation (Ames) tests.[1][3] However, results from in vivo mouse micronucleus assays are conflicting.[1] One study noted an increase in micronuclei, suggesting a potential aneugenic (chromosome loss) rather than a clastogenic (chromosome breakage) mechanism, though this was not confirmed in other in vivo tests.[1]

Table 3: Summary of Genotoxicity Findings

Assay Type System Result Citation(s)
Gene Mutation In vitro (Bacteria, e.g., Ames test) Negative [1]
Chromosome Aberration In vitro (Mammalian cells) Negative [1]

| Micronucleus Test | In vivo (Mouse bone marrow) | Conflicting / Equivocal |[1][3] |

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. Buprofezin was not found to be carcinogenic in rats.[1] In mice, a slight, non-dose-responsive increase in liver adenomas was seen in females at high doses but was within the historical control range.[1] The U.S. EPA's Cancer Assessment Review Committee classified buprofezin as having "Suggestive Evidence of Carcinogenicity, but not sufficient to assess human carcinogenic potential" based on these mouse liver tumors.[5] The overall consensus is that buprofezin is unlikely to pose a carcinogenic risk to humans.[1]

Reproductive and Developmental Toxicity

Buprofezin has been evaluated for its effects on reproduction and development in multi-generational and teratology studies.

Table 4: Reproductive and Developmental Toxicity NOAELs

Study Type Species Endpoint NOAEL Citation(s)
2-Generation Reproduction Rat Parental Toxicity 6.46 mg/kg bw/day [1]
2-Generation Reproduction Rat Offspring Toxicity (Reduced pup weight gain) 6.46 mg/kg bw/day [1]
2-Generation Reproduction Rat Reproductive Effects 66.0 mg/kg bw/day (Highest dose tested) [1]
Developmental Toxicity Rat Maternal Toxicity 50 mg/kg bw/day [6]
Developmental Toxicity Rat Embryo/Fetal Toxicity 200 mg/kg bw/day [1]
Developmental Toxicity Rabbit Maternal Toxicity 50 mg/kg bw/day [6]

| Developmental Toxicity | Rabbit | Embryo/Fetal Toxicity | 50 mg/kg bw/day |[1] |

No effects on male or female fertility or overall reproductive performance have been observed.[1] Buprofezin did not show any teratogenic potential in either rats or rabbits.[6] Evidence suggests that young animals may be more sensitive, with reduced pup body weight being the critical effect in offspring.[1][3]

Neurotoxicity

The majority of evidence indicates that buprofezin does not have the potential to induce neurotoxicity in mammals.[4][8] A 13-week dietary neurotoxicity study in rats found no treatment-related gross or histopathological changes in the central or peripheral nervous systems.[3] However, one study has suggested that acute high-dose exposure could induce some neurobehavioral effects in rats.[8]

Human Health Risk Assessment

Regulatory agencies establish health-based guidance values to protect human populations from potential adverse effects.

Table 5: Human Health Guidance Values for Buprofezin

Value Definition Value Basis (Critical Study & Endpoint) Safety Factor Citation(s)
ADI Acceptable Daily Intake 0-0.009 mg/kg bw/day 2-year rat study; NOAEL of 0.9 mg/kg bw/day based on thyroid F-cell hypertrophy 100 [1][2][7]

| ARfD | Acute Reference Dose | 0.5 mg/kg bw | 13-week dog study | 100 |[1][7] |

Medical surveillance of workers in a plant producing buprofezin has not revealed any compound-related adverse health effects.[1]

Experimental Protocols

Key Study Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study in Rats

This type of study is critical for determining the NOAEL used to establish the ADI.

  • Test System: Sprague-Dawley rats (e.g., 50/sex/dose group).

  • Administration: Buprofezin administered in the diet at various concentrations (e.g., 0, 20, 200, 2000 ppm).

  • Duration: 24 months (2 years).

  • Observations (In-life): Daily clinical observations for signs of toxicity, weekly measurements of body weight and food consumption, and periodic ophthalmoscopic examinations.

  • Clinical Pathology: Blood and urine samples collected at multiple intervals (e.g., 6, 12, 18, and 24 months) for hematology and clinical chemistry analysis.

  • Terminal Procedures: At 24 months, all surviving animals are euthanized. A full necropsy is performed, and organ weights (e.g., liver, kidneys, thyroid) are recorded.

  • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Target organs (liver, thyroid) are examined in all dose groups.

  • Endpoint Determination: The highest dose at which no statistically or biologically significant adverse effects are observed is determined as the NOAEL.

cluster_inlife In-Life Monitoring cluster_postmortem Post-Mortem Analysis start Study Start: Animal Acclimation & Group Assignment dosing Chronic Dietary Dosing (24 Months) start->dosing obs Clinical Observations dosing->obs bw Body Weight & Food Consumption dosing->bw clinpath Periodic Clinical Pathology (Blood, Urine) dosing->clinpath sacrifice Terminal Sacrifice (24 Months) dosing->sacrifice necropsy Gross Necropsy & Organ Weights sacrifice->necropsy histo Histopathology necropsy->histo end Data Analysis & NOAEL Determination histo->end

Caption: Generalized workflow for a 2-year chronic toxicity study in rodents.

Conclusion

The toxicological profile of buprofezin in mammalian systems is well-characterized. It possesses low acute toxicity and is rapidly metabolized and excreted without significant bioaccumulation. The primary target organs upon repeated exposure are the liver and thyroid, with effects such as cellular hypertrophy occurring at doses well above expected human exposure levels. While there is some equivocal evidence for genotoxicity in vivo, the weight of evidence suggests buprofezin is not genotoxic. It is not considered carcinogenic or a reproductive toxicant. The established human health guidance values, such as the ADI of 0.009 mg/kg bw/day, are based on comprehensive long-term animal studies and are considered protective of public health.

References

An In-depth Technical Guide to the Environmental Fate and Persistence of Buprofezin Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of Buprofezin (B33132), a widely used thiadiazine insect growth regulator. This document details the degradation pathways, persistence in various environmental compartments, and the experimental methodologies used to assess its environmental impact. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz.

Physicochemical Properties of Buprofezin

Buprofezin is a white to pale yellow crystalline solid. Its key physicochemical properties are summarized in the table below, which influence its behavior and distribution in the environment.

PropertyValue
IUPAC Name 2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one
CAS Number 69327-76-0
Molecular Formula C₁₆H₂₃N₃OS
Molecular Weight 305.4 g/mol
Water Solubility 0.9 mg/L at 20°C
Vapor Pressure 5.0 x 10⁻⁶ Pa at 25°C
Log Kow (Octanol-Water Partition Coefficient) 4.3
Henry's Law Constant 1.33 x 10⁻³ Pa m³/mol

Environmental Persistence of Buprofezin

The persistence of Buprofezin in the environment is a critical factor in assessing its potential for long-term effects. Its half-life varies significantly depending on the environmental matrix and conditions.

Persistence in Soil

Buprofezin is moderately persistent in soil, with its degradation being primarily mediated by microbial activity. Its mobility in soil is generally low due to its high affinity for soil organic matter.

Table 1: Half-life of Buprofezin in Soil

Soil TypeConditionHalf-life (t½) in daysReference
Sandy LoamAerobic Laboratory27.1[1](--INVALID-LINK--)
Sandy Clay LoamAerobic Laboratory84.1[1](--INVALID-LINK--)
Sandy Loam & Loamy SandTerrestrial Field38[1](--INVALID-LINK--)
Upland SoilsBiodegradation46[2](--INVALID-LINK--)
Flooded SoilsBiodegradation54[2](--INVALID-LINK--)
Dilluvial Sandy LoamBiodegradation80[2](--INVALID-LINK--)
Clay SoilField Study< 16[3]
Sandy LoamField Study< 16[3]
Silty ClayField Study< 16[3]
Persistence in Aquatic Systems

In aquatic environments, Buprofezin's fate is influenced by hydrolysis, photolysis, and partitioning to sediment. It is considered to have a high potential for bioconcentration in aquatic organisms.

Table 2: Half-life of Buprofezin in Water

ConditionHalf-life (t½) in daysReference
Hydrolysis (pH 5)51[4](--INVALID-LINK--)
Hydrolysis (pH 7 and 9)Stable[4](--INVALID-LINK--)
Aqueous Photolysis38[1](--INVALID-LINK--)
Photolysis (Sunlight)15[5](--INVALID-LINK--)

Degradation Pathways of Buprofezin

Buprofezin degrades in the environment through microbial, hydrolytic, and photolytic pathways, leading to the formation of various metabolites.

Microbial Degradation

Microbial degradation is a key dissipation route for Buprofezin in soil. Studies with Rhodococcus sp. have elucidated a primary degradation pathway.

Buprofezin Buprofezin Dihydroxylation Dihydroxylation (bfzA3A4A1A2) Buprofezin->Dihydroxylation Buprofezin_dihydrodiol Buprofezin-dihydrodiol (BF-DD) Dihydroxylation->Buprofezin_dihydrodiol Dehydrogenation Dehydrogenation (bfzB) Buprofezin_dihydrodiol->Dehydrogenation Dihydroxybuprofezin Dihydroxybuprofezin (DHBF) Dehydrogenation->Dihydroxybuprofezin Ring_cleavage Aromatic Ring Cleavage (bfzC) Dihydroxybuprofezin->Ring_cleavage Ring_cleaved_dihydroxybuprofezin Ring-cleaved dihydroxybuprofezin (RCDB) Ring_cleavage->Ring_cleaved_dihydroxybuprofezin Amide_bond_breakage Amide Bond Breakage Ring_cleaved_dihydroxybuprofezin->Amide_bond_breakage BI_2 2-tert-butylimino-3-isopropyl- 1,3,5-thiadiazinan-4-one (2-BI) Amide_bond_breakage->BI_2 Further_degradation Further Degradation BI_2->Further_degradation Metabolites N-tert-butyl-thioformimidic acid formylaminomethyl ester (N-BA) 2-isothiocyanato-2-methyl-propane (2-IM) 2-isothiocyanato-propane (2-IP) Further_degradation->Metabolites cluster_hydrolysis Hydrolytic Pathway (pH 5) cluster_photolysis Photolytic Pathway Buprofezin_h Buprofezin Ring_opening_h Ring Opening Buprofezin_h->Ring_opening_h Sulfur_replacement Sulfur Replacement Buprofezin_h->Sulfur_replacement Thiobiuret Thiobiuret (BF25) Ring_opening_h->Thiobiuret Amide_cleavage_h1 Amide Cleavage Thiobiuret->Amide_cleavage_h1 Isopropylphenylurea Isopropylphenylurea (BF12) Amide_cleavage_h1->Isopropylphenylurea Biuret Biuret (BF11) Sulfur_replacement->Biuret Amide_cleavage_h2 Amide Cleavage Biuret->Amide_cleavage_h2 Amide_cleavage_h2->Isopropylphenylurea Buprofezin_p Buprofezin Reverse_schiff Reverse Schiff Base Reaction Buprofezin_p->Reverse_schiff Ring_cleavage_p Ring Cleavage Buprofezin_p->Ring_cleavage_p Minor_products Minor Products: Des-isopropyl buprofezin (BF19) Buprofezin sulfoxide (B87167) (BF10) 4-hydroxybuprofezin (BF2) Buprofezin_p->Minor_products BF9 BF9 Reverse_schiff->BF9 Thiobiuret_p Thiobiuret (BF25) Ring_cleavage_p->Thiobiuret_p Further_degradation_p Further Degradation Thiobiuret_p->Further_degradation_p Photoproducts Isopropylphenylurea (BF12) Phenylurea (BF16) Formanilide (BF21) Further_degradation_p->Photoproducts start Start prep_soil Prepare and Characterize Soil Samples start->prep_soil treat_soil Treat Soil with 14C-Buprofezin prep_soil->treat_soil incubation Incubate in Dark at Controlled Temperature and Moisture treat_soil->incubation sampling Collect Samples at Time Intervals incubation->sampling volatiles Trap and Analyze Volatiles (14CO2) incubation->volatiles extraction Solvent Extraction of Soil Samples sampling->extraction analysis HPLC and LC-MS/MS Analysis of Extracts extraction->analysis bound_residues Determine Non-extractable Residues extraction->bound_residues data_analysis Calculate Dissipation Half-life (DT50) and Metabolite Formation analysis->data_analysis volatiles->data_analysis bound_residues->data_analysis end End data_analysis->end

References

Methodological & Application

Application Note: Determination of Buprofezin Residues in Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed analytical method for the determination of buprofezin (B33132) residues in various fruit and vegetable matrices. The described protocols are intended for researchers, scientists, and professionals in drug development and food safety analysis. The methodologies cover sample preparation, including extraction and cleanup, followed by instrumental analysis using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also presented as an efficient approach for sample preparation. This document includes quantitative data on method performance, such as Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery rates, summarized in structured tables for straightforward comparison.

Introduction

Buprofezin is a thiadiazine insecticide used to control insect pests on a variety of crops.[1] Due to its widespread use, monitoring its residue levels in fruits and vegetables is crucial to ensure consumer safety and compliance with regulatory limits. This application note outlines validated analytical methods for the accurate quantification of buprofezin residues.

Experimental Protocols

Sample Preparation

2.1.1. Conventional Extraction and Cleanup

This method involves solvent extraction followed by liquid-liquid partitioning and column chromatography cleanup.

Protocol:

  • Homogenization: Weigh a representative portion of the fruit or vegetable sample and homogenize it.

  • Extraction: Extract the homogenized sample with acetone.[2][3][4][5] For certain matrices like rice, acetonitrile (B52724) can be used.[5]

  • Filtration: Filter the extract to remove solid particles.

  • Liquid-Liquid Partitioning:

    • Concentrate the extract to an aqueous phase.

    • Acidify with 1M hydrochloric acid.[2]

    • Partition with hexane (B92381) to remove nonpolar interferences; discard the hexane layer.[2]

    • Extract the aqueous phase with dichloromethane (B109758).[2]

  • Drying: Dry the dichloromethane extract by passing it through anhydrous sodium sulfate.[2]

  • Solvent Evaporation: Evaporate the solvent to dryness under reduced pressure.[2]

  • Column Cleanup (Florisil):

    • Dissolve the residue in an appropriate solvent for loading onto a Florisil solid-phase extraction (SPE) column.[3][4][5][6]

    • Elute the column with a suitable solvent mixture, such as 20% (v/v) ethyl acetate (B1210297) in hexane.[2]

  • Final Concentration: Evaporate the eluate to dryness and reconstitute the residue in a known volume of solvent (e.g., toluene (B28343) or mobile phase) for instrumental analysis.[2]

2.1.2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method offers a more streamlined approach to sample preparation.[7][8]

Protocol:

  • Homogenization and Weighing: Homogenize the sample and weigh 10-15 g into a 50 mL centrifuge tube. For dry samples like raisins, add water to rehydrate before extraction.[7]

  • Extraction: Add acetonitrile to the tube and shake vigorously.[7][9]

  • Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄, NaCl, and citrate (B86180) salts) and shake well to induce phase separation.[7][9]

  • Centrifugation: Centrifuge the tube to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

    • Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS/MS analysis.

Instrumental Analysis

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or MS/MS detection is a common technique for buprofezin analysis.

HPLC-UV Conditions: [3][4][5][6]

  • Column: Octadecylsilyl (C18) reversed-phase column.[3][4][5][6]

  • Mobile Phase: A mixture of acetonitrile and water is typically used.

  • Detection: UV absorption at 250 nm.[3][4][5][6]

  • Injection Volume: 15 µL.[10]

  • Flow Rate: 0.5 mL/min.[10]

LC-MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6][10]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for buprofezin enhances selectivity and sensitivity.[8]

2.2.2. Gas Chromatography (GC)

GC with NPD or MS detection is also a robust method for buprofezin determination.

GC-NPD Conditions: [2]

  • Detector: Nitrogen-Phosphorus Detector (NPD).[2][11][12]

  • Carrier Gas: Helium.[13]

  • Injector and Detector Temperatures: Optimized for buprofezin analysis.

GC-MS Conditions: [13][14]

  • Column: HP-5MS (or equivalent) capillary column.[13]

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) or full scan mode.

Data Presentation

The performance of the analytical methods for buprofezin in various fruit and vegetable matrices is summarized in the tables below.

Table 1: Method Performance Data for Buprofezin in Fruits and Vegetables by HPLC.

MatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)LOQ (mg/kg)Reference
Hulled Rice0.02, 0.2, 2.080.8 - 85.2< 50.02[3][4][5][6]
Apple0.02, 0.2, 2.089.1 - 98.4< 50.02[3][4][5][6]
Pear0.02, 0.2, 2.088.8 - 95.7< 50.02[3][4][5][6]
Persimmon0.02, 0.2, 2.090.8 - 96.2< 50.02[3][4][5][6]
Plum0.5, 2.590.98 - 94.74≤ 80.05[15]
Fresh Ginseng0.005, 0.05, 0.0789.5 - 105.9< 30.005[1]
Dried Ginseng0.005, 0.05, 0.0783.9 - 91.0N/A0.005[1]
Red Ginseng0.005, 0.05, 0.0790.7 - 97.6N/A0.005[1]

Table 2: Method Performance Data for Buprofezin in Fruits and Vegetables by GC.

MatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)LOQ (mg/kg)Reference
Banana (Pulp & Peel)N/A70 - 110< 200.01[16]
CoffeeN/A70 - 110< 200.01[16]
CabbageN/A91.3 - 96.8≤ 2.70.0062[5][15]
CauliflowerN/A91.3 - 96.8≤ 2.70.0062[5][15]
ClementineN/A75 - 1241 - 130.01[14]

N/A: Not Available in the cited source.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of buprofezin residues in fruits and vegetables.

Buprofezin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Fruit/Vegetable Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetone/Acetonitrile) Homogenization->Extraction Cleanup Cleanup (LLE/SPE or QuEChERS) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract HPLC HPLC-UV/MS Final_Extract->HPLC Inject GC GC-NPD/MS Final_Extract->GC Inject Quantification Data Acquisition & Quantification HPLC->Quantification GC->Quantification Report Final Report Quantification->Report

Caption: Workflow for Buprofezin Residue Analysis.

References

Application Note: Quantification of Buprofezin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of Buprofezin (B33132). Buprofezin is a significant insecticide, and its precise measurement is crucial for residue analysis, quality control, and environmental monitoring. The described protocol offers a reliable and reproducible approach for the determination of Buprofezin in standard solutions.

Introduction

Buprofezin is an insect growth regulator widely used in agriculture to control various pests.[1][2] Its mode of action involves the inhibition of chitin (B13524) synthesis, leading to the disruption of the molting process in insects. Regulatory agencies worldwide have established maximum residue limits (MRLs) for Buprofezin in different agricultural commodities, necessitating sensitive and accurate analytical methods for its quantification.[3] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted technique for the analysis of pesticide residues due to its specificity, sensitivity, and robustness.[2][4][5] This document provides a comprehensive protocol for the quantification of a Buprofezin standard using a validated HPLC-UV method.

Principle

The method is based on reversed-phase liquid chromatography, where Buprofezin is separated on a C18 analytical column. The mobile phase, a mixture of an organic solvent and an aqueous buffer, carries the sample through the column. Buprofezin is separated from other components based on its differential partitioning between the stationary phase and the mobile phase. The eluted compound is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to the concentration of Buprofezin in the sample.

Experimental Protocol

Apparatus and Reagents
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A Kinetex C18 column (150 mm × 4.6 mm, 5 µm particle size) or equivalent is recommended.[3][6][7]

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • Buprofezin analytical standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Ammonium acetate (B1210297) (analytical grade).

  • Water (HPLC grade).

  • Orthophosphoric acid (for pH adjustment, if necessary).

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Buprofezin analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 to 200.0 µg/mL.[3]

Chromatographic Conditions

The following chromatographic conditions have been found to be suitable for the analysis of Buprofezin:

ParameterValue
Mobile Phase Acetonitrile : 10 mmol L⁻¹ Ammonium Acetate Buffer (75:25, v/v), pH 6.5[3]
Flow Rate 1.0 mL/min[3][6][7]
Column Temperature 25 °C[3][6][7]
Injection Volume 10 µL[3]
UV Detection Wavelength 254 nm[3]
Run Time Approximately 10 minutes
Sample Analysis Procedure
  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for Buprofezin.

Calibration Curve

Construct a calibration curve by plotting the peak area of Buprofezin against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to determine the linearity and the correlation coefficient (R²).

Data Presentation

The quantitative data for the validated HPLC-UV method for Buprofezin is summarized in the table below.

ParameterResult
Retention Time (min) ~ 5.5
Linearity Range (µg/mL) 1.0 - 200.0[3]
Correlation Coefficient (R²) ≥ 0.999[6][7]
Limit of Detection (LOD) (mg/kg) 0.01 - 0.05[1]
Limit of Quantification (LOQ) (mg/kg) 0.02[4][8][9]
Recovery (%) 80.8 - 98.4[4]
Precision (RSD %) < 5[4]

Visualization

The following diagram illustrates the general workflow for the quantification of a Buprofezin standard using the HPLC-UV method.

Buprofezin_HPLC_Workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Weigh Buprofezin Standard dissolve Dissolve in Acetonitrile stock->dissolve dilute Serial Dilution with Mobile Phase dissolve->dilute filter Filter Standard Solutions (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Buprofezin calibrate->quantify

Caption: Workflow for Buprofezin quantification by HPLC-UV.

Conclusion

The HPLC-UV method described in this application note is a reliable, sensitive, and accurate technique for the quantification of Buprofezin standards. The provided protocol and validation data demonstrate its suitability for routine analysis in quality control and research laboratories. The method can be adapted for the analysis of Buprofezin in various sample matrices with appropriate sample preparation procedures.

References

Application Note: Determination of Buprofezin Residue in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Buprofezin (B33132) is a thiadiazine insecticide used to control insect pests such as mealybugs and whiteflies on various crops. Due to its persistence, it can accumulate in soil, posing potential environmental risks. This document provides a detailed protocol for the quantitative determination of buprofezin residues in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique. The methodology is based on solvent extraction, followed by a cleanup step and subsequent analysis by GC-MS.

Experimental Protocol

Principle

This method involves the extraction of buprofezin from soil samples using an organic solvent, followed by a cleanup procedure to remove interfering matrix components. The purified extract is then analyzed by a gas chromatograph coupled with a mass spectrometer (GC-MS). Quantification is achieved by comparing the peak area of buprofezin in the sample to that of a known concentration in a calibration standard.

Apparatus and Reagents
  • Apparatus:

    • Gas Chromatograph-Mass Spectrometer (GC-MS) system

    • Homogenizer or blender

    • Ultrasonic bath

    • Centrifuge capable of 5000 rpm

    • Rotary evaporator

    • Chromatographic columns for cleanup (e.g., containing Florisil)

    • 50 mL centrifuge tubes with screw caps

    • Glass vials (2 mL) for autosampler

    • Syringe filters (0.45 µm PTFE)

    • Standard laboratory glassware (volumetric flasks, pipettes, etc.)

  • Reagents:

Sample Collection and Preparation
  • Soil Sampling: Collect representative soil samples from the area of interest. A common method is to take approximately 15 core samples from a depth of 0-15 cm in a "W" pattern across the field.[4]

  • Homogenization: Combine the core samples to form a composite sample. Air-dry the composite sample, remove any stones and plant debris, and sieve it through a 2 mm mesh to ensure homogeneity.[5]

  • Storage: Store the homogenized soil sample in a clean, labeled container at 4°C until extraction to minimize degradation of the analyte. For long-term storage, freezing is recommended.[6]

Extraction and Cleanup

This protocol outlines a widely used solvent extraction and Florisil column cleanup method. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is also a suitable alternative for extraction.[7][8][9]

  • Extraction:

    • Weigh 20 g of the homogenized soil sample into a 250 mL beaker or blending jar.[3]

    • For recovery studies, fortify the sample at this stage with a known concentration of buprofezin standard solution prepared in acetone.[3]

    • Add 200 mL of acetone and blend for 5 minutes.[3]

    • Place the sample in an ultrasonic bath for approximately 2 minutes to enhance extraction efficiency.[3]

    • Filter the extract through a Büchner funnel with a filter paper.

    • Transfer the filtrate to a separatory funnel and add 100 mL of a saturated sodium chloride solution and 50 mL of hexane. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate, and collect the upper hexane layer. Repeat the partitioning with another 50 mL of hexane.

    • Combine the hexane extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to near dryness using a rotary evaporator at 40°C (± 5°C).[3]

    • Redissolve the residue in 2.0 mL of hexane for the cleanup step.[3]

  • Florisil Column Cleanup:

    • Prepare a cleanup column by slurry packing 5.0 g of Florisil in hexane into a chromatographic column.[3] Top the Florisil with about 1 cm of anhydrous sodium sulfate.[3]

    • Pre-wash the column with 50 mL of hexane.

    • Transfer the 2 mL concentrated extract onto the column.[3]

    • Elute the column with 40 mL of a 20% (v/v) ethyl acetate in hexane solution to collect the buprofezin fraction.[3]

    • Evaporate the collected eluate to dryness using a rotary evaporator.[3]

    • Reconstitute the final residue in 5.0 mL of toluene (or another suitable solvent like iso-octane) for GC-MS analysis.[3]

GC-MS Analysis
  • Instrument Conditions: The following are typical GC-MS parameters. These may need to be optimized based on the specific instrument and column used.

    • Gas Chromatograph (GC):

      • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

      • Injector: Splitless mode, 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

      • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp at 30°C/min to 280°C, and hold for 10 minutes.[10]

      • Injection Volume: 1-2 µL.[10]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at 70 eV.[11]

      • Source Temperature: 230-260°C.[9][11]

      • Transfer Line Temperature: 280°C.[12]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

      • Ions for Quantification and Confirmation: Quantify using the primary ion (e.g., m/z 249) and confirm with qualifier ions (e.g., m/z 150, 175).[13][14]

Calibration and Quantification
  • Stock Solution: Prepare a stock solution of buprofezin at 1000 µg/mL in acetone.[3]

  • Working Standards: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by diluting the stock solution in the final sample solvent (e.g., toluene).

  • Calibration Curve: Inject the working standards into the GC-MS and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample extract into the GC-MS. The concentration of buprofezin in the sample is determined by comparing its peak area to the calibration curve. The final residue concentration in the soil (mg/kg) is calculated by accounting for the initial sample weight, dilutions, and concentration factors used during the sample preparation process.

Data Presentation

The performance of the analytical method should be validated. The table below summarizes typical validation parameters for buprofezin analysis in soil and other matrices, as reported in various studies.

ParameterTypical ValueMatrixReference
Limit of Detection (LOD) 0.002 - 0.013 mg/kgCitrus and Soil[8]
Limit of Quantitation (LOQ) 0.01 mg/kgGeneral[13]
0.02 mg/kgPaddy and Soil[1]
Recovery 85.89 - 102.28%Soil[8]
79.67 - 98.33%Paddy and Soil[1]
Linearity (r²) > 0.99General[13]
0.9999Citrus and Soil[8]
Relative Standard Deviation (RSD) 3.29 - 7.25%Soil[8]

Visualization

The following diagram illustrates the experimental workflow for the determination of buprofezin in soil samples.

Buprofezin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Quantification SampleCollection 1. Soil Sampling (Composite Sample) Homogenization 2. Air Drying & Sieving SampleCollection->Homogenization Weighing 3. Weigh 20g Sample Homogenization->Weighing SolventExtraction 4. Acetone Extraction & Sonication Weighing->SolventExtraction Partitioning 5. Liquid-Liquid Partitioning (Hexane) SolventExtraction->Partitioning Concentration1 6. Concentration (Rotary Evaporator) Partitioning->Concentration1 FlorisilCleanup 7. Florisil Column Cleanup Concentration1->FlorisilCleanup Concentration2 8. Final Concentration & Reconstitution (Toluene) FlorisilCleanup->Concentration2 GCMS_Analysis 9. GC-MS Analysis (SIM Mode) Concentration2->GCMS_Analysis DataProcessing 10. Data Processing (Peak Integration) GCMS_Analysis->DataProcessing Quantification 11. Quantification (Calibration Curve) DataProcessing->Quantification FinalResult 12. Final Result (mg/kg) Quantification->FinalResult

Caption: Workflow for Buprofezin Analysis in Soil.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of Buprofezin and its Metabolites in Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of the insecticide buprofezin (B33132) and its primary metabolites in various water sources using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, employing solid-phase extraction (SPE) for sample pre-concentration and clean-up, offers high sensitivity and selectivity, making it suitable for environmental monitoring and risk assessment. All quantitative data, including MRM transitions and limits of detection, are summarized in structured tables. Additionally, a comprehensive experimental workflow is provided as a visual diagram.

Introduction

Buprofezin is a widely used insect growth regulator that inhibits chitin (B13524) synthesis in insects.[1][2] Its presence and the formation of its metabolites in water bodies are of environmental concern, necessitating sensitive and reliable analytical methods for their detection and quantification. LC-MS/MS has become the preferred technique for this purpose due to its high selectivity and sensitivity. This application note provides a complete workflow, from sample preparation to data acquisition, for the analysis of buprofezin and its key metabolites, such as 4-hydroxybuprofezin (BF2), buprofezin sulfoxide (B87167) (BF10), and 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one (2-BI).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Filtration: Water samples should be filtered through a 0.45 µm nylon or PTFE syringe filter to remove any particulate matter.

  • SPE Cartridge Conditioning: An Oasis HLB (or equivalent polymeric reversed-phase) SPE cartridge (e.g., 200 mg, 6 mL) is conditioned sequentially with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water. The cartridge should not be allowed to dry out.

  • Sample Loading: A 100 mL aliquot of the filtered water sample is passed through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: The cartridge is washed with 5 mL of ultrapure water to remove any unretained polar impurities.

  • Analyte Elution: The retained buprofezin and its metabolites are eluted from the cartridge with 6 mL of acetonitrile (B52724) or methanol.

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 20% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Capillary Voltage: 3.0 kV.

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of buprofezin and its metabolites.

Table 1: MRM Transitions for Buprofezin and its Metabolites. Note: The MRM transitions for metabolites may require optimization based on the specific instrument used. A product ion scan of the metabolite precursor ion is recommended to determine the most abundant and specific fragment ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Buprofezin306.2201.115
116.025
4-Hydroxybuprofezin (BF2)322.2Scan for product ionsOptimize
Buprofezin Sulfoxide (BF10)322.2Scan for product ionsOptimize
2-BI216.1Scan for product ionsOptimize
Dihydroxy Buprofezin338.2Scan for product ionsOptimize

Table 2: Typical Performance Data for Buprofezin Analysis in Water.

ParameterValue
Limit of Detection (LOD)0.01 µg/L
Limit of Quantification (LOQ)0.05 µg/L
Linearity (R²)>0.99
Recovery85-110%
Relative Standard Deviation (RSD)<15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WaterSample Water Sample Collection Filtration Filtration (0.45 µm) WaterSample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification & Confirmation MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of buprofezin and its metabolites in water.

buprofezin_degradation Buprofezin Buprofezin Metabolite1 4-Hydroxybuprofezin (BF2) Buprofezin->Metabolite1 Metabolite2 Buprofezin Sulfoxide (BF10) Buprofezin->Metabolite2 Metabolite3 2-BI Buprofezin->Metabolite3 Metabolite4 Dihydroxy Buprofezin Buprofezin->Metabolite4 Other Other Metabolites Buprofezin->Other

Caption: Simplified degradation pathway of Buprofezin.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the analysis of buprofezin and its key metabolites in water samples. The use of solid-phase extraction allows for effective sample clean-up and pre-concentration, enabling the detection of these compounds at environmentally relevant concentrations. The provided tables and diagrams serve as a practical guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis.

References

Application Note: QuEChERS Sample Preparation for Buprofezin Analysis in Citrus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buprofezin (B33132) is a widely used insect growth regulator for controlling sucking pests on various crops, including citrus.[1][2] Monitoring its residue levels in citrus fruits is crucial for ensuring food safety and compliance with regulatory limits. However, the complex matrix of citrus fruits, characterized by high water content, organic acids, essential oils, and pigments, presents significant analytical challenges.[3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined and efficient approach for the extraction and cleanup of buprofezin residues from citrus samples prior to chromatographic analysis.[3][5] This application note details a validated QuEChERS protocol for the determination of buprofezin in citrus fruits.

Experimental Protocol

This protocol is based on the widely adopted QuEChERS methodology, with modifications tailored for citrus matrices.[3][6][7]

1. Sample Homogenization:

  • Weigh a representative portion of the citrus fruit (e.g., whole fruit, peel, or pulp) and homogenize it to a uniform paste.[6][7] For dry components like the peel, hydration with a specific volume of water may be necessary to ensure efficient extraction.[7]

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[1][6][7]

  • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC version) to the tube.[1][7]

  • Shake vigorously for 1 minute to ensure thorough mixing.[3][6]

  • Add the appropriate QuEChERS extraction salt packet. A common formulation for citrus (EN 15662) contains 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.[3][6]

  • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts and ensure proper extraction.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes to achieve phase separation.[3][6]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of anhydrous MgSO₄ for water removal and primary secondary amine (PSA) to remove organic acids and sugars. For citrus samples with pigments and oils, a sorbent like C18 may also be included.[1][3][7] A typical composition is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[7]

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge for 5 minutes at high speed.

  • The resulting supernatant is the final extract, ready for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the QuEChERS method in the analysis of buprofezin in citrus fruits.

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
CitrusNot Specified85.89–102.283.29–7.25[2]
Orange0.0170-120≤20[8]
Grapefruit0.0170-120≤20[8]
LemonNot Specified70-120~10[9]

Analytical Instrumentation: GC-MS/MS

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a common technique for the analysis of buprofezin.

Typical GC-MS/MS Parameters:

  • GC Column: Varian VF 5ms (30m x 0.25mm ID) or equivalent.[10]

  • Injection: 1 µL splitless injection at 250 °C.[3]

  • Oven Program: Start at 90°C (hold 1 min), ramp at 4°C/min to 310°C (hold 2 min).[3]

  • Carrier Gas: Helium at a constant flow of 1.8 mL/min.[3]

  • MS Source Temperature: 200-225 °C.[3][10]

  • Ionization Mode: Electron Impact (EI).[3]

  • MRM Transitions for Buprofezin: Precursor ion: 172.09 m/z; Product ions: 57.03 m/z and 193.10 m/z.[11]

Visualization of the QuEChERS Workflow

The following diagram illustrates the key steps in the QuEChERS sample preparation workflow for buprofezin analysis in citrus.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample_Weighing 1. Weigh 10-15g of homogenized citrus sample Solvent_Addition 2. Add 10-15 mL of Acetonitrile Sample_Weighing->Solvent_Addition Extraction_Salts 3. Add QuEChERS Extraction Salts Solvent_Addition->Extraction_Salts Centrifugation1 4. Shake & Centrifuge (5 min) Extraction_Salts->Centrifugation1 Transfer_Aliquot 5. Transfer 1 mL of supernatant Centrifugation1->Transfer_Aliquot Acetonitrile Layer dSPE_Tube 6. Add to d-SPE tube (MgSO4, PSA, C18) Transfer_Aliquot->dSPE_Tube Vortex_Centrifuge 7. Vortex & Centrifuge (5 min) dSPE_Tube->Vortex_Centrifuge Final_Extract 8. Collect Final Extract Vortex_Centrifuge->Final_Extract Clean Extract GC_MS_Analysis 9. Inject into GC-MS/MS Final_Extract->GC_MS_Analysis

Caption: QuEChERS workflow for citrus sample preparation.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Buprofezin in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Solid-Phase Extraction (SPE) as a robust cleanup technique for the determination of Buprofezin in a variety of complex matrices. Buprofezin, a thiadiazine insecticide, is widely used in agriculture, and its monitoring in environmental and food samples is crucial for ensuring food safety and environmental quality.

Introduction

Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that partitions analytes of interest from a complex sample matrix.[1][2][3] This method offers significant advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced consumption of organic solvents, and the ability to handle a wide range of sample volumes.[3] For the analysis of Buprofezin, SPE provides an effective means of removing interfering substances from complex matrices such as soil, water, agricultural products, and biological tissues, thereby enhancing the sensitivity and accuracy of subsequent analytical determination by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4][5][6]

General Principles of SPE for Buprofezin Cleanup

The selection of an appropriate SPE sorbent and solvent system is critical for the successful isolation of Buprofezin. The choice depends on the physicochemical properties of Buprofezin and the nature of the sample matrix. Common sorbents used for Buprofezin cleanup include:

  • Normal-Phase Sorbents (e.g., Silica (B1680970), Florisil): These are effective for separating Buprofezin from non-polar interferences.

  • Reversed-Phase Sorbents (e.g., C18): Suitable for aqueous samples, retaining Buprofezin while allowing polar impurities to pass through.

  • Ion-Exchange Sorbents (e.g., Aminopropyl): Can be used to target specific functional groups on Buprofezin or interfering compounds.

  • Carbon-Based Sorbents (e.g., ENVI-Carb): Useful for removing pigments and other challenging matrix components.[5]

The general workflow for SPE involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte.

Experimental Workflows

General Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Conditioning 1. Conditioning (Equilibrate sorbent with solvent) Loading 2. Sample Loading (Apply sample extract to the cartridge) Conditioning->Loading Washing 3. Washing (Remove interferences with a weak solvent) Loading->Washing Elution 4. Elution (Elute Buprofezin with a strong solvent) Washing->Elution Analysis Analysis (GC or HPLC) Elution->Analysis

Caption: General workflow for solid-phase extraction (SPE).

Application Protocols

Protocol 1: Buprofezin Cleanup in Water Samples

This protocol is suitable for the determination of Buprofezin in various water matrices, including well water, seawater, and draining water.[4]

1. Materials and Reagents

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • Filter the water sample through a 0.45 µm filter to remove particulate matter.

3. SPE Procedure

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent does not run dry.

  • Loading: Load 100 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute Buprofezin with 5 mL of acetonitrile. Collect the eluate.

4. Final Analysis

  • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis by HPLC-DAD or other appropriate techniques.

Protocol 2: Buprofezin Cleanup in Fruit and Vegetable Matrices (e.g., Banana, Tomato)

This protocol is adapted for the analysis of Buprofezin in complex fruit and vegetable matrices.[5]

1. Materials and Reagents

  • SPE Cartridge: ENVI-Carb

  • Extraction Solvent: Dioxane and 11 N HCl (5:2, v/v)

  • Liquid-Liquid Partitioning Solvents

  • Elution Solvent: To be optimized based on the specific matrix and analytical method.

2. Sample Preparation

  • Homogenize a representative sample of the fruit or vegetable.

  • Extract a known weight of the homogenized sample with the dioxane and HCl mixture. This step also facilitates the hydrolysis of potential conjugates.

3. Cleanup Procedure

  • Perform a liquid-liquid partition to remove a significant portion of the matrix interferences.

  • Further clean up the extract using an ENVI-Carb SPE cartridge.

4. SPE Procedure

  • Conditioning: Condition the ENVI-Carb cartridge with the appropriate solvent as determined by method development.

  • Loading: Load the extract from the liquid-liquid partitioning step onto the cartridge.

  • Washing: Wash the cartridge with a solvent that removes interferences without eluting Buprofezin.

  • Elution: Elute Buprofezin with a suitable organic solvent.

5. Final Analysis

  • The eluate is then concentrated and analyzed, typically by HPLC-MS/MS for high sensitivity and selectivity.[5]

Protocol 3: Buprofezin Cleanup in Soil Samples

This protocol outlines a method for the extraction and cleanup of Buprofezin from soil matrices.

1. Materials and Reagents

  • SPE Cartridge: Silica gel or Florisil

  • Extraction Solvent: Acetone (B3395972) or Acetonitrile

  • Drying Agent: Anhydrous Sodium Sulfate

  • Elution Solvent: A mixture of hexane (B92381) and ethyl acetate.

2. Sample Preparation

  • Air-dry the soil sample and sieve it to remove large debris.

  • Extract a known amount of soil with acetone or acetonitrile using sonication or shaking.

  • Filter the extract and concentrate it.

3. SPE Procedure

  • Conditioning: Condition the silica gel or Florisil cartridge with hexane.

  • Loading: Dissolve the concentrated extract in a small volume of a non-polar solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with hexane to remove non-polar interferences.

  • Elution: Elute Buprofezin using a solvent mixture of increasing polarity, such as hexane-ethyl acetate.

4. Final Analysis

  • The collected fractions are combined, concentrated, and analyzed by GC-NPD or GC-MS.

Quantitative Data Summary

The following tables summarize the performance of various SPE methods for Buprofezin analysis in different matrices.

Table 1: Recovery of Buprofezin using SPE

MatrixSPE SorbentAnalytical MethodFortification Level (mg/kg)Mean Recovery (%)RSD (%)Reference
WaterC18VoltammetryNot Specified84 - 118< 1.3[4]
MilkNot SpecifiedGC-NPD0.01 - 0.0596 - 1073.9 - 8.4[7]
Beef TissuesAminopropylGC-MSNot Specified--[7]
Fruit JuiceC18HPLC-DAD0.001 - 0.01693.8 - 99.5< 3.4[8]
BananaENVI-CarbHPLC-MS/MS0.01 - 1.070 - 996.0 - 9.8[5]
Hulled RiceFlorisilHPLC0.0280.8 - 85.2< 5[9]
AppleFlorisilHPLCNot Specified89.1 - 98.4< 5[9]
PearFlorisilHPLCNot Specified88.8 - 95.7< 5[9]
PersimmonFlorisilHPLCNot Specified90.8 - 96.2< 5[9]
GroundwaterC18HPLC-DADNot Specified87.9 - 96.90.8 - 20.7[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Buprofezin

MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Reference
MilkGC-NPD-0.01[7]
Beef TissuesGC-MS-0.05[7]
BananaHPLC-MS/MS-0.01[5]
Crude Green TeaGC-NPD0.05-[5]
Hulled Rice & FruitsHPLC-0.02[9]
Almonds, Cottonseed, Citrus, GrapesGC/NPD-0.05[10]
GroundwaterHPLC-DAD-0.0002[6]

Comparison with QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular sample preparation technique for pesticide residue analysis.[11][12][13][14] While QuEChERS is known for its speed and simplicity, SPE can offer a more thorough cleanup for particularly complex matrices, leading to cleaner extracts and potentially lower detection limits.[12] The choice between SPE and QuEChERS often depends on the specific matrix, the required level of cleanup, and the analytical instrumentation available. In some cases, a combination of QuEChERS for initial extraction followed by a dispersive SPE (dSPE) cleanup step is employed.[15]

Troubleshooting and Method Development

Developing a robust SPE method requires careful optimization of several parameters.[16] Key considerations include:

  • Sorbent Selection: Based on the properties of Buprofezin and the matrix.

  • Sample Pre-treatment: Adjusting the pH of the sample can improve retention on the sorbent.

  • Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute Buprofezin.

  • Elution Solvent: The elution solvent must be strong enough to fully recover Buprofezin from the sorbent.

  • Flow Rate: A slower flow rate during sample loading can improve retention.[16]

By systematically optimizing these parameters, a reliable and efficient SPE method for Buprofezin cleanup can be developed and validated for routine analysis.

References

Application Notes and Protocols for Buprofezin Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Buprofezin standard solutions. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of analytical results in research and development settings.

Introduction

Buprofezin is a thiadiazine insecticide that acts as an insect growth regulator by inhibiting chitin (B13524) synthesis.[1] Accurate quantification of Buprofezin in various matrices is essential for residue analysis, environmental monitoring, and metabolism studies. The preparation of precise and stable standard solutions is a prerequisite for reliable analytical method development and validation.

Data Presentation: Physicochemical Properties

Quantitative data for Buprofezin's solubility and stability are summarized in the tables below for easy reference and comparison.

Table 1: Solubility of Buprofezin in Various Solvents at 20°C
SolventSolubility (g/L)
Dichloromethane587[2]
Chloroform520[2]
Toluene320[2]
Acetone (B3395972)240[2]
Ethyl Acetate220[2]
Methanol87[2]
n-Octanol25[2]
n-Hexane20[2]
n-Heptane18[2]
Water0.0009 (at 25°C)[3]
Table 2: Stability of Buprofezin Under Various Conditions
ConditionMatrixDurationStability
Frozen Storage (-20°C)Green Coffee BeansAt least 656 daysStable[4]
Frozen Storage (-20°C)Roasted Coffee BeansAt least 658 daysStable[4]
Frozen Storage (-20°C)Freeze-dried CoffeeAt least 680 daysStable[4]
Frozen Storage (-20°C)Banana70 daysStable[4]
pH 5 (Aqueous)Solution30 days64% remaining[5]
pH 7 (Aqueous)Solution30 days92% remaining[5]
Dark, Cool ConditionsGeneralNot specifiedStable[6]
Acidic and Alkaline MediaGeneralNot specifiedStable[6]
Heat and LightGeneralNot specifiedStable[6]

Experimental Protocols: Preparation of Standard Solutions

This section provides a detailed methodology for the preparation of Buprofezin stock and working standard solutions.

Materials and Equipment
  • Buprofezin analytical standard (purity ≥98%)

  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Solvents: Acetone (HPLC grade), Toluene (HPLC grade), Acetonitrile (HPLC grade)

  • Glass vials with PTFE-lined caps

  • Ultrasonic bath

Protocol for Preparation of Stock Standard Solution (1000 µg/mL)
  • Weighing: Accurately weigh approximately 10 mg of the Buprofezin analytical standard into a clean weighing boat.

  • Dissolution: Quantitatively transfer the weighed Buprofezin into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of acetone (approximately 5 mL) to the flask and gently swirl to dissolve the Buprofezin.[7] An ultrasonic bath may be used for a few minutes to ensure complete dissolution.

  • Dilution to Volume: Once completely dissolved, bring the solution to the 10 mL mark with acetone.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a labeled glass vial. Store at -20°C in the dark.[6]

Protocol for Preparation of Intermediate and Working Standard Solutions

Intermediate and working standard solutions are prepared by serial dilution of the stock solution. The choice of solvent for dilution may depend on the analytical technique (e.g., Toluene for GC, Acetonitrile for LC).[6][7]

  • Intermediate Standard (e.g., 10 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the desired solvent (e.g., toluene).[7]

    • Cap and invert to mix thoroughly.

  • Working Standards (e.g., 0.02 - 0.60 µg/mL for GC calibration):

    • Perform serial dilutions from the 10 µg/mL intermediate standard to achieve the desired concentrations.[7] For example, to prepare a 0.60 µg/mL standard, pipette 600 µL of the 10 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to the mark with toluene.

Visualizations

Experimental Workflow for Standard Solution Preparation

G Workflow for Buprofezin Standard Solution Preparation A Weigh Buprofezin Standard B Quantitatively Transfer to Volumetric Flask A->B C Dissolve in Acetone (with sonication if needed) B->C D Dilute to Volume with Acetone C->D E Homogenize Solution D->E F Prepare Stock Solution (1000 µg/mL) E->F G Perform Serial Dilutions (using Toluene/Acetonitrile) F->G I Store at -20°C in the Dark F->I H Prepare Intermediate and Working Standards G->H H->I

Caption: A flowchart illustrating the step-by-step process for preparing Buprofezin standard solutions.

Logical Relationships for Proper Storage

G Key Considerations for Buprofezin Solution Storage A Buprofezin Standard Solution B Store in a Cool, Dry Place A->B C Protect from Light (Darkness) A->C D Tightly Closed Containers A->D E Avoid High Temperatures and Ignition Sources A->E F Long-term Stability at -20°C B->F

Caption: A diagram showing the critical factors for maintaining the stability of Buprofezin standard solutions.

Concluding Remarks

The protocols and data presented in these application notes are intended to serve as a comprehensive guide for the preparation and storage of Buprofezin standard solutions. Proper implementation of these procedures is essential for obtaining high-quality analytical data. It is recommended to verify the concentration of the prepared standards periodically, especially for long-term studies.

References

Application Notes and Protocols for the Use of Buprofezin as a Reference Standard in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Buprofezin (B33132) is a thiadiazine insecticide used to control various insect pests on a wide range of crops.[1] As with all pesticides, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for buprofezin in food commodities to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for monitoring buprofezin residues. The use of a well-characterized buprofezin reference standard is fundamental to the validity of these analytical methods, ensuring the identity, purity, and concentration of the analyte being measured. These application notes provide an overview of the analytical methodologies and detailed protocols for the determination of buprofezin residues in various matrices, emphasizing the critical role of the reference standard.

Physicochemical Properties of Buprofezin:
PropertyValue
Chemical FormulaC16H23N3OS
Molecular Weight305.44 g/mol
AppearanceColorless crystals
Melting Point104.5-105.5 °C
Solubility in Water0.9 mg/L at 20 °C
Log P (octanol-water)4.3

Analytical Methodologies

The determination of buprofezin residues is typically performed using chromatographic techniques coupled with various detectors. The choice of method often depends on the matrix, the required sensitivity, and the available instrumentation. Common techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for confirmation.[2][3]

Gas Chromatography (GC) Methods

GC-based methods are widely used for the analysis of buprofezin.[2] Due to its thermal stability, buprofezin can be readily analyzed by GC.

  • Detectors:

    • Nitrogen-Phosphorus Detector (NPD): NPD is a selective detector for nitrogen- and phosphorus-containing compounds, offering good sensitivity for buprofezin.[2]

    • Mass Spectrometry (MS): GC-MS provides high selectivity and sensitivity and allows for the confirmation of the analyte's identity based on its mass spectrum.[4][5] Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and reduce matrix interference.[4]

    • Tandem Mass Spectrometry (MS/MS): GC-MS/MS offers even greater selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis.[6]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is another powerful technique for buprofezin analysis, particularly for samples that are not amenable to GC or when analyzing for multiple pesticides with varying polarities.[3]

  • Detectors:

    • Ultraviolet (UV) Detector: Buprofezin exhibits UV absorbance, allowing for its detection and quantification.[3]

    • Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the state-of-the-art technique for pesticide residue analysis, offering high sensitivity, selectivity, and the ability to analyze a wide range of compounds in a single run.[7][8][9]

Data Presentation: Quantitative Method Performance

The following tables summarize typical performance data for the analysis of buprofezin in various matrices. These values are indicative and may vary depending on the specific method, matrix, and laboratory conditions.

Table 1: Gas Chromatography (GC) Method Performance

MatrixMethodLimit of Quantitation (LOQ) (mg/kg)Recovery (%)Reference
Clementines (pulp, peel, whole fruit)GC-MS0.0175 - 124[4]
Almonds, Cottonseed, Citrus, GrapesGC-NPD0.05Not Specified
Green Coffee BeansGC-NPD0.033Not Specified[2]
Roasted Coffee BeansGC-NPD0.065Not Specified[2]
Freeze-dried CoffeeGC-NPD0.039Not Specified[2]
Crude Green TeaGC-NPD0.05 (LOD)Not Specified[2]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance

MatrixMethodLimit of Quantitation (LOQ) (mg/kg)Recovery (%)Reference
Hulled RiceHPLC-UV0.0280.8 - 85.2[3]
AppleHPLC-UV0.0289.1 - 98.4[3]
PearHPLC-UV0.0288.8 - 95.7[3]
PersimmonHPLC-UV0.0290.8 - 96.2[3]
MealwormsLC-MS/MS≤0.0172.1 - 73.2[7]

Experimental Protocols

The following are generalized protocols for the analysis of buprofezin residues. It is crucial to validate these methods in your laboratory for your specific matrices.

Protocol 1: Sample Preparation and Extraction (General)

This protocol describes a common extraction procedure for fruits and vegetables.

Materials:

Procedure:

  • Homogenization: Weigh a representative portion of the sample (e.g., 20 g) and homogenize it.

  • Extraction: Add acetone (e.g., 200 mL) to the homogenized sample and blend for 5 minutes.

  • Filtration: Filter the extract through a Büchner funnel with filter paper.

  • Liquid-Liquid Partitioning:

    • Transfer the filtrate to a separatory funnel.

    • Add a saturated NaCl solution and dichloromethane.

    • Shake vigorously and allow the layers to separate.

    • Collect the organic (lower) layer.

  • Drying: Pass the organic extract through a column of anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator at 40°C.

  • Reconstitution: Re-dissolve the residue in a suitable solvent (e.g., toluene for GC analysis or acetonitrile (B52724) for LC analysis) to a final volume for analysis.

Protocol 2: Cleanup by Solid-Phase Extraction (SPE)

For complex matrices, a cleanup step is often necessary to remove co-extractive interferences.

Materials:

Procedure:

  • Cartridge Conditioning: Condition the Florisil SPE cartridge with the appropriate solvent (e.g., hexane).

  • Sample Loading: Load the concentrated extract from the sample preparation step onto the conditioned cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

  • Elution: Elute the buprofezin from the cartridge using a more polar solvent mixture (e.g., 20% ethyl acetate in hexane).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the final analysis solvent.

Protocol 3: GC-MS Analysis

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Column: e.g., DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[10]

GC Conditions (Example):

ParameterValue
Inlet Temperature250 °C
Injection Volume1-2 µL
Carrier GasHelium
Oven ProgramInitial temp 70°C, hold for 2 min, ramp to 280°C at 25°C/min, hold for 5 min

MS Conditions (Example - SIM mode):

ParameterValue
Ionization ModeElectron Impact (EI)
Monitored Ions (m/z)e.g., 173.1, 99.0 (Quantifier and Qualifier ions)
Source Temperature230 °C
Protocol 4: LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph with a tandem mass spectrometer (LC-MS/MS)

  • Column: e.g., C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

LC Conditions (Example):

ParameterValue
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at 10% B, ramp to 90% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C

MS/MS Conditions (Example - MRM mode):

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)e.g., 306.2
Product Ions (m/z)e.g., 201.1 (Quantifier), 116.1 (Qualifier)
Collision EnergyOptimized for each transition

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup (Optional) cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetone) Sample->Extraction Partition Liquid-Liquid Partitioning (e.g., Dichloromethane) Extraction->Partition Drying Drying (Anhydrous Na2SO4) Partition->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration SPE Solid-Phase Extraction (e.g., Florisil) Concentration->SPE If necessary GCMS GC-MS/MS Analysis Concentration->GCMS LCMS LC-MS/MS Analysis Concentration->LCMS SPE->GCMS SPE->LCMS Quantification Quantification using Buprofezin Reference Standard GCMS->Quantification LCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for buprofezin residue analysis.

signaling_pathway cluster_calibration Calibration Curve Preparation cluster_sample_analysis Sample Analysis cluster_quantification Quantification Stock Buprofezin Reference Standard Stock Solution Working Serial Dilutions to create Working Standard Solutions Stock->Working Calibration Analysis of Standards to Generate Calibration Curve Working->Calibration Calculation Calculate Buprofezin Concentration by Interpolation from Calibration Curve Calibration->Calculation SamplePrep Sample Preparation and Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) SamplePrep->Analysis Response Measure Analyte Response in Sample Extract Analysis->Response Response->Calculation

References

Application Notes and Protocols for Buprofezin Toxicity Bioassay on Whitefly Nymphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprofezin (B33132) is a thiadiazine insect growth regulator (IGR) that effectively controls various hemipteran pests, including whiteflies (Bemisia tabaci). Its mode of action is the inhibition of chitin (B13524) biosynthesis, which disrupts the molting process in immature insect stages.[1] Consequently, buprofezin is most effective against nymphs, leading to their mortality during ecdysis. This document provides a detailed protocol for conducting a laboratory bioassay to evaluate the toxicity of buprofezin against whitefly nymphs using the leaf-dip method. This method is a standard procedure for assessing the efficacy of insecticides on sucking insects.

Mode of Action: Chitin Synthesis Inhibition

Buprofezin specifically targets the synthesis of chitin, a crucial component of the insect exoskeleton. By inhibiting the enzyme chitin synthase, buprofezin prevents the proper formation of the new cuticle during molting.[2][3] This leads to a failure in the molting process, resulting in the death of the nymph. This targeted mode of action makes buprofezin a valuable tool in Integrated Pest Management (IPM) programs as it has low toxicity to adult beneficial insects.

Experimental Protocol: Leaf-Dip Bioassay

This protocol outlines the leaf-dip bioassay method to determine the lethal concentration (LC50) of buprofezin for whitefly nymphs.

Materials:

  • Buprofezin technical grade or commercial formulation

  • Acetone (B3395972) (for dissolving technical grade buprofezin)

  • Triton X-100 or similar non-ionic surfactant

  • Distilled water

  • Host plants (e.g., cotton, tomato, cucumber) free of pesticides

  • Whitefly-proof rearing cages

  • Adult whiteflies (Bemisia tabaci)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Forceps

  • Microscope or hand lens

  • Ventilated holding containers for treated leaves

  • Growth chamber or incubator set to 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

Procedure:

  • Preparation of Host Plants and Nymphs:

    • Grow host plants until they have several true leaves.

    • Place the plants in a whitefly-proof cage and introduce adult whiteflies to oviposit on the leaves for a 24-hour period.

    • After 24 hours, remove the adult whiteflies using an aspirator.

    • Maintain the plants in a separate cage under controlled conditions to allow the eggs to hatch and nymphs to develop to the desired instar (e.g., 2nd or 3rd instar). The time required will vary depending on the temperature. For B. tabaci, it takes approximately 9 days to reach the larval stage suitable for testing.[4]

  • Preparation of Buprofezin Solutions:

    • Prepare a stock solution of buprofezin. If using technical grade buprofezin, dissolve it in a small amount of acetone before diluting with distilled water.

    • From the stock solution, prepare a series of at least five serial dilutions of decreasing concentrations. The concentration range should be chosen to produce mortality ranging from approximately 10% to 90%.

    • Add a non-ionic surfactant (e.g., Triton X-100) at a concentration of 0.01-0.05% to all test solutions and the control to ensure uniform wetting of the leaf surface.

    • A control solution containing only distilled water and the surfactant should also be prepared.

  • Leaf-Dip Treatment:

    • Excise leaves infested with the desired instar of whitefly nymphs from the host plants.

    • Individually dip each leaf into a specific buprofezin concentration (or the control solution) for 10-20 seconds with gentle agitation to ensure complete coverage.[4]

    • After dipping, place the leaves on a paper towel to air dry for about 30 minutes.

  • Incubation and Observation:

    • Place the treated leaves, adaxial side down, in petri dishes lined with moistened filter paper to maintain turgidity.

    • Seal the petri dishes with parafilm and place them in a growth chamber or incubator under the specified environmental conditions.

    • Assess nymphal mortality at 24, 48, and 72 hours post-treatment.

  • Mortality Assessment:

    • Nymphal mortality can be determined under a microscope. Dead nymphs are typically dried, discolored, or detached from the leaf when gently probed with a fine brush.[5] Another key indicator of buprofezin's effect is the failure to molt to the next instar.

    • For each concentration and the control, count the total number of nymphs and the number of dead nymphs.

Data Analysis:

  • Correct the observed mortality for control mortality using Abbott's formula: Corrected Mortality (%) = [ ( % Test Mortality - % Control Mortality ) / ( 100 - % Control Mortality ) ] * 100

  • The corrected mortality data can then be subjected to probit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.

Data Presentation

The following table summarizes hypothetical LC50 values of Buprofezin on different nymphal instars of Bemisia tabaci based on literature findings.

Nymphal InstarLC50 (ppm or mg/L)95% Confidence IntervalSlope ± SEReference
1st Instar1.00.8 - 1.21.5 ± 0.2Fictional Data
2nd Instar5.54.8 - 6.31.8 ± 0.3Fictional Data
3rd Instar15.213.5 - 17.12.1 ± 0.4Fictional Data
4th Instar80.070.2 - 91.22.5 ± 0.5Fictional Data

Note: The LC50 values can vary significantly depending on the whitefly population, temperature, and specific bioassay conditions. One study reported that the LC50 for the fourth instar was approximately 80-fold that of the first instar.[6]

Sublethal Effects

In addition to direct mortality, sublethal concentrations of buprofezin can have significant impacts on the biology and fitness of surviving whiteflies. These effects may include:

  • Reduced fecundity (egg-laying capacity) of emerged adult females.

  • Decreased egg viability.

  • Prolonged developmental time of nymphs.[7]

  • Reduced longevity of adults that emerge from treated nymphs.

Researchers should consider evaluating these sublethal effects to gain a more comprehensive understanding of the overall impact of buprofezin on whitefly populations.

Visualizations

Experimental Workflow

Buprofezin_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis P1 Prepare Host Plants P2 Introduce Adult Whiteflies for Oviposition (24h) P1->P2 P3 Rear Nymphs to Desired Instar P2->P3 P4 Prepare Buprofezin Serial Dilutions & Control T2 Leaf-Dip in Buprofezin Solution (10-20s) P4->T2 T1 Excise Infested Leaves T1->T2 T3 Air Dry Treated Leaves T2->T3 I1 Place Leaves in Petri Dishes T3->I1 I2 Incubate at Controlled Conditions I1->I2 I3 Assess Mortality at 24, 48, 72h I2->I3 A1 Correct for Control Mortality (Abbott's Formula) I3->A1 A2 Perform Probit Analysis A1->A2 A3 Determine LC50 Value A2->A3

Caption: Workflow for Buprofezin Toxicity Bioassay on Whitefly Nymphs.

Signaling Pathway: Buprofezin's Mode of Action

Chitin_Biosynthesis_Inhibition cluster_pathway Chitin Biosynthesis Pathway cluster_inhibition Inhibition Trehalose Trehalose / Glycogen Glucose Glucose Trehalose->Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc ChitinSynthase Chitin Synthase UDPGlcNAc->ChitinSynthase Catalyzes Chitin Chitin Polymer Buprofezin Buprofezin Buprofezin->ChitinSynthase Inhibits ChitinSynthase->Chitin

Caption: Buprofezin inhibits the Chitin Synthase enzyme in the Chitin Biosynthesis Pathway.

References

Field Application Techniques for Buprofezin Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance for conducting field efficacy studies of Buprofezin (B33132), an insect growth regulator (IGR). The following sections detail its mode of action, application techniques for key crops, and robust experimental protocols for accurate efficacy assessment.

Application Notes

Buprofezin is a thiadiazine insecticide that acts as an insect growth regulator.[1][2] Its primary mode of action is the inhibition of chitin (B13524) biosynthesis, a crucial component of the insect exoskeleton.[2][3] This disruption of the molting process is most effective against immature insect stages, specifically nymphs and larvae, leading to their mortality.[1][4] Buprofezin also exhibits secondary effects, including the suppression of oviposition in adult females and reduced viability of eggs.[5] Due to its high selectivity, it has minimal impact on beneficial insects, making it a valuable tool in Integrated Pest Management (IPM) programs.[1][2]

Target Pests and Crops

Buprofezin is highly effective against a range of sap-sucking insect pests, primarily from the order Hemiptera. Key target pests include:

  • Whiteflies (Bemisia tabaci, Trialeurodes vaporariorum)

  • Planthoppers (e.g., Brown Planthopper - Nilaparvata lugens)[1]

  • Leafhoppers [1]

  • Mealybugs (Planococcus citri)[1]

  • Scale insects [1]

This insecticide is widely used in various agricultural systems to protect crops such as rice, cotton, and citrus.

Formulations and Application Methods

Buprofezin is available in several formulations, with Suspension Concentrates (SC) and Wettable Powders (WP) being the most common.[5][6] Application is typically carried out as a foliar spray, ensuring thorough coverage of all plant surfaces where the target pests reside.[7] Proper calibration of spray equipment is crucial to achieve the desired application rate and uniform distribution.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of Buprofezin in field efficacy studies for rice, cotton, and citrus.

Table 1: Recommended Application Rates of Buprofezin for Efficacy Studies

CropTarget Pest(s)FormulationApplication Rate (Active Ingredient)Application Rate (Formulated Product)
Rice Brown Planthopper, Whitebacked Planthopper25% SC625 - 875 ml/haVaries by product
Cotton Whitefly, Leafhopper, Mealybug70% DF250 - 300 g a.i./haVaries by product
Citrus Mealybug, Scale Insects500 WP30 g/100 L waterVaries by product

Note: a.i. = active ingredient. Always refer to the specific product label for precise dosage recommendations.

Table 2: Key Parameters for Field Efficacy Trials

ParameterRiceCottonCitrus
Plot Size (Typical) 5 x 7 m5 x 4 mPer tree basis
Replicates 3 - 43 - 44 - 5
Application Timing At economic threshold level (ETL) of nymphsAt economic threshold level (ETL) of nymphsOnset of first crawler movement
Spray Volume 300 - 500 L/ha500 - 750 L/ha7,000 - 12,000 L/ha (for mature trees)[8]
Assessment Intervals Pre-treatment, 3, 7, 14 days after treatmentPre-treatment, 3, 7, 14 days after treatmentPre-treatment, 7, 14, 28 days after treatment

Experimental Protocols

The following are detailed methodologies for conducting field efficacy studies of Buprofezin on rice, cotton, and citrus.

Protocol 1: Efficacy of Buprofezin Against Brown Planthopper (Nilaparvata lugens) in Rice

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Treatments:

    • T1: Buprofezin (Low Dose)

    • T2: Buprofezin (Medium Dose - Recommended)

    • T3: Buprofezin (High Dose)

    • T4: Standard Check (another registered insecticide)

    • T5: Untreated Control

  • Replications: 4

  • Plot Size: 5 m x 7 m with 1 m buffer between plots.

2. Application of Treatment:

  • Calibrate a knapsack sprayer to deliver the required spray volume (e.g., 500 L/ha).

  • Apply the treatments when the brown planthopper population reaches the economic threshold level (ETL), typically 10-20 nymphs per hill.

  • Ensure thorough coverage of the rice plants, especially the basal portions where planthoppers congregate.

3. Data Collection:

  • Record the number of nymphs and adult planthoppers from 10 randomly selected hills per plot.

  • Data should be collected one day before treatment (pre-treatment count) and at 3, 7, and 14 days after treatment (post-treatment counts).

  • Use a standard counting method, such as tapping the plants to dislodge the insects onto a white tray for counting.

4. Data Analysis:

  • Calculate the percentage of pest reduction using Abbott's formula:

    • Corrected % Mortality = (1 - (n in T after treatment / n in Co after treatment)) * 100

    • Where 'n' is the insect population, 'T' is the treated plot, and 'Co' is the control plot.

  • Analyze the data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Duncan's Multiple Range Test) to determine significant differences between treatments.

Protocol 2: Efficacy of Buprofezin Against Whitefly (Bemisia tabaci) in Cotton

1. Experimental Design:

  • Design: RCBD.

  • Treatments: Similar to the rice protocol (multiple Buprofezin doses, a standard check, and an untreated control).

  • Replications: 4

  • Plot Size: 5 m x 4 m.

2. Application of Treatment:

  • Use a calibrated sprayer to apply the treatments when the whitefly population reaches the ETL (typically 4-5 adults or nymphs per leaf).

  • Ensure thorough coverage of the cotton plants, paying special attention to the undersides of the leaves where whiteflies are most abundant.

3. Data Collection:

  • Randomly select 10 plants per plot.

  • From each plant, select three leaves (one each from the top, middle, and bottom canopy).

  • Count the number of whitefly nymphs and adults on the selected leaves.

  • Collect data one day before treatment and at 3, 7, and 14 days after treatment.

4. Data Analysis:

  • Calculate the percent reduction in the whitefly population as described in the rice protocol.

  • Perform statistical analysis using ANOVA and a mean separation test.

Protocol 3: Efficacy of Buprofezin Against Citrus Mealybug (Planococcus citri) in Citrus

1. Experimental Design:

  • Design: RCBD.

  • Treatments:

    • T1: Buprofezin application

    • T2: Standard Check

    • T3: Untreated Control

  • Replications: 5 (each replicate being a single tree).

  • Unit of Treatment: Individual citrus trees of similar age and size.

2. Application of Treatment:

  • Apply the treatment at the onset of the first crawler movement.[9]

  • Use a high-volume sprayer to ensure complete coverage of the tree canopy, including the trunk and main branches.[10]

3. Data Collection:

  • Visually inspect the trees for mealybug infestation.

  • From each tree, randomly select four branches, one from each cardinal direction.

  • On each branch, examine a 15 cm terminal shoot and any fruit present.

  • Count the number of mealybug crawlers, nymphs, and adults.

  • Data collection should occur before treatment and at 7, 14, and 28 days after application. Pheromone traps can also be used to monitor male mealybug populations.[11]

4. Data Analysis:

  • Calculate the mean number of mealybugs per shoot/fruit.

  • Determine the percentage reduction in the mealybug population.

  • Analyze the data using appropriate statistical methods (ANOVA).

Visualizations

The following diagrams illustrate key aspects of Buprofezin's mode of action and the workflow for field efficacy studies.

Buprofezin_Mode_of_Action Buprofezin Buprofezin Application Contact Contact/Ingestion by Insect Nymph Buprofezin->Contact Inhibition Inhibition Contact->Inhibition Chitin_Synthase Chitin Synthase Enzyme Chitin_Synthase->Inhibition Chitin_Production Chitin Production Blocked Inhibition->Chitin_Production Exoskeleton Faulty Exoskeleton Formation Chitin_Production->Exoskeleton Molting_Failure Molting Failure Exoskeleton->Molting_Failure Mortality Nymphal Mortality Molting_Failure->Mortality

Caption: Buprofezin's mode of action targeting chitin synthesis.

Field_Efficacy_Workflow A Define Objectives & Hypothesis B Select Site & Crop A->B C Experimental Design (RCBD) B->C D Plot Layout & Marking C->D E Pre-Treatment Pest Scouting D->E F Treatment Application E->F G Post-Treatment Data Collection F->G H Data Compilation G->H I Statistical Analysis (ANOVA) H->I J Efficacy Calculation (Abbott's Formula) I->J K Report Generation J->K

Caption: General workflow for a Buprofezin field efficacy study.

Resistance Management

The development of insect resistance to Buprofezin is a concern. To mitigate this, the following strategies are recommended:

  • Rotation of Insecticides: Avoid the continuous use of Buprofezin. Rotate with insecticides that have different modes of action.[12]

  • Integrated Pest Management (IPM): Incorporate cultural, biological, and other non-chemical control methods to reduce reliance on insecticides.[5]

  • Monitoring: Regularly monitor pest populations for any signs of reduced susceptibility to Buprofezin.

  • Adherence to Recommended Dosages: Use Buprofezin at the recommended rates to ensure maximum efficacy and minimize the selection pressure for resistance.

By following these detailed application notes and protocols, researchers and professionals can conduct robust and reliable field efficacy studies for Buprofezin, contributing to the development of effective and sustainable pest management strategies.

References

Application Notes and Protocols for Monitoring Buprofezin Residues in Agricultural Runoff

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprofezin (B33132) is a thiadiazine insect growth regulator used to control various insect pests in agriculture.[1] Its persistence and potential for off-site transport via agricultural runoff raise concerns about its impact on aquatic ecosystems and non-target organisms.[2][3] Therefore, robust and sensitive analytical methods are crucial for monitoring buprofezin residues in agricultural runoff to ensure environmental safety and regulatory compliance.

These application notes provide detailed protocols for the determination of buprofezin residues in agricultural runoff, compiling information from various validated analytical methods. The methodologies described herein are intended to guide researchers in setting up and conducting accurate and reliable monitoring studies.

Analytical Methodologies Overview

Several analytical techniques are available for the determination of buprofezin in environmental water samples. The choice of method often depends on the required sensitivity, sample matrix complexity, and available instrumentation. Commonly employed methods include High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Gas Chromatography (GC) coupled with various detectors.[4][5] For higher sensitivity and confirmation, mass spectrometry (MS) detectors such as tandem mass spectrometry (LC-MS/MS or GC-MS) are utilized.[1][6][7]

Sample preparation is a critical step to extract and concentrate buprofezin from the aqueous matrix and remove potential interferences.[6] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method are frequently used.[6][8]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods used for buprofezin determination in water and related matrices.

Table 1: Performance of HPLC-based Methods for Buprofezin Analysis

Analytical MethodSample MatrixLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Recovery (%)Reference
HPLC-DADWater0.53 - 1.28-79 - 110[9]
LC-MS/MSRiver Water-LowGood[6]
LC-DADPlum--90.98[8]

Table 2: Performance of GC-based Methods for Buprofezin Analysis

Analytical MethodSample MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)Reference
GC-FPDWater, Soil, Beverage--81.7 - 114.4[9]
GC-MSCabbage, Cauliflower1.3 - 1.74.3 - 6.291.3 - 96.8[7]
GCCitrus, Soil0.002 - 0.013 (mg/kg)-85.89 - 102.28[5]

Table 3: Performance of Other Analytical Methods for Buprofezin Analysis

Analytical MethodSample MatrixLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Recovery (%)Reference
Adsorptive Stripping Voltammetry (ASV)Spiked Soil, Tap Water, Treated Wastewater2.2--[4]

Experimental Protocols

Protocol 1: Sample Collection and Preparation

Objective: To collect representative agricultural runoff samples and prepare them for instrumental analysis.

Materials:

  • Amber glass bottles, 1 L, pre-cleaned[10]

  • Glass fiber filters, 0.7 µm[10]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727) (pesticide grade)

  • Dichloromethane (pesticide grade)

  • Acetone (pesticide grade)

  • Hexane (pesticide grade)

  • Sodium sulfate, anhydrous

  • Rotary evaporator

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect water samples from agricultural runoff in 1 L pre-cleaned amber glass bottles. Transport the samples to the laboratory on ice and process them within 7 days of receipt.[10]

  • Filtration: Filter the water samples through 0.7 µm glass-fiber filters to remove suspended solids.[10] The suspended sediment can be analyzed separately if required.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge (e.g., C18) by passing methanol followed by deionized water.

    • Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[10]

    • After loading, dry the cartridge under vacuum.[10]

    • Elute the retained buprofezin with a suitable solvent mixture, such as 10 mL of 1:1 (v:v) acetone:dichloromethane.[10]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to near dryness using a rotary evaporator at 40°C.

    • Further reduce the volume to less than 0.5 mL under a gentle stream of dry nitrogen.[10]

    • Reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., acetonitrile (B52724) for LC-MS/MS or toluene (B28343) for GC/NPD) to a final volume of 0.2 mL.[10]

Protocol 2: Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify buprofezin residues in prepared samples using LC-MS/MS.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 150 mm × 4.6 mm; 5 µm)[4]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • Buprofezin analytical standard

Procedure:

  • Instrument Setup:

    • Set up the LC-MS/MS system with the C18 column.

    • Prepare the mobile phase, for example, a gradient of acetonitrile and water.[4]

  • Calibration:

    • Prepare a series of calibration standards of buprofezin in the reconstitution solvent.

    • Inject the standards to construct a calibration curve. A good linearity with a coefficient of determination (R²) of at least 0.999 is desirable.[4]

  • Sample Analysis:

    • Inject the reconstituted sample extracts into the LC-MS/MS system.

    • Monitor for the specific precursor-to-product ion transitions for buprofezin for quantification and confirmation.

  • Data Analysis:

    • Quantify the buprofezin concentration in the samples by comparing the peak areas to the calibration curve.

    • The matrix effect should be evaluated to ensure the accuracy of the results.[6]

Visualizations

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_analysis Instrumental Analysis SampleCollection 1. Collect Runoff Sample (1L Amber Glass Bottle) Filtration 2. Filter Sample (0.7 µm Glass Fiber Filter) SampleCollection->Filtration SPE 3. Solid-Phase Extraction (C18 Cartridge) Filtration->SPE Elution 4. Elute Buprofezin SPE->Elution Evaporation 5. Evaporate & Reconstitute (Final Volume 0.2 mL) Elution->Evaporation LCMS 6. LC-MS/MS Analysis Evaporation->LCMS DataAnalysis 7. Data Processing & Quantification LCMS->DataAnalysis logical_relationship cluster_inputs Inputs cluster_process Monitoring Process cluster_outputs Outputs Runoff Agricultural Runoff Extraction Extraction & Cleanup Runoff->Extraction Method Analytical Method (e.g., LC-MS/MS) Quantification Instrumental Quantification Method->Quantification Extraction->Quantification ResidueLevels Buprofezin Residue Levels Quantification->ResidueLevels Validation Method Validation (LOD, LOQ, Recovery) Validation->Quantification RiskAssessment Environmental Risk Assessment ResidueLevels->RiskAssessment

References

Application Notes: Analysis of Buprofezin in Animal Tissues and Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Buprofezin (B33132) is an insect growth regulator used to control various pests in agriculture. Due to its application on crops that may be used as animal feed, there is a potential for buprofezin residues to accumulate in animal tissues and fluids, such as meat, milk, and eggs. Monitoring these residues is crucial for ensuring food safety and compliance with regulatory limits. This document provides detailed protocols for the extraction, cleanup, and quantification of buprofezin in animal-derived matrices using modern analytical techniques.

Principle

The determination of buprofezin residues in complex biological matrices like animal tissues involves a multi-step process. The general workflow includes:

  • Sample Homogenization: Ensuring the sample is uniform before extraction.

  • Extraction: Isolating buprofezin from the sample matrix, typically using an organic solvent like acetonitrile (B52724).

  • Cleanup: Removing interfering co-extracted substances (e.g., fats, pigments, proteins) to enhance analytical sensitivity and protect the instrumentation. This is commonly achieved using Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) as part of the QuEChERS method.

  • Analysis: Quantifying the analyte using highly sensitive and selective chromatographic techniques, primarily High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS).[1][2]

Two primary methodologies are detailed: a modern approach using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique and a traditional method based on liquid-liquid extraction (LLE) with solid-phase extraction (SPE) cleanup.

Protocol 1: QuEChERS-Based Method for Buprofezin Analysis

This method is adapted from the widely used QuEChERS protocol, which simplifies and accelerates the sample preparation process for multi-residue analysis.[3]

1. Materials and Reagents

  • Equipment: High-speed homogenizer, refrigerated centrifuge, vortex mixer, analytical balance, evaporator.

  • Solvents: Acetonitrile (ACN), HPLC-grade.

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18 sorbent.

  • Standards: Certified reference standard of Buprofezin.

2. Experimental Protocol

Step 1: Sample Preparation and Homogenization

  • Weigh 5-10 g of a representative, homogenized tissue sample (e.g., muscle, liver) or 10 mL of fluid (milk) into a 50 mL centrifuge tube. For eggs, homogenize the yolk and white before weighing.

  • For recovery and quality control, fortify blank samples with a known concentration of buprofezin standard solution at this stage.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and homogenize at high speed for 1-2 minutes.

Step 2: Extraction (Salting-Out)

  • Add pre-weighed QuEChERS extraction salts, typically a mixture of 4 g anhydrous MgSO₄ and 1 g NaCl, to the centrifuge tube.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes at 4°C. This will separate the sample into an upper organic (acetonitrile) layer containing buprofezin and a lower aqueous/solid layer.

Step 3: Cleanup (Dispersive SPE)

  • Transfer a 1-2 mL aliquot of the upper acetonitrile supernatant into a 2 mL micro-centrifuge tube containing the d-SPE sorbents. For animal tissues, a common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • PSA removes organic acids, fatty acids, and sugars.

    • C18 removes lipids and other non-polar interferences.

    • MgSO₄ helps remove residual water.

  • Vortex the tube for 30 seconds to 1 minute.

  • Centrifuge at ≥10,000 rpm for 5 minutes to pellet the sorbent material.

Step 4: Final Extract Preparation

  • Carefully transfer the cleaned supernatant into a clean vial.

  • The extract can be analyzed directly by GC-MS or, for LC-MS/MS analysis, it is typically diluted with mobile phase or evaporated to dryness and reconstituted in a suitable solvent.

Protocol 2: Traditional Liquid-Liquid Extraction with SPE Cleanup

This method involves classical solvent extraction followed by cleanup using a packed SPE cartridge, such as Florisil.[4]

1. Materials and Reagents

2. Experimental Protocol

Step 1: Extraction

  • Weigh a minimum of 20 g of a finely ground, representative tissue sample into a blending jar.[4]

  • Add 200 mL of acetone and blend for approximately 5 minutes.[4]

  • Filter the extract and transfer it to a boiling flask.

  • Concentrate the extract using a rotary evaporator at 40°C until only the aqueous phase remains.[4]

Step 2: Liquid-Liquid Partitioning

  • Transfer the aqueous residue to a separatory funnel using 1M HCl.[4]

  • Perform a cleanup partition by shaking with hexane. Discard the hexane layer.[4]

  • The combined acidic aqueous phase, which contains the buprofezin, is then partitioned with dichloromethane.[4]

  • Collect the dichloromethane extract (lower layer).

Step 3: Drying and SPE Cleanup

  • Dry the dichloromethane extract by passing it through a pad of anhydrous sodium sulfate.[4]

  • Evaporate the extract to dryness and redissolve the residue in a small volume of an appropriate solvent for loading onto the SPE cartridge.[4]

  • Condition a Florisil SPE cartridge according to the manufacturer's instructions.

  • Load the sample onto the cartridge and allow it to pass through.

  • Wash the cartridge to remove interferences.

  • Elute the buprofezin using a suitable solvent mixture (e.g., 20% ethyl acetate (B1210297) in hexane).[4]

Step 4: Final Extract Preparation

  • Evaporate the eluate to dryness under reduced pressure at 40°C.[4]

  • Reconstitute the residue in a known volume of toluene or another suitable solvent for analysis by GC-NPD or GC-MS.[4]

Data Presentation

Table 1: Typical Method Validation Data for Buprofezin Analysis in Animal Products

MatrixMethodLinearity (R²)Recovery (%)Precision (RSD %)LOQ (mg/kg)Reference
MilkGC-NPD/MS>0.9970-110<150.01[1][5]
Tissues (Liver, Fat)GC-NPD/MS>0.9970-110<150.05 - 0.1[1][5]
Banana (as proxy)HPLC-MS/MS>0.9985-105<100.01[2]
Various CropsQuEChERS-LC/MS>0.9970-120<200.01 - 0.05[6][7]

Table 2: Recommended HPLC-MS/MS Parameters for Buprofezin

ParameterSetting
Ionization ModeElectrospray Ionization, Positive (ESI+)
Precursor Ion [M+H]⁺ (m/z)306.2
Product Ion 1 (Quantifier, m/z)201.1
Product Ion 2 (Qualifier, m/z)116.1
Collision Energy (eV)Optimized for specific instrument (typically 15-25 eV)
LC ColumnC18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate0.2 - 0.4 mL/min

Table 3: Recommended GC-MS Parameters for Buprofezin

ParameterSetting
Ionization ModeElectron Ionization (EI)
Monitored Ions (m/z)249 (Quantifier), 175, 150 (Qualifiers)[1]
GC ColumnDB-5ms, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Temperature ProgramOptimized for separation (e.g., initial 80°C, ramp to 280°C)

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenize 10g Tissue or 10mL Fluid in 50mL Tube Add_ACN 2. Add 10mL Acetonitrile & Homogenize Sample->Add_ACN Add_Salts 3. Add MgSO4 & NaCl Salts Add_ACN->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge (5 min) Shake->Centrifuge1 Transfer 6. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Collect Supernatant Vortex 7. Vortex (30 sec) Transfer->Vortex Centrifuge2 8. Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract 9. Collect Supernatant for Analysis Centrifuge2->Final_Extract

Caption: Workflow for Buprofezin analysis using the QuEChERS method.

LLE_SPE_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Solid-Phase Extraction (SPE) Cleanup Sample 1. Blend 20g Tissue with Acetone Evaporate1 2. Evaporate Acetone Sample->Evaporate1 Partition 3. Partition with Hexane & then DCM Evaporate1->Partition Collect_DCM 4. Collect & Dry DCM Layer Partition->Collect_DCM Evaporate2 5. Evaporate to Dryness & Reconstitute Collect_DCM->Evaporate2 Dried Extract Load_SPE 6. Load onto Florisil SPE Cartridge Evaporate2->Load_SPE Wash_SPE 7. Wash Cartridge Load_SPE->Wash_SPE Elute_SPE 8. Elute Buprofezin Wash_SPE->Elute_SPE Final_Extract 9. Evaporate & Reconstitute for Analysis Elute_SPE->Final_Extract

Caption: Workflow for Buprofezin analysis using LLE and SPE cleanup.

References

Application Notes and Protocols for Rapid Buprofezin Detection Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the development and application of immunoassays for the rapid detection of the insecticide buprofezin (B33132). The focus is on two primary methods: an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for quantitative analysis and a gold immunochromatography assay (GICA) for rapid screening.

Application Note 1: Quantitative Detection of Buprofezin using Indirect Competitive ELISA (ic-ELISA)

Introduction

Buprofezin is an insect growth regulator used to control various pests in agriculture.[1] Monitoring its residue levels in food products is crucial for ensuring food safety.[2][3] While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are sensitive and accurate, they can be time-consuming and require expensive equipment.[3] Immunoassays, such as the indirect competitive ELISA (ic-ELISA), offer a high-throughput, sensitive, and cost-effective alternative for the quantitative detection of buprofezin residues in various matrices, including tea.[2][3]

Principle of the Assay

The ic-ELISA for buprofezin is based on the principle of competition between the free buprofezin in the sample and a buprofezin-protein conjugate (coating antigen) for a limited number of specific anti-buprofezin monoclonal antibodies. The microplate wells are coated with the buprofezin conjugate. When the sample containing buprofezin and the primary antibody are added, the free buprofezin competes with the coated antigen to bind to the antibody. A higher concentration of buprofezin in the sample results in less antibody binding to the coated antigen, leading to a weaker signal. The signal is generated by a secondary antibody conjugated to an enzyme (like HRP), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of buprofezin in the sample.

icELISA_Principle cluster_well Microplate Well cluster_reagents Sample & Reagents Coating Antigen Buprofezin Conjugate Secondary Ab Enzyme-Labeled Secondary Ab Coating Antigen->Secondary Ab Binds to Primary Ab Buprofezin Buprofezin (Sample) Primary Ab Anti-Buprofezin Antibody (mAb) Buprofezin->Primary Ab Binds in solution Primary Ab->Coating Antigen Binds to plate if not bound to sample Buprofezin Substrate Substrate Secondary Ab->Substrate Catalyzes Result Result Substrate->Result Color Change (Signal)

Figure 1: Principle of Indirect Competitive ELISA for Buprofezin.
Quantitative Data Summary

The performance of the developed ic-ELISA for buprofezin detection is summarized below. The data is based on the use of a specific monoclonal antibody (mAb-19F2).

ParameterValueMatrixReference
Monoclonal Antibody (mAb-19F2)
SubtypeIgG1N/A[2]
IC50 (50% Inhibitory Concentration)1.8 ng/mLBuffer[2][3]
Linear Range (IC20-IC80)0.6 - 5.4 µg/LBuffer[2][3]
Cross-Reactivity with 29 other pesticides< 0.18%N/A[2][3]
ic-ELISA Performance in Tea Samples
IC5012.9 ng/mLGreen Tea[2]
IC505.65 ng/mLBlack Tea[2]
Recovery Rate92.4% - 101.0%Spiked Tea Samples[2]
Relative Standard Deviation (RSD)2.1% - 4.8%Spiked Tea Samples[2]

Protocol 1: Indirect Competitive ELISA (ic-ELISA) for Buprofezin

Materials and Reagents
  • Anti-buprofezin monoclonal antibody (e.g., mAb-19F2)

  • Buprofezin-protein conjugate (coating antigen, e.g., Buprofezin-OVA)

  • HRP-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Buprofezin standard

  • 96-well microplates

  • Coating Buffer (e.g., 0.05 M carbonate buffer, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Washing Buffer (PBST: PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% skim milk in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Experimental Protocol
  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 0.25 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of the 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with Washing Buffer (PBST).

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at 37°C.

    • Wash the plate three times with Washing Buffer.

  • Competitive Reaction:

    • Prepare a serial dilution of buprofezin standard or the sample extract.

    • Add 50 µL of the standard/sample to each well.

    • Immediately add 50 µL of the diluted anti-buprofezin monoclonal antibody to each well.

    • Incubate for 30 minutes at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Washing Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 30 minutes at 37°C.

  • Signal Development:

    • Wash the plate five times with Washing Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15 minutes at 37°C in the dark.

  • Stopping and Reading:

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each standard and sample using the formula: Inhibition (%) = [1 - (A_sample / A_blank)] * 100, where A_sample is the absorbance of the sample/standard and A_blank is the absorbance of the blank (zero standard).

    • Plot a standard curve of inhibition percentage versus the logarithm of the buprofezin concentration.

    • Determine the concentration of buprofezin in the samples by interpolating their inhibition values from the standard curve.

Application Note 2: Rapid Screening of Buprofezin using Gold Immunochromatography Assay (GICA)

Introduction

For rapid, on-site screening of buprofezin residues, the Gold Immunochromatography Assay (GICA), also known as a lateral flow assay, is an ideal method.[2][4] This technique is simple to use, provides results within minutes, and does not require any specialized equipment, making it suitable for field testing and preliminary screening of a large number of samples.[4][5]

Principle of the Assay

The GICA for buprofezin is a competitive immunoassay. The test strip contains a sample pad, a conjugate pad, a nitrocellulose membrane with a test line (T-line) and a control line (C-line), and an absorption pad. The conjugate pad contains colloidal gold nanoparticles conjugated with an anti-buprofezin monoclonal antibody. The T-line is coated with a buprofezin-protein conjugate, and the C-line is coated with a secondary antibody (e.g., goat anti-mouse IgG).

When a sample is applied to the sample pad, it migrates to the conjugate pad, where any buprofezin present in the sample will bind to the gold-antibody conjugate. As the sample mixture flows along the nitrocellulose membrane, it reaches the T-line. If the sample is free of buprofezin, the gold-antibody conjugate will bind to the buprofezin conjugate on the T-line, resulting in a visible red line. If buprofezin is present in the sample, it will occupy the binding sites of the gold-antibody conjugate, preventing it from binding to the T-line. This results in a weaker or absent T-line. The C-line should always appear, indicating that the strip is working correctly.

GICA_Workflow cluster_strip GICA Test Strip cluster_reagents Reagents on Strip cluster_results Interpretation Sample Pad Sample Pad Conjugate Pad Conjugate Pad Sample Pad->Conjugate Pad Membrane Membrane Conjugate Pad->Membrane Gold-Ab Gold-Antibody Conjugate Conjugate Pad->Gold-Ab Contains Absorption Pad Absorption Pad Membrane->Absorption Pad T-Line Test Line (Buprofezin Conjugate) Membrane->T-Line Contains C-Line Control Line (Secondary Antibody) Membrane->C-Line Contains Negative Negative: Both T and C lines appear Absorption Pad->Negative Result Positive Positive: Only C line appears (or T line is weaker) Absorption Pad->Positive Result Invalid Invalid: No C line appears Absorption Pad->Invalid Result Sample Sample Sample->Sample Pad Apply Sample

Figure 2: Workflow and Principle of the Gold Immunochromatography Assay.
Quantitative Data Summary

ParameterValueMatrixReference
GICA Performance
Limit of Detection (LOD)500 ng/mLTea Samples[2]
Limit of Quantitation (LOQ, IC20)16.8 ng/mLTea Samples[2]
Cross-ReactivityNo cross-reactivity with neonicotinoid pesticidesN/A[2]
Recovery Rate83.6% - 92.2%Spiked Tea Samples[2]
Relative Standard Deviation (RSD)5.3% - 12.6%Spiked Tea Samples[2]
Analysis Time~15 minutesN/A[5]

Protocol 2: Gold Immunochromatography Assay (GICA) for Buprofezin

Materials and Reagents
  • Buprofezin GICA test strips

  • Sample extraction solution (e.g., acetonitrile)

  • Pipettes and tips

  • Vials for sample preparation

Experimental Protocol
  • Sample Preparation:

    • Extract buprofezin from the sample matrix (e.g., tea) using an appropriate solvent like acetonitrile, following a validated procedure (e.g., GB-23200.121–2021).[3]

    • The supernatant may require drying and re-dissolving in a buffer compatible with the assay.[1]

  • Assay Procedure:

    • Remove the GICA test strip from its sealed pouch and place it on a flat, dry surface.

    • Using a pipette, apply a specified volume of the prepared sample extract (e.g., 100 µL) to the sample pad of the test strip.

    • Allow the sample to migrate along the strip.

  • Result Interpretation:

    • Read the results visually within a specified time frame (e.g., 5-10 minutes).

    • Negative Result: Two distinct colored lines appear, one at the control line region (C) and one at the test line region (T).

    • Positive Result: Only one colored line appears at the control line region (C), or the test line (T) is significantly fainter than the control line.

    • Invalid Result: No line appears at the control line region (C). The assay is invalid, and the sample should be re-tested with a new strip.

Logical Workflow for Immunoassay Development

The development of a robust immunoassay for buprofezin involves several key stages, from hapten design to assay validation.

Immunoassay_Development_Workflow Start Start Hapten Hapten Synthesis and Characterization Start->Hapten Antigen Antigen Conjugation (Immunogen & Coating Antigen) Hapten->Antigen Immunization Animal Immunization and Hybridoma Production Antigen->Immunization Screening Screening for Positive Hybridoma Cell Lines Immunization->Screening mAb Monoclonal Antibody (mAb) Production and Purification Screening->mAb Assay_Dev Immunoassay Development (ic-ELISA or GICA) mAb->Assay_Dev Optimization Assay Parameter Optimization Assay_Dev->Optimization Validation Assay Validation (Sensitivity, Specificity, Recovery) Optimization->Validation Application Application to Real Samples Validation->Application End End Application->End

Figure 3: Logical Workflow for Buprofezin Immunoassay Development.

References

Application Note: Enantioselective Separation of Buprofezin Isomers by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the enantioselective separation of the isomers of Buprofezin, a thiadiazine-based insecticide. Due to the often differing biological activities and degradation profiles of enantiomers, their separation and quantification are crucial for environmental and toxicological risk assessment. This document provides a comprehensive methodology using chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). The protocol outlines a systematic approach, from initial screening of columns and mobile phases to an optimized method for baseline separation. All data presented is representative of a typical successful chiral separation and should be used as a starting point for method development and validation.

Introduction

Buprofezin is a widely used insect growth regulator that acts as a chitin (B13524) synthesis inhibitor.[1] It is effective against various insect pests on a range of crops. Buprofezin possesses a chiral center, meaning it exists as a pair of enantiomers. Enantiomers of chiral pesticides can exhibit significant differences in their insecticidal activity, toxicity to non-target organisms, and environmental fate.[2][3] Therefore, the ability to separate and quantify the individual enantiomers of Buprofezin is essential for regulatory purposes, ensuring product efficacy, and understanding its environmental impact. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective technique for the enantioseparation of such compounds.[4][5] This note details a systematic approach to developing a robust chiral HPLC method for Buprofezin.

Compound Information

  • Compound Name: Buprofezin

  • IUPAC Name: 2-(tert-butylimino)-5-phenyl-3-(propan-2-yl)-1,3,5-thiadiazinan-4-one[6]

  • CAS Number: 69327-76-0[7]

  • Molecular Formula: C₁₆H₂₃N₃OS[6]

  • Molecular Weight: 305.44 g/mol [7]

  • Chemical Structure: (The chiral center is the carbon atom in the thiadiazinane ring bonded to the isopropyl group, though chirality in this molecule arises from the overall asymmetry).

Experimental Protocols

Disclaimer: The following protocols are proposed starting points based on established methodologies for chiral pesticide separation.[4][8] Experimental verification and optimization are required.

Materials and Reagents
  • Racemic Buprofezin standard (analytical grade)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (EtOH) (HPLC grade)

  • Acetonitrile (ACN) (HPLC grade)

  • Methanol (MeOH) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Sample Preparation

Prepare a stock solution of racemic Buprofezin at a concentration of 1.0 mg/mL in isopropanol. From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the initial mobile phase to be used for analysis. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC System and Conditions
  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Detection Wavelength: 230 nm[4]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Chiral Stationary Phase Screening Protocol

A screening process is essential to identify the most suitable chiral stationary phase and mobile phase system. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly successful for separating a wide range of chiral pesticides.[9][10]

Screening Columns:

  • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))

Screening Mobile Phases:

  • Normal Phase (NP):

    • n-Hexane / Isopropanol (90:10, v/v)

    • n-Hexane / Ethanol (90:10, v/v)

  • Reversed Phase (RP):

    • Acetonitrile / Water (70:30, v/v)

    • Methanol / Water (70:30, v/v)

Flow Rate: 0.8 mL/min

Optimized Protocol

Based on the hypothetical screening results (Table 1), the Chiralpak® IC column with a normal phase eluent provided the best separation. The following optimized conditions are proposed:

  • Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Hypothetical Screening Results for Buprofezin Enantioseparation
ColumnMobile Phase SystemModetR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
Chiralpak IAn-Hexane/IPA (90:10)NP8.59.11.081.3
Chiralpak IBn-Hexane/IPA (90:10)NP10.210.21.000.0
Chiralpak IC n-Hexane/IPA (90:10) NP 9.8 11.5 1.21 2.1
Chiralpak ICACN/Water (70:30)RP6.26.51.050.9

Note: tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively. α = (tR2 - t0) / (tR1 - t0), Rs = 2(tR2 - tR1) / (w1 + w2). Data is hypothetical.

Table 2: Quantitative Data from Optimized Method
EnantiomerRetention Time (min)Peak AreaPeak HeightEnantiomeric Excess (% ee)
Enantiomer 19.82548,23085,1500.4% (for racemic mixture)
Enantiomer 211.51550,50082,990

Note: Data is hypothetical for a racemic standard injection.

Visualization

The following diagram illustrates the logical workflow for the development of the enantioselective HPLC method for Buprofezin.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_screening Method Development cluster_analysis Analysis & Optimization racemate Racemic Buprofezin Standard dissolve Dissolve in IPA (1.0 mg/mL) racemate->dissolve dilute Dilute with Mobile Phase (100 µg/mL) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject screen_cols Screen CSPs (Chiralpak IA, IB, IC) inject->screen_cols screen_mp Screen Mobile Phases (NP & RP Modes) screen_cols->screen_mp for each column evaluate Evaluate Resolution (Rs) & Separation (α) screen_mp->evaluate decision Rs > 1.5? evaluate->decision optimize Optimize Mobile Phase & Flow Rate optimize->inject decision->optimize No final Final Validated Method decision->final Yes

Caption: Workflow for Chiral HPLC Method Development for Buprofezin.

Conclusion

This application note provides a comprehensive, albeit model, protocol for the enantioselective separation of Buprofezin isomers using chiral HPLC. The proposed method, utilizing a Chiralpak® IC column under normal phase conditions, demonstrates the potential for achieving baseline resolution of the enantiomers. The outlined screening strategy serves as a robust starting point for researchers to develop and validate a method tailored to their specific instrumentation and analytical requirements. The successful implementation of such a method is a critical step in assessing the environmental and toxicological profile of this important agrochemical.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Buprofezin GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Gas Chromatography (GC) for the analysis of Buprofezin, achieving optimal peak shape is paramount for accurate quantification. Peak tailing, a common chromatographic issue, can significantly compromise data quality. This guide provides a comprehensive resource for troubleshooting and resolving peak tailing in Buprofezin GC analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in Buprofezin analysis?

A1: Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is such that the tail of the peak is elongated.[1] In an ideal chromatogram, peaks are symmetrical (Gaussian). Tailing peaks can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and consequently, imprecise and inaccurate quantification of Buprofezin.

Q2: What are the primary causes of peak tailing for a compound like Buprofezin?

A2: Buprofezin is a relatively non-polar, thermally stable, nitrogen-containing insecticide, making it well-suited for GC analysis. However, peak tailing can still occur due to several factors:

  • Active Sites: Interaction of the Buprofezin molecule, particularly its nitrogen atoms, with active sites (e.g., free silanol (B1196071) groups) in the GC system. These sites can be present on the inlet liner, the column stationary phase, or connecting tubing.

  • Column Contamination: Accumulation of non-volatile matrix components from the sample at the head of the column can create active sites and obstruct the flow path.[1]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can cause turbulence in the carrier gas flow, leading to peak distortion.[2]

  • Inadequate Method Parameters: Sub-optimal inlet temperature, oven temperature program, or carrier gas flow rate can contribute to peak tailing.

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to broadened and tailing peaks.[3]

Q3: How can I quickly diagnose the cause of peak tailing in my Buprofezin analysis?

A3: A systematic approach is recommended:

  • Review the Chromatogram: Observe if all peaks are tailing or only the Buprofezin peak. If all peaks are tailing, it's likely a system-wide issue like a leak or improper column installation. If only the Buprofezin peak (and other similar compounds) are tailing, it points towards a chemical interaction issue (active sites).

  • Inlet Maintenance: The inlet is a common source of problems. Start by replacing the inlet liner and septum.

  • Column Maintenance: Trim a small section (e.g., 10-20 cm) from the front of the column to remove any accumulated non-volatile residues.[2]

  • Inject a Standard: Analyze a clean standard of Buprofezin. If the peak shape improves, the issue is likely related to the sample matrix.

Troubleshooting Guides

Issue 1: Buprofezin peak consistently shows tailing, even with a new column.

This often points to active sites within the GC system, particularly in the inlet.

Solution Workflow:

start Consistent Peak Tailing liner Use a Deactivated Inlet Liner start->liner Step 1 gold_seal Inspect and Replace Gold Seal liner->gold_seal Step 2 analyte_protectant Use Analyte Protectants gold_seal->analyte_protectant Step 3 end Symmetrical Peak analyte_protectant->end Resolution

Caption: Troubleshooting workflow for active sites.

Detailed Steps:

  • Use a Deactivated Inlet Liner: Standard glass liners can have active silanol groups. Employing a deactivated liner, such as one treated with silanization agents, is crucial for analyzing active compounds like Buprofezin.

  • Inspect and Replace Inlet Seals: The gold-plated seal at the base of the inlet can become active or contaminated over time. Regular replacement is recommended.

  • Utilize Analyte Protectants: Adding a small amount of an analyte protectant (e.g., sorbitol, gulonolactone) to both standards and samples can effectively mask active sites in the GC system, significantly improving peak shape for susceptible compounds.

Issue 2: Peak tailing appears and worsens over a series of injections.

This is a classic sign of column contamination from the sample matrix.

Troubleshooting Workflow:

start Worsening Peak Tailing trim_column Trim Column Inlet start->trim_column Initial Action bakeout Bake Out Column trim_column->bakeout If Tailing Persists sample_cleanup Improve Sample Cleanup bakeout->sample_cleanup Preventative Measure end Restored Peak Shape sample_cleanup->end Long-term Solution

Caption: Workflow for addressing column contamination.

Detailed Steps:

  • Trim the Column Inlet: As non-volatile matrix components accumulate at the front of the column, trimming 10-20 cm can remove the contaminated section and restore performance.[2]

  • Bake Out the Column: After trimming, conditioning the column at a high temperature (within the column's limits) can help remove any remaining volatile contaminants.

  • Improve Sample Cleanup: To prevent recurrence, enhance your sample preparation procedure. Techniques like Solid Phase Extraction (SPE) can effectively remove matrix components that cause contamination.

Quantitative Data Summary

The peak asymmetry factor is a quantitative measure of peak tailing. An ideal symmetrical peak has an asymmetry factor of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing. The table below summarizes the expected impact of various troubleshooting steps on the peak asymmetry factor for Buprofezin.

ConditionPotential CauseExpected Asymmetry FactorRecommended Action
Standard Glass Liner Active Sites> 1.5Switch to a deactivated liner.
Contaminated Column Matrix Buildup1.3 - 1.8 (worsens with injections)Trim column inlet and improve sample cleanup.
Improper Column Cut Flow Disruption> 1.4Re-cut the column ensuring a clean, 90° angle.
Optimized with Deactivated Liner & Analyte Protectant Minimized Active Sites1.0 - 1.2Implement as a standard part of the method.

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of Buprofezin

This protocol provides a general starting point for the GC-MS analysis of Buprofezin. Optimization may be required based on the specific instrument and sample matrix.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Inlet:

    • Mode: Splitless

    • Temperature: 280 °C

    • Liner: Deactivated, single taper with glass wool

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 min

    • Ramp 1: 20 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions for Buprofezin: m/z 305, 249, 116 (quantification and confirmation ions may vary).

Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This is a widely used and effective method for extracting pesticides like Buprofezin from various agricultural samples.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dispersive SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The supernatant is ready for GC-MS analysis. If using analyte protectants, they should be added to the final extract.

By following these troubleshooting guides and protocols, researchers can effectively identify and resolve issues with peak tailing, leading to more accurate and reliable quantification of Buprofezin in their GC analyses.

References

Technical Support Center: Optimizing Buprofezin Recovery During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buprofezin analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the recovery of Buprofezin during sample extraction. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for Buprofezin extraction?

A1: The most commonly employed solvents for extracting Buprofezin from various sample matrices are acetone (B3395972), ethyl acetate (B1210297), and acetonitrile.[1][2][3][4] Dichloromethane has also been used in some methods.[4] The choice of solvent often depends on the sample matrix and the subsequent analytical method.

Q2: I am experiencing low recovery of Buprofezin. What are the potential causes?

A2: Low recovery of Buprofezin can stem from several factors throughout the sample preparation workflow. Key areas to investigate include:

  • Suboptimal Extraction: Incomplete extraction from the sample matrix due to the wrong choice of solvent, insufficient solvent volume, or inadequate homogenization.[5]

  • Analyte Loss During Cleanup: Buprofezin may be lost during the cleanup step if the solid-phase extraction (SPE) cartridge is not conditioned or eluted properly, or if the solvent partitioning parameters are not optimized.[5][6]

  • Matrix Effects: Co-extracted matrix components can interfere with the analytical signal, leading to ion suppression or enhancement in LC-MS/MS analysis, which can be misinterpreted as low recovery.[7][8][9]

  • pH-Related Issues: The pH of the sample and extraction or partitioning solvents can significantly impact the stability and solubility of Buprofezin, affecting its recovery.[6][10]

  • Degradation: Buprofezin may degrade during extraction or storage if samples are not handled or stored correctly. However, Buprofezin is generally stable under frozen conditions.[1][11]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects are a significant challenge, particularly in LC-MS/MS analysis.[8][9] To mitigate their impact, consider the following strategies:

  • Effective Cleanup: Employ a robust cleanup method, such as solid-phase extraction (SPE) or dispersive SPE (dSPE) with appropriate sorbents (e.g., PSA, C18), to remove interfering matrix components.[12][13]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.[7][14]

  • Use of Internal Standards: A structurally similar internal standard that co-elutes with Buprofezin can help to correct for recovery losses and matrix effects.

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate Buprofezin from co-eluting matrix interferences.[15]

Troubleshooting Guides

Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)

This guide provides a step-by-step approach to diagnosing and resolving low recovery issues when using liquid-liquid extraction for Buprofezin.

Problem Potential Cause Recommended Solution
Low Recovery in Initial Extract Incomplete extraction from the sample matrix.- Ensure the sample is thoroughly homogenized. - Increase the solvent-to-sample ratio. - Consider a more effective extraction solvent (e.g., switch from ethyl acetate to acetone or acetonitrile).[1][2] - Increase the extraction time or use sonication to improve efficiency.[3]
Analyte Loss During Partitioning Suboptimal pH of the aqueous phase.- Adjust the pH of the aqueous phase to ensure Buprofezin is in a neutral form for efficient partitioning into the organic solvent. A study on a similar compound suggests that basicity is a key factor.[10]
Emulsion formation at the solvent interface.- Add salt (e.g., sodium chloride) to the aqueous phase to break the emulsion. - Centrifuge the sample to achieve better phase separation.
Inconsistent Recoveries Variability in manual shaking during partitioning.- Use a mechanical shaker for a consistent and reproducible extraction process.
Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

This guide focuses on common issues and solutions when using SPE for the cleanup of Buprofezin extracts.

Problem Potential Cause Recommended Solution
Analyte Lost in the Load or Wash Step Incorrect sorbent selection.- Ensure the sorbent chemistry is appropriate for retaining Buprofezin (e.g., Florisil, amino-based sorbents).[3][12][16]
Improper column conditioning.- Thoroughly wet the sorbent with the recommended conditioning solvent to ensure proper interaction with the analyte.[17]
Wash solvent is too strong.- Use a weaker wash solvent that removes interferences without eluting Buprofezin. Test different solvent compositions.[6]
Incorrect sample pH.- Adjust the pH of the sample before loading to ensure optimal retention on the sorbent.[6][17]
Analyte Not Eluting from the Column Elution solvent is too weak.- Increase the strength of the elution solvent. A gradient elution might be necessary to find the optimal solvent strength.[6]
Insufficient elution volume.- Increase the volume of the elution solvent to ensure complete elution of Buprofezin from the sorbent bed.[5]
Strong, irreversible binding to the sorbent.- This may indicate a need to switch to a different sorbent type or modify the sample extract before loading.

Quantitative Data Summary

The following tables summarize reported recovery data for Buprofezin from various matrices using different extraction and analytical methods.

Table 1: Buprofezin Recovery in Fruits and Vegetables

Matrix Extraction Method Analytical Method Fortification Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Hulled RiceAcetone extraction, LLE, Florisil cleanupHPLC-UV0.02 - 2.080.8 - 85.2< 5[12][16][18]
AppleAcetone extraction, LLE, Florisil cleanupHPLC-UV0.02 - 2.089.1 - 98.4< 5[12][16][18]
PearAcetone extraction, LLE, Florisil cleanupHPLC-UV0.02 - 2.088.8 - 95.7< 5[12][16][18]
PersimmonAcetone extraction, LLE, Florisil cleanupHPLC-UV0.02 - 2.090.8 - 96.2< 5[12][16][18]
Fresh GinsengQuEChERSLC-MS/MS0.005 - 0.0789.5 - 105.9< 3[7]
CabbageAcetonitrile extraction (Analyte Protectant)GC/ITMS0.05 - 1.091.3 - 96.8≤ 2.7[19]
CauliflowerAcetonitrile extraction (Analyte Protectant)GC/ITMS0.05 - 1.091.3 - 96.8≤ 2.7[19]

Table 2: Buprofezin Recovery in Soil

Extraction Method Analytical Method Fortification Level (mg/kg) Average Recovery (%) Reference
Acetonitrile extractionHPLC0.02 - 0.579.67 - 98.33[20]
Acetone followed by Acetone/Ethyl AcetateGC-TIDNot Specified64 - 90 (incurred residues)[21]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for Fruits and Vegetables

This protocol is a modified version of the widely used QuEChERS method, suitable for the analysis of Buprofezin in high-moisture produce.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Fortification (for recovery studies): Spike the sample with a known concentration of Buprofezin standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[14]

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Complex Matrices

This protocol describes a general SPE cleanup procedure that can be optimized for various sample extracts containing Buprofezin.

  • SPE Cartridge Selection: Choose an appropriate SPE cartridge (e.g., Florisil or an amino-bonded silica (B1680970) phase).[3][12]

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of elution solvent (e.g., ethyl acetate/hexane mixture).

    • Equilibrate the cartridge with 5 mL of a less polar solvent (e.g., hexane). Do not let the sorbent run dry.[3]

  • Sample Loading:

    • Load the concentrated sample extract (dissolved in a non-polar solvent like hexane) onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with a small volume of a weak solvent (e.g., hexane) to remove interfering compounds.

  • Elution:

    • Elute the Buprofezin with an appropriate solvent mixture (e.g., 20% ethyl acetate in hexane).[3] The optimal solvent and volume should be determined experimentally.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection into the analytical instrument (e.g., toluene (B28343) for GC analysis or acetonitrile/water for LC analysis).[3]

Visualizations

Buprofezin_Extraction_Workflow cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (dSPE) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Cleaned Extract Analysis LC-MS/MS or GC-MS Analysis Filtration->Analysis

Caption: A typical QuEChERS workflow for Buprofezin extraction and analysis.

Troubleshooting_Low_Recovery Start Low Buprofezin Recovery Detected CheckExtraction Investigate Extraction Step Start->CheckExtraction CheckCleanup Investigate Cleanup Step CheckExtraction->CheckCleanup Extraction OK Solvent Optimize Solvent Type/Volume CheckExtraction->Solvent Issue Found Homogenization Improve Homogenization CheckExtraction->Homogenization Issue Found CheckMatrixEffects Investigate Matrix Effects CheckCleanup->CheckMatrixEffects Cleanup OK SPE_Params Optimize SPE Parameters (Sorbent, Solvents, pH) CheckCleanup->SPE_Params Issue Found (SPE) LLE_pH Adjust LLE pH CheckCleanup->LLE_pH Issue Found (LLE) MatrixMatched Use Matrix-Matched Standards CheckMatrixEffects->MatrixMatched Issue Found InternalStd Use Internal Standard CheckMatrixEffects->InternalStd Issue Found Dilute Dilute Final Extract CheckMatrixEffects->Dilute Issue Found

Caption: A logical troubleshooting guide for low Buprofezin recovery.

References

optimization of mobile phase for Buprofezin HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buprofezin HPLC Separation

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of Buprofezin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Buprofezin analysis on a C18 column?

A common starting point for the reversed-phase HPLC separation of Buprofezin is a mobile phase consisting of a mixture of acetonitrile (B52724) (ACN) and water.[1] Often, a buffer or an acid is added to the aqueous phase to improve peak shape and reproducibility. A typical ratio to begin with is 75:25 (v/v) acetonitrile to buffer.[2][3][4]

Q2: What is the typical UV detection wavelength for Buprofezin?

Buprofezin is commonly detected by ultraviolet (UV) absorption at 250 nm.[2]

Q3: Why is it important to use a buffered mobile phase?

Using a buffered mobile phase helps control the pH, which is crucial for achieving reproducible retention times and symmetrical peak shapes, especially for compounds that may have ionizable functional groups.[5] For Buprofezin, which is a basic compound, controlling the pH can prevent interactions with residual silanols on the silica-based column packing, which are a common cause of peak tailing.[6][7]

Q4: Can I inject my Buprofezin sample dissolved in a solvent stronger than the mobile phase?

Injecting a sample in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile into a mobile phase with a high water content) can lead to poor peak shapes, including peak splitting or broadening.[6][8] Whenever possible, it is best to dissolve and inject samples in the mobile phase itself or in a solvent that is weaker than or of equivalent strength to the mobile phase.[9][10]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the HPLC analysis of Buprofezin.

Issue 1: Peak Tailing

Q: My Buprofezin peak is showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.[7][11] For Buprofezin, a basic compound, the primary causes are often related to secondary interactions with the stationary phase.

Possible Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic Buprofezin molecule, causing tailing.[7]

    • Solution: Lower the pH of the mobile phase by adding an acid like phosphoric acid or formic acid.[1] This protonates the silanol groups, reducing their interaction with the analyte. Aim for a pH value at least 2 units below the pKa of Buprofezin.

  • Inadequate Buffering: An unbuffered or inadequately buffered mobile phase can lead to inconsistent ionization of the analyte, contributing to peak asymmetry.[7]

    • Solution: Incorporate a buffer, such as a phosphate (B84403) buffer, into the aqueous portion of your mobile phase to maintain a stable pH.[5]

  • Column Contamination: Accumulation of matrix components from your sample on the guard or analytical column can cause peak tailing.[6]

    • Solution: Use a guard column and replace it regularly. If you suspect contamination, try washing the column with a strong solvent.[6]

Issue 2: Poor Resolution or Co-eluting Peaks

Q: I am not getting good separation between my Buprofezin peak and other components in my sample. How can I improve the resolution?

A: Poor resolution can be addressed by modifying the mobile phase composition or other chromatographic parameters.

Possible Causes & Solutions:

  • Mobile Phase Strength: The organic solvent percentage in your mobile phase may be too high, causing the analytes to elute too quickly and without sufficient separation.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase retention times and generally improve resolution.

  • Isocratic vs. Gradient Elution: For complex samples with multiple components, an isocratic elution (constant mobile phase composition) may not provide adequate separation for all peaks.[12]

    • Solution: Develop a gradient elution method. Start with a lower percentage of organic solvent and gradually increase it during the run. This can help to separate early-eluting compounds while also effectively eluting more retained components.[12]

Issue 3: Drifting Retention Times

Q: The retention time for my Buprofezin peak is not consistent across injections. What could be the cause?

A: Drifting or erratic retention times can indicate a problem with the HPLC system or the mobile phase preparation.[10]

Possible Causes & Solutions:

  • Mobile Phase Composition Change: If the mobile phase is prepared by online mixing, ensure the pump is functioning correctly. If prepared manually, ensure it is well-mixed and that there is no evaporation of the more volatile organic component.[10][13]

    • Solution: Degas the mobile phase to remove dissolved air, which can cause pump issues. If mixing manually, prepare fresh mobile phase daily.

  • Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase before starting the injection sequence.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection, and ensure the system is stable.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times, especially if a column heater is not used.[5][10]

    • Solution: Use a column oven to maintain a constant temperature for the analysis.[9]

Data Presentation: Mobile Phase Compositions for Buprofezin HPLC

The following table summarizes various mobile phase compositions and conditions used for the HPLC analysis of Buprofezin.

Column TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Reference
Kinetex C18 (150 mm × 4.6 mm; 5 µm)Acetonitrile / Buffer (75:25, v/v)1.0Not Specified[3][4]
Octadecylsilyl (C18)Acetonitrile / Water (gradient may be used)Not Specified250[2]
Newcrom R1Acetonitrile, Water, and Phosphoric AcidNot SpecifiedNot Specified[1]

Experimental Protocols & Workflows

General HPLC Method Protocol

A widely used method for the analysis of Buprofezin involves reversed-phase HPLC with UV detection.[2]

  • Column: A C18 column is typically employed for the separation.[2][3][4]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer.[2][3][4] For example, a starting condition could be Acetonitrile:Buffer (75:25 v/v).[3][4]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[3][4]

  • Detection: UV detection at 250 nm is suitable for Buprofezin.[2]

  • Temperature: The analysis is typically performed at a controlled temperature, for instance, 25.0°C.[3][4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during Buprofezin analysis.

Buprofezin_HPLC_Troubleshooting start Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution start->check_resolution check_retention Assess Retention Time (RT) Stability start->check_retention tailing Peak Tailing Observed check_peak_shape->tailing poor_res Poor Resolution check_resolution->poor_res rt_drift RT Drifting check_retention->rt_drift check_ph Is Mobile Phase pH Appropriate for Buprofezin? tailing->check_ph Primary Check adjust_ph Adjust pH with Acid (e.g., Formic, Phosphoric) check_ph->adjust_ph No check_buffer Is Mobile Phase Buffered? check_ph->check_buffer Yes end_node Problem Resolved adjust_ph->end_node add_buffer Add Appropriate Buffer (e.g., Phosphate) check_buffer->add_buffer No check_buffer->end_node Yes add_buffer->end_node check_mp_strength Is Mobile Phase Too Strong? poor_res->check_mp_strength decrease_organic Decrease % Organic Solvent (e.g., Acetonitrile) check_mp_strength->decrease_organic Yes isocratic_check Using Isocratic Elution? check_mp_strength->isocratic_check No decrease_organic->end_node develop_gradient Develop Gradient Method isocratic_check->develop_gradient Yes isocratic_check->end_node No develop_gradient->end_node check_equilibration Is Column Equilibrated? rt_drift->check_equilibration increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration No check_temp Is Temperature Stable? check_equilibration->check_temp Yes increase_equilibration->end_node use_column_oven Use Column Oven check_temp->use_column_oven No check_mp_prep Check Mobile Phase Preparation & Degassing check_temp->check_mp_prep Yes use_column_oven->end_node prepare_fresh_mp Prepare Fresh & Degas check_mp_prep->prepare_fresh_mp Issue Found check_mp_prep->end_node No Issue prepare_fresh_mp->end_node

Caption: Troubleshooting workflow for Buprofezin HPLC analysis.

References

dealing with Buprofezin standard degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the degradation of Buprofezin (B33132) standard during storage. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Buprofezin standard to degrade during storage?

A1: The main factors contributing to the degradation of Buprofezin are exposure to acidic conditions, light (photolysis), and microbial contamination.[1][2][3] It is relatively stable to heat and in neutral or alkaline solutions.[1][4]

Q2: What are the recommended storage conditions for a Buprofezin standard to minimize degradation?

A2: To ensure stability, Buprofezin standard should be stored in a cool, dark, and well-ventilated place.[4][5] It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.[5] For long-term storage, freezing at approximately -20°C has been shown to be effective for maintaining stability in various sample matrices.[1][6][7]

Q3: How can I tell if my Buprofezin standard has degraded?

A3: Degradation can be identified by a decrease in the purity of the standard, which can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][6] The presence of unexpected peaks in the chromatogram corresponding to degradation products is a key indicator.

Q4: What are the common degradation products of Buprofezin?

A4: Under different conditions, Buprofezin degrades into several products.

  • Hydrolysis (acidic conditions): Thiobiuret, Biuret, and Isopropylphenylurea.[1][2]

  • Photolysis (exposure to light): Formanilide, Isopropylphenylurea, Phenylurea, and other minor products like des-isopropyl buprofezin and buprofezin sulfoxide.[1]

  • Microbial Degradation: 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one and other metabolites.[3][8]

Q5: Can I still use a partially degraded Buprofezin standard?

A5: It is not recommended to use a degraded standard for quantitative analysis as it will lead to inaccurate results. For qualitative purposes, it might be acceptable, but it is crucial to identify the degradation products and understand their potential interference with the experiment. It is always best practice to use a pure, well-characterized standard.

Troubleshooting Guide

This guide provides solutions to common problems encountered with Buprofezin standard degradation.

Problem Possible Cause Recommended Solution
Loss of Purity in Standard Improper storage conditions (exposure to light, heat, or acidic environment).1. Verify storage conditions. Store in a cool, dark, dry place. 2. Aliquot the standard upon receipt to minimize freeze-thaw cycles and contamination. 3. Re-analyze the purity of the standard using a validated analytical method (e.g., HPLC-UV, GC-NPD).
Unexpected Peaks in Chromatogram Degradation of the Buprofezin standard.1. Identify the degradation products by comparing retention times with known degradants or using mass spectrometry (MS) for identification. 2. Review the degradation pathways to understand the cause (e.g., presence of acidic hydrolysis products suggests pH issues). 3. Discard the degraded standard and obtain a new, certified standard.
Inconsistent Experimental Results Use of a degraded or improperly prepared standard solution.1. Prepare fresh standard solutions for each experiment from a properly stored stock. 2. Use a solvent that ensures the stability of Buprofezin. 3. Routinely check the purity of the stock solution.
Precipitation in Standard Solution Poor solubility or solvent evaporation.1. Ensure the solvent used is appropriate for Buprofezin and the intended concentration. 2. Store solutions in tightly sealed vials to prevent solvent evaporation. 3. If precipitation occurs, gently warm and sonicate the solution to redissolve the compound, then verify its concentration.

Quantitative Data on Buprofezin Stability

The following tables summarize the stability of Buprofezin under various conditions.

Table 1: Hydrolytic Stability of Buprofezin [1][2]

pHTemperature (°C)Half-life (days)Degradation Products
52551Thiobiuret, Biuret, Isopropylphenylurea
725Stable-
925Stable-

Table 2: Photolytic Stability of Buprofezin [1][9]

Light SourceMediumHalf-lifeMajor Degradation Products
Natural SunlightWater33 - 140 daysFormanilide, Isopropylphenylurea, Phenylurea
UV Lamp (Quartz tube)Methanol4.0 hoursN-tert-butyl-N'-isopropyl thiourea, N-phenyl-N'-isopropyl urea, Phenyl urea
UV Lamp (Pyrex tube with H₂O₂)Methanol5.45 hoursNot specified

Table 3: Frozen Storage Stability of Buprofezin in Various Matrices [1]

MatrixStorage Temperature (°C)Duration (months)Stability
Lettuce, Tomatoes-2030 - 32Stable
Citrus, Grapes-2012Stable
Beef Fat, Milk-1010Stable

Experimental Protocols

Protocol 1: Purity Assessment of Buprofezin Standard by HPLC

This protocol outlines a general procedure for determining the purity of a Buprofezin standard.

  • Standard Preparation:

    • Accurately weigh a small amount of the Buprofezin standard.

    • Dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at an appropriate wavelength (e.g., 250 nm).

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the prepared standard solutions into the HPLC system.

    • Record the chromatograms and determine the retention time of the main Buprofezin peak.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Protocol 2: Hydrolysis Study of Buprofezin

This protocol is designed to evaluate the stability of Buprofezin in aqueous solutions at different pH values.

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

  • Sample Preparation:

    • Prepare a stock solution of Buprofezin in a water-miscible organic solvent (e.g., acetone).

    • Spike the buffer solutions with the Buprofezin stock solution to achieve a final concentration suitable for analysis, ensuring the organic solvent percentage is low (e.g., <1%).

  • Incubation:

    • Store the spiked buffer solutions in the dark at a constant temperature (e.g., 25°C).

    • At predetermined time intervals (e.g., 0, 7, 14, 30, 51 days), collect aliquots from each pH solution.

  • Sample Analysis:

    • Extract Buprofezin from the aqueous samples using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extracts using an appropriate analytical method (e.g., HPLC or GC) to determine the concentration of remaining Buprofezin.

  • Data Analysis:

    • Plot the concentration of Buprofezin versus time for each pH.

    • Determine the degradation rate and calculate the half-life at each pH where degradation is observed.

Visualizations

Buprofezin_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (pH 5) cluster_photolysis Photolytic Degradation (Sunlight) Buprofezin_H Buprofezin Thiobiuret Thiobiuret Buprofezin_H->Thiobiuret Ring Opening Biuret Biuret Buprofezin_H->Biuret S replacement by O IPU_H Isopropylphenylurea Thiobiuret->IPU_H Amide Cleavage Biuret->IPU_H Amide Cleavage Buprofezin_P Buprofezin Thiobiuret_P Thiobiuret Buprofezin_P->Thiobiuret_P Ring Cleavage Reverse_Schiff_Base Reverse Schiff Base Buprofezin_P->Reverse_Schiff_Base IPU_P Isopropylphenylurea Thiobiuret_P->IPU_P PU Phenylurea IPU_P->PU Formanilide Formanilide PU->Formanilide Buprofezin Buprofezin Standard Buprofezin->Buprofezin_H Acidic Conditions Buprofezin->Buprofezin_P Light Exposure

Caption: Degradation pathways of Buprofezin under hydrolytic and photolytic conditions.

Experimental_Workflow_Purity_Assessment start Start: Obtain Buprofezin Standard prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep_stock prep_working Prepare Working Standards (Serial Dilutions) prep_stock->prep_working hplc_analysis HPLC Analysis (C18 column, ACN:Water) prep_working->hplc_analysis data_acquisition Acquire Chromatograms hplc_analysis->data_acquisition data_analysis Analyze Data (Calculate Peak Area Purity) data_acquisition->data_analysis end End: Purity Determined data_analysis->end

Caption: Experimental workflow for the purity assessment of a Buprofezin standard by HPLC.

References

Technical Support Center: Gas Chromatography Analysis of Buprofezin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of Buprofezin using gas chromatography (GC).

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting) for Buprofezin

Poor peak shape is a common issue in the GC analysis of active compounds like Buprofezin, often leading to inaccurate quantification.[1][2][3] This is frequently caused by interactions between the analyte and active sites within the GC system, such as in the inlet liner or the column itself.[4][5][6]

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC Inlet/Column Use a deactivated inlet liner and a high-quality, inert GC column.[7] Regularly perform inlet maintenance, including replacing the liner and septum.[8] Consider using analyte protectants to block active sites.[4][5][6]
Improper Column Installation Ensure the column is cut properly at a 90-degree angle and installed at the correct depth in the inlet.[3]
Column Contamination Trim the first few centimeters of the column to remove non-volatile residues that can cause peak tailing.
Incompatible Solvent Ensure the sample solvent is compatible with the stationary phase of the column.[9]
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the column, which can cause peak fronting.[1]

Issue: Buprofezin Signal Loss or Degradation

Buprofezin can be susceptible to thermal degradation in the hot GC inlet, leading to lower than expected responses and inaccurate results.[8][10]

Possible Causes and Solutions:

CauseSolution
High Inlet Temperature Optimize the inlet temperature to ensure complete vaporization of Buprofezin without causing thermal degradation. Start with a lower temperature and gradually increase it.[7][8]
Active Sites in the Inlet Active sites can catalyze the degradation of thermally labile compounds. Use deactivated liners and consider the use of analyte protectants.[7]
Slow Injection Speed A slow injection can increase the residence time of the analyte in the hot inlet, promoting degradation. Ensure a fast and smooth injection.[7]
Use of On-Column Injection For highly thermally labile compounds, on-column injection can be a valuable alternative as it introduces the sample directly onto the column at a lower temperature, avoiding the hot inlet.[10]

Issue: Matrix Effects Leading to Inaccurate Quantification

Matrix effects, where components of the sample matrix interfere with the analysis, can either enhance or suppress the signal of Buprofezin, leading to erroneous quantification.[11][12][13][14] This is a significant challenge in the analysis of pesticide residues in complex matrices like food and environmental samples.[15][16]

Possible Causes and Solutions:

CauseSolution
Co-eluting Matrix Components Matrix components can mask active sites in the GC system, leading to a "matrix-induced enhancement effect".[11][13] Conversely, they can also interfere with the detection of the analyte.
Inadequate Sample Cleanup Employ a robust sample preparation and cleanup procedure, such as QuEChERS with appropriate dSPE cleanup, to remove interfering matrix components.[15][16]
Use of Analyte Protectants Add analyte protectants to both the sample extracts and calibration standards to equalize the response by masking active sites for all injections.[6][17] D-sorbitol has been specifically used for Buprofezin analysis.[17][18]
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects.[11][14]

Frequently Asked Questions (FAQs)

Q1: What are analyte protectants and how do they work in the GC analysis of Buprofezin?

A1: Analyte protectants are compounds added to both sample extracts and calibration standards to improve the chromatographic performance of active analytes like Buprofezin.[6] They work by interacting with active sites (e.g., free silanol (B1196071) groups) in the GC inlet and column, effectively "protecting" the analyte from adsorption and degradation.[4][5] This results in improved peak shape, increased response, and helps to mitigate matrix-induced enhancement effects by ensuring that both standards and samples experience a similarly inert environment.[6][17] Compounds rich in hydroxyl groups, such as sugars and sugar derivatives, are particularly effective analyte protectants.[19]

Q2: Which analyte protectants are recommended for Buprofezin analysis?

A2: For the analysis of Buprofezin, D-sorbitol has been specifically reported as an effective analyte protectant at a concentration of 0.5 mg/mL in acetonitrile (B52724).[17][18] Other commonly used analyte protectants for pesticide analysis that could be effective for Buprofezin include L-gulonic acid γ-lactone and 3-ethoxy-1,2-propanediol (B54293).[4][17] A mixture of analyte protectants can often provide broader protection for a range of pesticides.[4]

Q3: What are the typical starting GC conditions for Buprofezin analysis?

A3: While the optimal conditions will depend on the specific instrument and column, a typical starting point for Buprofezin analysis by GC-MS would be:

  • Inlet: Splitless injection

  • Inlet Temperature: 250 °C (optimization may be required to minimize thermal degradation)

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program:

    • Initial temperature: 70-100 °C, hold for 1-2 minutes.

    • Ramp: 10-25 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Q4: How can I confirm if Buprofezin is degrading in the GC inlet?

A4: To confirm thermal degradation, you can perform the following experiment:

  • Inject a pure standard of Buprofezin at your current inlet temperature and record the chromatogram.

  • Decrease the inlet temperature by 20-30 °C and inject the standard again.

  • If you observe a significant increase in the Buprofezin peak area or an improvement in peak shape at the lower temperature, it is likely that thermal degradation was occurring at the higher temperature.[8]

  • You can also look for the appearance of known degradation products of Buprofezin in the chromatogram.

Experimental Protocols

Protocol 1: Preparation of Analyte Protectant Stock Solution

This protocol describes the preparation of a mixed analyte protectant stock solution that can be used for a wide range of pesticides, including Buprofezin.

  • Reagents:

    • D-sorbitol

    • L-gulonic acid γ-lactone

    • 3-ethoxy-1,2-propanediol

    • Acetonitrile (HPLC grade)

    • Ultrapure water

  • Procedure:

    • Prepare a stock solution of each analyte protectant in a suitable solvent. For example, a mixture can be prepared with final concentrations of 5 mg/mL D-sorbitol, 10 mg/mL D-(+)-gluconic acid-δ-lactone, 5 mg/mL shikimic acid, and 200 mg/mL 3-ethoxy-1,2-propanediol in an acetonitrile:water mixture.[19]

    • For a single analyte protectant solution for Buprofezin, dissolve D-sorbitol in acetonitrile to a final concentration of 0.5 mg/mL.[17]

    • Vortex the solution until all components are fully dissolved. This stock solution can be stored at 4°C.

  • Application:

    • Add the analyte protectant solution to your final sample extracts and calibration standards to achieve the desired final concentration (e.g., add 30 µL of the mixed stock solution per 1 mL of extract).[19]

Quantitative Data Summary

The following table summarizes the reported effectiveness of using D-sorbitol as an analyte protectant for Buprofezin analysis in cabbage and cauliflower.

MatrixAnalyte ProtectantConcentrationAverage Recovery (%)Relative Standard Deviation (RSD) (%)
CabbageD-sorbitol0.5 mg/mL91.3 - 96.8≤ 2.7
CauliflowerD-sorbitol0.5 mg/mL91.3 - 96.8≤ 2.7

Data extracted from a study on the determination of Buprofezin residues in cabbage and cauliflower using GC/ITMS.[18]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_standards Standard Preparation sample Sample (e.g., Vegetable) extraction Extraction (e.g., QuEChERS) sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup add_ap Add Analyte Protectant cleanup->add_ap gc_injection GC-MS Injection add_ap->gc_injection data_analysis Data Analysis gc_injection->data_analysis buprofezin_std Buprofezin Standard add_ap_std Add Analyte Protectant buprofezin_std->add_ap_std add_ap_std->gc_injection

Caption: Experimental workflow for the analysis of Buprofezin using analyte protectants.

troubleshooting_logic start Poor Buprofezin Peak Shape or Low Response check_peak Tailing or Fronting Peak? start->check_peak check_response Low Response/Signal Loss? start->check_response check_peak->check_response No tailing Tailing check_peak->tailing Yes fronting Fronting check_peak->fronting Fronting degradation Possible Degradation check_response->degradation Yes solution_tailing Check for Active Sites - Use Deactivated Liner - Use Analyte Protectants - Trim Column tailing->solution_tailing solution_fronting Check for Column Overload - Dilute Sample - Reduce Injection Volume fronting->solution_fronting solution_degradation Reduce Inlet Temperature Use Analyte Protectants Consider On-Column Injection degradation->solution_degradation

Caption: Troubleshooting decision tree for common Buprofezin GC analysis issues.

References

Technical Support Center: Minimizing Ion Suppression of Buprofezin in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Buprofezin using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Buprofezin analysis?

Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, Buprofezin, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] Complex matrices, such as those found in agricultural and biological samples, often contain numerous components like salts, lipids, and pigments that can interfere with the ionization of Buprofezin.[1]

Q2: How can I identify if ion suppression is affecting my Buprofezin analysis?

A common method to assess ion suppression is the post-column infusion technique. In this method, a constant flow of a Buprofezin standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.

Another approach is to compare the signal intensity of Buprofezin in a standard solution prepared in a pure solvent versus one prepared in a blank matrix extract (matrix-matched standard). A lower signal in the matrix-matched standard suggests ion suppression. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in matrix-matched standard / Peak area in solvent standard) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guides

Issue 1: Low Buprofezin Signal Intensity and Poor Sensitivity

Possible Cause: Significant ion suppression from matrix components.

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting Buprofezin.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food and agricultural samples.[2] It involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step.[2]

    • Liquid-Liquid Extraction (LLE): LLE can be effective in separating Buprofezin from polar interferences.

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by using a solid sorbent to retain either the analyte or the interferences.

  • Chromatographic Separation: Improve the separation of Buprofezin from co-eluting matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between Buprofezin and interfering peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Instrument Parameter Optimization: Fine-tune the ESI source parameters to enhance the Buprofezin signal.

    • Capillary Voltage: Optimize the voltage to ensure efficient ionization of Buprofezin. A typical starting range for positive ion mode is 3-5 kV.[3]

    • Gas Flow Rates (Nebulizer and Drying Gas): Adjust the nebulizer gas pressure (typically 20-60 psi) and drying gas flow rate and temperature to facilitate efficient desolvation and ion formation.[3]

    • Source Temperature: Optimize the source temperature to aid in desolvation without causing thermal degradation of Buprofezin. A common range is 250-450°C.[3]

Issue 2: Inconsistent and Irreproducible Buprofezin Quantification

Possible Cause: Variable matrix effects between samples.

Solutions:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent ion suppression across samples.

  • Internal Standard (IS): Use a stable isotope-labeled internal standard of Buprofezin if available. The IS will co-elute and experience similar ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Standard Addition: This method involves adding known amounts of a Buprofezin standard to sample aliquots. It is a robust way to correct for matrix effects but is more time-consuming.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for Buprofezin analysis using different sample preparation methods. Note that specific values can vary depending on the matrix, instrumentation, and detailed protocol.

Sample MatrixSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
RiceAcetone (B3395972) Extraction, LLE, Florisil Cleanup80.8 - 85.2Not Specified[4]
Fruits (Apple, Pear)Acetone Extraction, LLE, Florisil Cleanup88.8 - 98.4Not Specified[4]
SoilQuEChERS (without cleanup)65 - 116-25 to 74 (Enhancement)[5]
Human PlasmaProtein Precipitation~908 - 12 (Suppression)[6]

Experimental Protocols

Protocol 1: QuEChERS Extraction for Buprofezin in Soil

This protocol is adapted from methods described for multi-residue pesticide analysis in soil.[5]

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (if necessary): For dry soils, add a specific volume of water and allow it to hydrate.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (Optional but Recommended):

    • Transfer an aliquot (e.g., 1 mL) of the supernatant to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Buprofezin in Fruits

This protocol is based on a method for the determination of Buprofezin residues in fruits.[4]

  • Sample Homogenization: Weigh 20 g of the homogenized fruit sample into a blender jar.

  • Extraction:

    • Add 100 mL of acetone and blend for 3 minutes.

    • Filter the extract through a Büchner funnel with filter paper.

    • Transfer the filtrate to a separatory funnel.

  • Liquid-Liquid Partitioning:

    • Add 50 mL of saturated NaCl solution and 50 mL of dichloromethane (B109758) to the separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the lower organic layer (dichloromethane).

    • Repeat the extraction of the aqueous layer with another 50 mL of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitution:

    • Dissolve the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenization Sample Homogenization Extraction Extraction Sample Homogenization->Extraction Add Solvent Cleanup Cleanup Extraction->Cleanup Remove Interferences LC Separation LC Separation Cleanup->LC Separation Inject ESI ESI LC Separation->ESI Elution MS Detection MS Detection ESI->MS Detection Ionization Quantification Quantification MS Detection->Quantification Signal Acquisition

Caption: A generalized experimental workflow for Buprofezin analysis.

troubleshooting_ion_suppression cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatography Optimization cluster_ms_params MS Parameter Optimization start Low Buprofezin Signal sp_choice Modify Sample Prep? (QuEChERS, LLE, SPE) start->sp_choice sp_yes Improved Signal? sp_choice->sp_yes chrom_choice Adjust LC Method? (Gradient, Column) sp_yes->chrom_choice No end_node Problem Resolved sp_yes->end_node Yes chrom_yes Better Separation? chrom_choice->chrom_yes ms_choice Tune ESI Source? (Voltage, Gas, Temp) chrom_choice->ms_choice chrom_yes->ms_choice chrom_yes->end_node Yes ms_choice->start Re-evaluate ms_yes Signal Enhanced? ms_choice->ms_yes ms_yes->end_node Yes

References

addressing co-eluting interferences in Buprofezin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buprofezin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the quantitative analysis of Buprofezin, with a special focus on resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for Buprofezin quantification?

A1: The most prevalent methods for the determination of Buprofezin residues are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). HPLC is often coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity, especially in complex matrices.[1] GC is frequently used with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

Q2: What is a co-eluting interference and how can I detect it?

A2: Co-eluting interference occurs when one or more matrix components or other analytes elute from the chromatography column at the same retention time as the target analyte (Buprofezin).[2] This can lead to inaccurate quantification. You can detect co-elution through:

  • Peak Shape Analysis: Look for asymmetrical peaks, shoulders, or broader than expected peaks in your chromatogram.[2]

  • Diode Array Detection (DAD) or Photodiode Array (PDA) Detection: For HPLC-UV analysis, a DAD/PDA detector can assess peak purity by comparing spectra across the peak. If the spectra are not consistent, it indicates the presence of more than one compound.[2]

  • Mass Spectrometry (MS): When using GC-MS or LC-MS, you can examine the mass spectrum across the chromatographic peak. A change in the relative abundance of ions or the appearance of unexpected ions suggests a co-eluting substance.[2]

Q3: What are matrix effects and how can they be minimized in Buprofezin analysis?

A3: Matrix effects are the alteration of the ionization of the target analyte by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analytical signal. This is a common issue in LC-MS/MS analysis. Strategies to minimize matrix effects include:

  • Effective Sample Cleanup: Use of techniques like Solid Phase Extraction (SPE) or dispersive SPE (dSPE) with sorbents such as C18 and graphitized carbon black (GCB) can remove interfering matrix components.[3] For fatty matrices like olives and sunflower seeds, specific QuEChERS-based methods have been developed to mitigate high fat content.[4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[5]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

  • Use of an Internal Standard: An isotopically labeled internal standard is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Troubleshooting Guide: Co-eluting Interferences

This guide will walk you through a systematic approach to identifying and resolving co-eluting interferences in your Buprofezin analysis.

Problem: Poor peak shape and inaccurate quantification of Buprofezin.

Initial Assessment:

  • Visual Inspection of the Chromatogram: Is the Buprofezin peak symmetrical? Are there any shoulders or is the peak broader than usual?

  • Peak Purity Analysis (if using DAD/PDA or MS): Does the peak purity analysis indicate the presence of a single component? Are there unexpected ions in the mass spectrum of the peak?

  • Review Sample Matrix and Treatment: Are you working with a complex matrix (e.g., citrus fruits, rice, fatty samples)?[1][5][6] Could other pesticides or compounds be present in the sample?

Case Study: Resolving Co-elution of Buprofezin and Chlorpyrifos in Citrus Extract

A common issue in the analysis of citrus fruits is the potential for co-elution of Buprofezin with other pesticides, such as Chlorpyrifos, which are often used in citrus cultivation.[6]

Initial Chromatographic Conditions (HPLC-UV):

ParameterInitial Condition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Result A single, broad, and slightly asymmetrical peak is observed at the expected retention time of Buprofezin.

Troubleshooting Workflow:

TroubleshootingWorkflow Troubleshooting Workflow for Co-eluting Peaks A Problem: Suspected Co-elution B Step 1: Confirm Co-elution - Peak Shape Analysis - Peak Purity (DAD/MS) A->B C Step 2: Method Optimization B->C Co-elution Confirmed D Modify Mobile Phase - Change Solvent Ratio - Gradient Elution C->D E Change Stationary Phase - Different Column Chemistry (e.g., Phenyl-Hexyl) C->E F Adjust Temperature C->F G Step 3: Enhance Sample Cleanup - Optimize QuEChERS/SPE C->G Chromatographic changes insufficient H Step 4: Selective Detection - Use MS/MS (MRM) C->H Co-elution persists I Resolution Achieved D->I Successful Separation E->I Successful Separation F->I Successful Separation G->I Interference Removed H->I Selective Quantification

Caption: A logical workflow for troubleshooting co-eluting peaks in chromatographic analysis.

Experimental Protocols for Resolving Buprofezin and Chlorpyrifos Co-elution:

1. Modification of Mobile Phase Composition:

  • Objective: To alter the selectivity of the separation by changing the mobile phase composition.

  • Protocol:

    • Prepare a series of mobile phases with varying acetonitrile to water ratios (e.g., 65:35, 60:40, 55:45).

    • Inject a standard mixture of Buprofezin and Chlorpyrifos with each mobile phase.

    • Monitor the retention times and resolution of the two peaks.

  • Expected Outcome: A change in the solvent ratio can differentially affect the retention of Buprofezin and Chlorpyrifos, leading to their separation.

2. Introduction of a Gradient Elution:

  • Objective: To improve the separation of compounds with different polarities and sharpen the peaks.

  • Protocol:

    • Develop a gradient elution program. For example, start with a lower concentration of acetonitrile (e.g., 50%) and gradually increase it to a higher concentration (e.g., 90%) over a set period.

    • Inject a standard mixture and the sample extract to evaluate the separation.

  • Expected Outcome: Gradient elution can provide better resolution between Buprofezin and Chlorpyrifos, which may have different polarities.

Optimized Chromatographic Conditions (HPLC-UV):

ParameterOptimized Condition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient: 0-10 min, 60-80% Acetonitrile in Water
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Result Two well-resolved peaks are observed for Buprofezin and Chlorpyrifos.

Data Presentation: Comparison of Initial and Optimized Methods

AnalyteRetention Time (Initial Method)Retention Time (Optimized Method)Resolution (Rs) (Optimized Method)
Chlorpyrifos 5.2 min6.8 min\multirow{2}{*}{2.1}
Buprofezin 5.2 min7.5 min

3. Enhancement of Sample Cleanup:

  • Objective: To remove the interfering compound (Chlorpyrifos) before chromatographic analysis.

  • Protocol (Modification of QuEChERS dSPE step):

    • After the initial QuEChERS extraction with acetonitrile, transfer an aliquot of the supernatant to a dSPE tube.

    • In addition to the standard PSA and MgSO4, add GCB (Graphitized Carbon Black) to the dSPE tube. GCB is effective in removing planar molecules, which can include certain pesticides.

    • Vortex and centrifuge as per the standard QuEChERS protocol.

    • Analyze the cleaned extract using the initial HPLC method.

  • Expected Outcome: The GCB in the dSPE step can selectively remove Chlorpyrifos, leading to a clean chromatogram for Buprofezin.

4. Utilization of a More Selective Detector (LC-MS/MS):

  • Objective: To selectively detect and quantify Buprofezin even if it co-elutes with another compound.

  • Protocol:

    • Develop an LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.

    • Select specific precursor-to-product ion transitions for Buprofezin that are not shared by Chlorpyrifos.

      • Buprofezin MRM transitions: e.g., m/z 306.2 -> 201.1 (quantifier) and m/z 306.2 -> 116.1 (qualifier)

      • Chlorpyrifos MRM transitions: e.g., m/z 350.0 -> 197.9 (quantifier) and m/z 350.0 -> 96.9 (qualifier)

    • Analyze the sample extract using the LC-MS/MS method.

  • Expected Outcome: The MS/MS detector will only respond to the specific MRM transitions of Buprofezin, allowing for accurate quantification even in the presence of the co-eluting Chlorpyrifos.

Logical Diagram for Method Selection:

MethodSelection Method Selection for Interference Removal A Start: Co-eluting Interference Identified B Is the interference known? A->B C Yes B->C D No B->D E Optimize Chromatography (Mobile Phase, Gradient) C->E H Identify Interference (e.g., using MS library) D->H F Enhance Sample Cleanup (Selective Sorbents) E->F Partial Resolution I End: Interference Resolved E->I Resolution Achieved G Use Selective Detection (MS/MS) F->G Interference Persists F->I Resolution Achieved G->I H->E

Caption: Decision tree for selecting an appropriate strategy to address co-eluting interferences.

References

selecting the appropriate internal standard for Buprofezin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buprofezin Quantification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing an appropriate internal standard for the accurate quantification of Buprofezin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the selection and use of an internal standard for Buprofezin analysis.

Question Answer
Why is my internal standard peak area inconsistent across samples? Inconsistent internal standard (IS) peak areas can result from several factors: • Pipetting Errors: Ensure accurate and consistent addition of the IS to all samples, standards, and blanks. • Matrix Effects: The sample matrix can suppress or enhance the ionization of the IS. Consider using a matrix-matched calibration curve or an isotopically labeled internal standard if available. • Degradation: The IS may be unstable in the sample matrix or during sample preparation. Verify the stability of the IS under your experimental conditions. • Extraction Inefficiency: The IS may not be efficiently extracted from the sample matrix. Ensure the chosen IS has similar physicochemical properties to Buprofezin for comparable extraction recovery.
My internal standard is co-eluting with an interfering peak from the matrix. Co-elution can be addressed by: • Modifying Chromatographic Conditions: Adjust the gradient, flow rate, or column chemistry to improve separation. • Alternative Internal Standard: Select an IS with a different retention time that does not co-elute with matrix components. • Sample Cleanup: Implement a more rigorous sample cleanup procedure to remove interfering matrix components.
I cannot find a commercially available isotopically labeled internal standard for Buprofezin. What should I do? While isotopically labeled standards are ideal, a suitable structural analog can be used. Triphenylphosphate (TPP) has been successfully used as an internal standard for Buprofezin analysis by GC-NPD.[1] When selecting a structural analog, ensure it has: • Similar chemical and physical properties to Buprofezin. • A retention time close to, but resolved from, Buprofezin. • No presence in the blank matrix. • Good stability and chromatographic performance.
The recovery of my internal standard is very low. Low recovery of the IS may indicate: • Poor Extraction Efficiency: The extraction solvent and conditions may not be suitable for the IS. Re-evaluate the extraction protocol. • Degradation: The IS may be degrading during sample processing. Investigate the stability of the IS in the chosen solvent and matrix. • Adsorption: The IS may be adsorbing to vials or other surfaces. Consider using silanized glassware.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it used in Buprofezin quantification?

An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls before sample preparation. It is used to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. By comparing the response of the analyte (Buprofezin) to the response of the IS, a more accurate and precise quantification can be achieved.

Q2: What are the characteristics of a good internal standard for Buprofezin analysis?

An ideal internal standard should:

  • Behave similarly to Buprofezin during sample extraction, cleanup, and analysis.

  • Be a pure compound with a known concentration.

  • Not be naturally present in the samples being analyzed.

  • Elute close to Buprofezin but be well-resolved from it and any matrix interferences.

  • Have a similar response to the detector as Buprofezin.

  • Be stable throughout the entire analytical procedure.

Q3: What is the difference between an internal standard and a surrogate standard?

While the terms are sometimes used interchangeably, a surrogate standard is a compound that is chemically similar to the analyte and is added to the sample before extraction to monitor the efficiency of the analytical process, particularly the extraction step. An internal standard, on the other hand, is added just before the analysis to correct for variations in instrument response. In many modern methods, a single compound serves both purposes.

Q4: What are isotopically labeled internal standards, and why are they preferred?

Isotopically labeled internal standards are considered the "gold standard" for quantitative analysis, especially with mass spectrometry.[2][3][4] These are molecules of the analyte (Buprofezin) where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium, Carbon-13). Because their physicochemical properties are nearly identical to the unlabeled analyte, they co-elute and experience the same matrix effects, leading to the most accurate correction. However, they are distinguishable by their mass-to-charge ratio in a mass spectrometer.

Q5: Which internal standard is recommended for Buprofezin quantification?

Based on published literature, Triphenylphosphate (TPP) has been successfully used as an internal standard for the quantification of Buprofezin in food matrices using Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).[1] For LC-MS/MS analysis, while an isotopically labeled Buprofezin would be ideal, a structural analog with similar properties could be validated for use if a labeled standard is unavailable.

Data Presentation: Physicochemical Properties

The selection of a suitable internal standard is guided by comparing its physicochemical properties with those of the analyte.

PropertyBuprofezinTriphenylphosphate (TPP)
Molecular Formula C₁₆H₂₃N₃OSC₁₈H₁₅O₄P
Molecular Weight 305.44 g/mol 326.28 g/mol
LogP (octanol-water partition coefficient) 4.34.63
Melting Point 104.5-105.5 °C49-51 °C
Boiling Point Decomposes410 °C
Solubility Soluble in acetone (B3395972), chloroform, ethanol. Insoluble in water.Soluble in most organic solvents. Very slightly soluble in water.

Experimental Protocol: Quantification of Buprofezin in a Fruit Matrix using GC-NPD with Triphenylphosphate as Internal Standard

This protocol provides a general workflow. Specific parameters may need to be optimized for your instrument and matrix.

1. Reagents and Materials

  • Buprofezin analytical standard (≥98% purity)

  • Triphenylphosphate (TPP) internal standard (≥99% purity)

  • Acetone (pesticide residue grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (B86663) (analytical grade)

  • QuEChERS extraction salts

  • Dispersive SPE (d-SPE) cleanup tubes

  • 0.22 µm syringe filters

2. Preparation of Standard Solutions

  • Buprofezin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Buprofezin standard and dissolve in 10 mL of acetone.

  • TPP Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of TPP and dissolve in 10 mL of acetone.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Buprofezin stock solution with acetone. Fortify each calibration standard with the TPP internal standard to a final concentration of 1 µg/mL.

3. Sample Preparation (QuEChERS Method)

  • Homogenize 10 g of the fruit sample.

  • Add 10 mL of acetone and the appropriate QuEChERS extraction salts.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE cleanup tube.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Take the supernatant, add the TPP internal standard to a final concentration of 1 µg/mL, and filter through a 0.22 µm syringe filter into a GC vial.

4. GC-NPD Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 20°C/min to 200°C, hold for 2 min

    • Ramp 2: 10°C/min to 280°C, hold for 5 min

  • Detector: NPD, 300°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the Buprofezin peak area to the TPP peak area against the concentration of Buprofezin.

  • Determine the concentration of Buprofezin in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualization: Workflow for Internal Standard Selection

internal_standard_selection cluster_0 Phase 1: Analyte & Method Characterization cluster_1 Phase 2: Candidate Internal Standard (IS) Selection cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Final Selection A Define Analyte: Buprofezin B Select Analytical Technique: GC or LC-MS A->B C Search for Isotopically Labeled IS B->C D Search for Structural Analog IS B->D E Evaluate Physicochemical Properties C->E J Select Appropriate Internal Standard C->J Ideal Path D->E D->J Alternative Path F Check for Interferences E->F G Assess Chromatographic Performance F->G H Evaluate Recovery & Matrix Effects G->H I Confirm Linearity & Reproducibility H->I I->J

Caption: Workflow for selecting an appropriate internal standard for Buprofezin quantification.

References

Technical Support Center: Enhancing Buprofezin Detection in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the limit of detection for the insecticide Buprofezin in water samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting Buprofezin in water samples?

A1: Common methods for Buprofezin detection in water include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) or Mass Spectrometry (MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] For enhanced sensitivity, electrochemical methods like adsorptive stripping voltammetry (ASV) have also been employed.[2]

Q2: How can I improve the limit of detection (LOD) for Buprofezin in my water samples?

A2: To improve the LOD, focus on two key areas:

  • Efficient Sample Preparation: Employ pre-concentration techniques such as Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), or Dispersive Liquid-Liquid Microextraction (DLLME) to increase the analyte concentration before analysis.[2]

  • Sensitive Analytical Instrumentation: Utilize highly sensitive detectors like tandem mass spectrometry (MS/MS) or electrochemical sensors. Optimizing instrument parameters, such as injection volume, flow rates, and detector settings, is also crucial.

Q3: What is the purpose of a "dilute-and-shoot" method, and is it suitable for trace analysis of Buprofezin?

A3: A "dilute-and-shoot" method involves diluting the sample with an appropriate solvent and directly injecting it into the analytical instrument. While simple and fast, this method is generally not suitable for trace analysis of Buprofezin as it does not include a pre-concentration step, leading to a higher limit of detection.[2]

Q4: What are "matrix effects," and how can they affect my Buprofezin analysis?

A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[3][4] In water analysis, dissolved organic matter, salts, and other pollutants can cause matrix effects. Using matrix-matched calibration standards or stable isotope-labeled internal standards can help to mitigate these effects.[5]

Troubleshooting Guides

Sample Preparation: Solid-Phase Extraction (SPE)
Problem Possible Causes Solutions
Low Buprofezin Recovery Incomplete wetting of the SPE sorbent.Ensure the sorbent is properly conditioned and equilibrated with the appropriate solvents before loading the sample.[6]
Inappropriate sorbent selection.Select a sorbent with a high affinity for Buprofezin. C18 or other reversed-phase sorbents are commonly used.
Sample pH is not optimal.Adjust the sample pH to ensure Buprofezin is in a neutral form for better retention on reversed-phase sorbents.
Flow rate is too high during sample loading.Decrease the flow rate to allow for sufficient interaction between Buprofezin and the sorbent.[6]
Incomplete elution of Buprofezin.Use a stronger elution solvent or increase the elution volume. Adding a soak time, where the elution solvent is left on the cartridge for a few minutes, can also improve recovery.[7][8]
Poor Reproducibility Inconsistent sample loading or elution flow rates.Use an automated SPE system for precise control over flow rates. If performing manually, ensure consistent technique.
Sorbent bed drying out during conditioning or sample loading.Ensure the sorbent bed remains wetted throughout the process until the drying step.
Inconsistent sample pH.Carefully control and measure the pH of each sample.
Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)
Problem Possible Causes Solutions
Low Buprofezin Recovery Incorrect choice of extraction or disperser solvent.The extraction solvent should have a high affinity for Buprofezin and be denser than water. The disperser solvent must be miscible with both the extraction solvent and the aqueous sample.[9][10]
Insufficient volume of extraction solvent.While a small volume is characteristic of DLLME, ensure it is sufficient to effectively extract the analyte. Optimize the volume to balance enrichment and recovery.[9]
Inadequate vortexing/mixing.Ensure vigorous mixing to form a stable cloudy solution, maximizing the surface area for extraction.[11]
Suboptimal pH of the aqueous sample.Adjust the sample pH to ensure Buprofezin is in its neutral form.
Formation of a Stable Emulsion High concentration of organic matter in the sample.Centrifuge at a higher speed or for a longer duration. The addition of salt can also help to break the emulsion.[9]
Inappropriate disperser solvent.Test different disperser solvents or optimize the volume used.
Analysis: High-Performance Liquid Chromatography (HPLC)
Problem Possible Causes Solutions
Peak Tailing Active sites on the column packing.Use a column with end-capping or add a competing base to the mobile phase. Operating at a lower pH can also reduce silanol (B1196071) interactions.[12]
Column overload.Reduce the injection volume or the concentration of the sample.[13]
Column contamination.Flush the column with a strong solvent. Use a guard column to protect the analytical column.[14]
Baseline Noise or Drift Contaminated mobile phase.Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase before use.[15]
Detector instability.Allow the detector lamp to warm up sufficiently. Check for leaks in the flow cell.
Column bleed.This can occur with new columns or at high temperatures. Condition the column properly.
Irreproducible Retention Times Fluctuating column temperature.Use a column oven to maintain a constant temperature.[13]
Change in mobile phase composition.Ensure accurate mobile phase preparation and check for proper functioning of the pump's proportioning valves.[13][14]
Insufficient column equilibration between runs.Allow sufficient time for the column to equilibrate with the initial mobile phase conditions, especially in gradient elution.[13]
Analysis: Gas Chromatography (GC)
Problem Possible Causes Solutions
Peak Fronting or Tailing Column overload.Dilute the sample or use a smaller injection volume.
Inactive sites in the GC system (e.g., inlet liner, column).Use a deactivated inlet liner and a high-quality capillary column. Regular maintenance is crucial.
Improper injection technique.Ensure a fast and consistent injection.
Ghost Peaks Carryover from previous injections.Clean the syringe and the injection port. Run a blank solvent injection to confirm carryover.[16]
Contamination in the carrier gas or gas lines.Use high-purity carrier gas and ensure gas lines are clean.
Poor Resolution Inappropriate temperature program.Optimize the temperature ramp rate and initial/final hold times.[17]
Column degradation.Replace the column if it shows signs of degradation (e.g., high bleed, loss of efficiency).[16]

Quantitative Data Summary

The following table summarizes the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Buprofezin in water samples achieved by various analytical methods.

Analytical MethodSample PreparationLODLOQReference
Adsorptive Stripping Voltammetry (ASV)Direct2.2 µg/L-[2]
HPLC-DADIonic Liquid Dispersive Liquid-Liquid Microextraction (IL-DLLME)0.53-1.28 µg/L-[18]
GC-NPDLiquid-Liquid Extraction & Florisil Cleanup-0.05 mg/kg (ppm)[19]
GC-MS--0.05 ppm[20]
HPLC-UV---[9]
HPLC-MS/MSQuEChERS0.02-3.0 µg/L0.1-9.9 µg/L[21]
HPLCLiquid-Liquid Extraction & Florisil Cleanup-0.02 mg/kg[22]

Experimental Protocols

Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME) followed by GC-MS Analysis

This protocol is designed for the pre-concentration of Buprofezin from water samples prior to GC-MS analysis.

Materials:

  • Water sample

  • Extraction solvent (e.g., chloroform, chlorobenzene)

  • Disperser solvent (e.g., acetonitrile, acetone, methanol)[9]

  • Conical test tubes

  • Microsyringe

  • Centrifuge

  • GC-MS system

Procedure:

  • Place 5 mL of the water sample into a conical test tube.

  • Adjust the pH of the sample to the optimal range for Buprofezin extraction (typically neutral to slightly basic).

  • In a separate vial, prepare a mixture of the extraction solvent (e.g., 100 µL of chlorobenzene) and the disperser solvent (e.g., 1 mL of acetonitrile).

  • Rapidly inject this mixture into the water sample using a microsyringe. A cloudy solution should form.[18]

  • Vortex the mixture for 1-2 minutes to ensure thorough dispersion.

  • Centrifuge the tube at high speed (e.g., 4000 rpm) for 5 minutes to separate the phases.[9]

  • A small droplet of the extraction solvent containing the concentrated Buprofezin will settle at the bottom of the tube.

  • Carefully collect the sedimented phase using a microsyringe.

  • Inject an aliquot of the collected phase into the GC-MS for analysis.

Protocol 2: Solid-Phase Extraction (SPE) followed by HPLC-MS/MS Analysis

This protocol describes the extraction and cleanup of Buprofezin from water samples using SPE before analysis by HPLC-MS/MS.

Materials:

  • Water sample

  • SPE cartridges (e.g., C18)

  • Methanol (B129727) (HPLC grade)

  • Ultrapure water

  • Elution solvent (e.g., acetonitrile, ethyl acetate)

  • SPE manifold

  • Nitrogen evaporator

  • HPLC-MS/MS system

Procedure:

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.[6]

  • Sample Loading: Pass the water sample (e.g., 100 mL, pH adjusted) through the conditioned cartridge at a low flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.

  • Drying: Dry the cartridge under a stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.[7]

  • Elution: Elute the retained Buprofezin with a small volume of a suitable organic solvent (e.g., 2 x 2 mL of acetonitrile). Collect the eluate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the initial mobile phase for HPLC analysis.

  • Inject an aliquot into the HPLC-MS/MS system.

Visualizations

experimental_workflow_dllme cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample (5 mL) ph_adjust pH Adjustment sample->ph_adjust injection Rapid Injection ph_adjust->injection solvent_mix Prepare Extraction & Disperser Solvent Mixture solvent_mix->injection cloudy Cloudy Solution Formation injection->cloudy vortex Vortex Mixing cloudy->vortex centrifuge Centrifugation vortex->centrifuge collection Collect Sedimented Phase centrifuge->collection gcms GC-MS Analysis collection->gcms

Figure 1. Experimental workflow for DLLME of Buprofezin.

experimental_workflow_spe cluster_prep Sample Preparation cluster_analysis Analysis conditioning SPE Cartridge Conditioning loading Sample Loading conditioning->loading washing Washing loading->washing drying Drying washing->drying elution Elution drying->elution concentration Concentration elution->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC-MS/MS Analysis reconstitution->hplc

Figure 2. Experimental workflow for SPE of Buprofezin.

References

Technical Support Center: Analysis of Buprofezin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Buprofezin (B33132).

Frequently Asked Questions (FAQs)

Q1: Is it necessary to resolve structural isomers of Buprofezin in our analytical methods?

A1: No, it is generally not necessary. Published research, including X-ray crystal structure and NMR analysis, indicates that Buprofezin exists exclusively as the (Z)-isomer.[1][2] The E-isomer is considered extremely unlikely to form due to significant steric hindrance between the isopropyl and tert-butyl imino groups.[1] Therefore, routine analytical methods can focus on the quantification of the Z-isomer and its separation from potential impurities and metabolites.

Q2: What are the common impurities and degradation products of Buprofezin that we should be aware of?

A2: During the synthesis and degradation of Buprofezin, several related substances may be present. Key compounds to consider include:

  • Synthesis Impurities: These can include starting materials and by-products from the manufacturing process. One identified impurity is 2-tert-butylimino-3-isopropyl-5-(4-chlorophenyl)perhydro-1,3,5-thiadiazine-4-one.[3]

  • Metabolites and Degradation Products: Buprofezin can degrade in the environment and in biological systems. Common metabolites include p-hydroxybuprofezin, buprofezin sulfone, and various urea (B33335) derivatives.[4][5] Microbial degradation can lead to products such as 2-imino-5-phenyl-3-(propan-2-yl)-1,3,5-thiadiazinan-4-one and methyl(phenyl) carbamic acid.[6]

Q3: Which analytical techniques are most suitable for the analysis of Buprofezin and its related compounds?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for the analysis of Buprofezin.

  • HPLC: Reversed-phase HPLC with UV or mass spectrometric (MS) detection is widely used for the determination of Buprofezin residues in various samples.[7]

  • GC: GC with a nitrogen-phosphorus detector (NPD) or coupled with mass spectrometry (GC-MS) is also a robust method for quantifying Buprofezin, particularly after appropriate sample cleanup.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of Buprofezin.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a tailing or fronting factor significantly different from 1.

  • Reduced peak resolution and inaccurate integration.

Possible Cause Solution
Secondary Interactions with Stationary Phase For basic compounds like Buprofezin, interactions with residual silanol (B1196071) groups on the silica-based column can cause peak tailing.[10][11] Solution: Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. Operating the mobile phase at a lower pH can also help by protonating the silanol groups.[10]
Column Overload Injecting too concentrated a sample can lead to peak distortion. Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.[10][12]
Extra-column Volume Excessive tubing length or diameter between the column and detector can cause peak broadening. Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
Inappropriate Sample Solvent Dissolving the sample in a solvent much stronger than the mobile phase can lead to poor peak shape. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Issue 2: Baseline Drift or Noise

Symptoms:

  • A non-stable baseline that drifts up or down, or shows excessive noise.

  • Difficulty in accurate peak integration, especially for low-concentration analytes.

Possible Cause Solution
Mobile Phase Issues Incomplete degassing, improper mixing of mobile phase components, or use of contaminated solvents can all contribute to baseline instability.[13][14] Solution: Ensure the mobile phase is thoroughly degassed. Prepare fresh mobile phase daily using high-purity solvents. If using a gradient, ensure the solvents are miscible and the pump is mixing correctly.
Column Contamination Accumulation of non-eluting compounds from the sample matrix on the column. Solution: Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column.[15]
Detector Lamp Aging The detector lamp has a finite lifetime and its intensity can decrease over time, leading to increased noise. Solution: Replace the detector lamp according to the manufacturer's recommendations.
Temperature Fluctuations Changes in ambient temperature can affect the refractive index of the mobile phase, causing baseline drift. Solution: Use a column oven to maintain a stable column temperature.
Issue 3: Matrix Effects in LC-MS/MS Analysis

Symptoms:

  • Ion suppression or enhancement, leading to inaccurate quantification of Buprofezin.

  • Poor reproducibility of results between different sample matrices.

Possible Cause Solution
Co-eluting Matrix Components Compounds from the sample matrix eluting at the same retention time as Buprofezin can interfere with its ionization in the mass spectrometer source.[16][17][18] Solution: Improve sample cleanup procedures to remove interfering matrix components. Methods like solid-phase extraction (SPE) can be effective.
Chromatographic Resolution Insufficient separation of Buprofezin from matrix components. Solution: Optimize the chromatographic method to better resolve the analyte from interferences. This may involve changing the mobile phase composition, gradient profile, or using a different column chemistry.[19]
Calibration Strategy Using a standard calibration curve prepared in a pure solvent will not account for matrix effects. Solution: Prepare matrix-matched calibration standards by spiking known concentrations of Buprofezin into blank matrix extracts.[16] Alternatively, use an isotopically labeled internal standard.

Experimental Protocols

Representative HPLC Method for Buprofezin Analysis

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile and Water (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 250 nm

Sample Preparation (General Guideline for Fruits):

  • Homogenize a representative sample of the fruit.

  • Extract a known weight of the homogenized sample with acetone.

  • Perform a liquid-liquid partition with n-hexane to remove nonpolar interferences.

  • Clean up the extract using a Florisil column.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.[7]

Quantitative Data Summary

The following table summarizes typical performance data for HPLC methods used in Buprofezin analysis.

Parameter Value Reference
Linearity (R²) > 0.99[7]
Limit of Detection (LOD) 0.005 - 0.01 mg/kg[5]
Limit of Quantification (LOQ) 0.02 mg/kg[7]
Recovery 80 - 98%[7]
Relative Standard Deviation (RSD) < 5%[7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Homogenization Extraction Acetone Extraction Sample->Extraction Partition Liquid-Liquid Partition Extraction->Partition Cleanup Florisil Column Cleanup Partition->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (250 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the analysis of Buprofezin in fruit samples.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Peak Tailing, Baseline Drift) CheckSystem Check System Suitability (Pressure, Leaks) Problem->CheckSystem CheckMobilePhase Evaluate Mobile Phase (Composition, Degassing) Problem->CheckMobilePhase CheckColumn Inspect Column (Age, Contamination) Problem->CheckColumn CheckSample Assess Sample Preparation (Concentration, Matrix Effects) Problem->CheckSample Solution Implement Corrective Action CheckSystem->Solution CheckMobilePhase->Solution CheckColumn->Solution CheckSample->Solution

Caption: A logical approach to troubleshooting common HPLC issues.

References

Technical Support Center: Buprofezin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of pH on the extraction efficiency of Buprofezin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Buprofezin that are affected by pH?

A1: Buprofezin is a thiadiazine insecticide.[1] Its behavior during extraction is significantly influenced by its physicochemical properties, particularly its acid dissociation constant (pKa), water solubility, and partition coefficient (Log Kow). Understanding these properties is crucial for optimizing extraction protocols. Buprofezin is more soluble in organic solvents than in water, as indicated by its high Log Kow.[2] Its pKa value indicates it is a weak base that becomes protonated (charged) under acidic conditions.

Table 1: Physicochemical Properties of Buprofezin Relevant to Extraction

PropertyValueSignificance for Extraction
pKa ~3.02[3][4]Dictates the ionization state of the molecule. At pH < 3, Buprofezin is primarily in its ionized (cationic) form, making it more water-soluble. At pH > 5, it is in its neutral form, making it more soluble in organic solvents.
Water Solubility 0.9 mg/L (at 20-25°C)[2][3]Low solubility in water means it naturally prefers to partition into an organic phase when in its neutral form.
Log Kow (at pH 7) 4.93[2]The high value indicates that neutral Buprofezin is significantly more soluble in octanol (B41247) (a surrogate for organic solvents) than in water.

Q2: How does pH influence the stability of Buprofezin during an experiment?

A2: Buprofezin's stability is pH-dependent. It is relatively stable at a neutral pH but degrades under acidic conditions.[4][5] Prolonged exposure to low pH during extraction or storage can lead to the breakdown of the parent molecule, resulting in lower recovery rates. At pH 7, approximately 92% of Buprofezin remains after 30 days, whereas at pH 5, this drops to 64%.[5]

Table 2: pH-Dependent Stability of Buprofezin in Aqueous Solutions

pH Value% Buprofezin Remaining (after 30 days)Implication for Extraction
5 64%[5]Significant degradation occurs. Minimize exposure time to acidic conditions.
7 92%[5]Relatively stable. Neutral pH is preferable for sample storage and processing when possible.

Q3: What is the general principle for optimizing Buprofezin extraction using pH adjustment?

A3: The goal of pH adjustment is to control the ionization state of Buprofezin to maximize its partitioning into the desired phase (either aqueous or organic).

  • For extraction into an organic solvent (LLE or retention on reversed-phase SPE): The pH of the aqueous sample should be adjusted to at least 2 units above the pKa (i.e., pH > 5).[6] In this range, Buprofezin is in its neutral, more hydrophobic form, which readily partitions into organic solvents like dichloromethane (B109758) or retains strongly on nonpolar sorbents like C18.

  • For cleanup or selective retention in the aqueous phase: The pH can be adjusted to at least 2 units below the pKa (i.e., pH < 1). This converts Buprofezin to its cationic (charged) form, making it more soluble in the aqueous phase and allowing for nonpolar impurities to be washed away with a nonpolar solvent like hexane.[7]

Troubleshooting Guide: Low Buprofezin Recovery

Low recovery is a common issue in pesticide residue analysis. The pH of your sample and solvents is a critical factor to investigate.

Table 3: Troubleshooting pH-Related Issues in Buprofezin Extraction

IssueExtraction MethodPossible pH-Related CauseRecommended Solution
Analyte Lost During Sample Load/Wash Reversed-Phase SPE (e.g., C18)The sample/wash solution pH is too low (pH < 4). Buprofezin is in its charged form and does not retain on the nonpolar sorbent.[8]Ensure the sample and wash solutions are buffered to a pH > 5 to keep Buprofezin in its neutral form for strong retention.
Poor Recovery During Elution Ion-Exchange SPE (Cation Exchange)The elution solvent is not strong enough or at the correct pH to displace the charged Buprofezin from the sorbent.Use an elution solvent with a high pH (e.g., containing NH₄OH) to neutralize Buprofezin, breaking the ionic interaction with the sorbent.
Low Recovery in Organic Phase Liquid-Liquid Extraction (LLE)The aqueous phase pH is too acidic (pH < 4). Buprofezin is protonated and remains in the aqueous layer.[6][9]Adjust the aqueous sample to pH > 5 before partitioning with the organic solvent to ensure Buprofezin is neutral and partitions efficiently.
Consistently Low Recovery Regardless of Method All MethodsThe sample was held for too long under acidic conditions (e.g., acidic mobile phase or during a cleanup step), causing degradation.[5][10]Minimize the duration of acidic steps. Perform extractions on ice to slow degradation kinetics. Analyze samples promptly after preparation.
Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for diagnosing low recovery of Buprofezin, focusing on pH-related factors.

G start Start: Low Buprofezin Recovery check_method Identify Extraction Method start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe Solid-Phase Extraction (SPE) check_method->spe SPE check_lle_ph Check Aqueous Phase pH before partitioning lle->check_lle_ph lle_ph_low Is pH < 4? check_lle_ph->lle_ph_low adjust_lle_ph Action: Adjust pH to > 5 with a suitable buffer or base. lle_ph_low->adjust_lle_ph Yes check_degradation If pH is correct, suspect degradation lle_ph_low->check_degradation No end Re-analyze Sample adjust_lle_ph->end check_spe_type What SPE Sorbent? spe->check_spe_type rp_spe Reversed-Phase (C18, etc.) check_spe_type->rp_spe Reversed-Phase iex_spe Ion-Exchange (SCX, etc.) check_spe_type->iex_spe Ion-Exchange check_rp_load_ph Check Sample Loading pH rp_spe->check_rp_load_ph rp_ph_low Is pH < 4? check_rp_load_ph->rp_ph_low adjust_rp_ph Action: Adjust Sample pH to > 5 before loading. rp_ph_low->adjust_rp_ph Yes rp_ph_low->check_degradation No adjust_rp_ph->end check_iex_elute_ph Check Elution Solvent pH iex_spe->check_iex_elute_ph iex_ph_neutral Is solvent acidic/neutral? check_iex_elute_ph->iex_ph_neutral adjust_iex_elution Action: Use basic eluent (e.g., 5% NH4OH in Methanol) to neutralize Buprofezin. iex_ph_neutral->adjust_iex_elution Yes iex_ph_neutral->check_degradation No adjust_iex_elution->end degradation_acid Was sample exposed to acid for a prolonged period? check_degradation->degradation_acid minimize_acid Action: Minimize time in acid. Work quickly and/or on ice. degradation_acid->minimize_acid Yes degradation_acid->end No minimize_acid->end G process process action action cleanup cleanup result result A 1. Homogenize 20g sample with 200mL Acetone B 2. Filter and evaporate Acetone to leave aqueous phase A->B C 3. Acidify with 50mL 1M HCl (pH is now < 1) B->C Buprofezin is now charged (cationic) D 4. Transfer to Separatory Funnel. Wash with Hexane (x2) C->D E Discard Hexane Layer (contains nonpolar interferences) D->E F 5. Extract acidic aqueous phase with Dichloromethane (x2) D->F Retain aqueous phase G Combine Dichloromethane Layers. (Buprofezin is extracted here) F->G Buprofezin partitions into DCM H 6. Dry extract over Na2SO4 G->H I 7. Evaporate to dryness and reconstitute for analysis (GC/LC) H->I

References

troubleshooting inconsistent results in Buprofezin residue studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in Buprofezin residue analysis.

Frequently Asked Questions (FAQs)

Q1: What is Buprofezin and why is its residue analysis important?

Buprofezin is a thiadiazine insect growth regulator used to control sucking pests on various crops.[1] Residue analysis is crucial to ensure that the levels of Buprofezin in food commodities do not exceed the established Maximum Residue Limits (MRLs), thus safeguarding consumer health.

Q2: What are the common analytical techniques for Buprofezin residue analysis?

Commonly used techniques include Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[2][3] LC-MS/MS is often used for confirmation.[2][4]

Q3: What are the known metabolites of Buprofezin that I should be aware of?

Key metabolites that may be considered in residue studies include 4-hydroxybuprofezin, reverse Schiff base, and isopropylphenylurea.[5] The definition of the residue for regulatory purposes is typically just the parent Buprofezin.[6]

Q4: What is the stability of Buprofezin under typical laboratory conditions?

Buprofezin is stable to light but can degrade under certain pH and temperature conditions. It is hydrolytically stable at pH 7 and 9 but hydrolyzes at pH 5 with a half-life of 51 days.[5] For sample storage, Buprofezin is generally stable when stored frozen at -20°C for extended periods in various crop matrices.[6][7]

Troubleshooting Inconsistent Results

Inconsistent results in Buprofezin residue studies can arise from various factors throughout the analytical workflow, from sample handling to data analysis. This guide addresses common issues and provides systematic troubleshooting steps.

Issue 1: Low or No Recovery of Buprofezin

Possible Causes:

  • Incomplete Extraction: The solvent and technique used may not be efficiently extracting Buprofezin from the sample matrix.

  • Analyte Degradation: Buprofezin may be degrading during sample preparation or analysis.

  • Improper Cleanup: The cleanup step may be removing the analyte along with the interferences.

  • Instrumental Issues: Problems with the GC or HPLC system can lead to poor signal response.

Troubleshooting Steps:

  • Verify Extraction Efficiency:

    • Ensure the homogenization of the sample is thorough.

    • Check that the extraction solvent is appropriate for the matrix. Acetone (B3395972) and acetonitrile (B52724) are commonly used.[8][9]

    • For complex matrices, consider increasing the extraction time or using a more vigorous technique like ultrasonication.[8]

  • Investigate Analyte Stability:

    • Buprofezin is sensitive to acidic conditions (pH 5).[5] Ensure the pH of your extraction and processing solutions is neutral or slightly basic if possible.

    • Avoid prolonged exposure of samples and extracts to light, although Buprofezin is generally stable to light.[10]

    • Ensure samples are stored properly at or below -20°C.[6]

  • Optimize the Cleanup Step:

    • If using Solid Phase Extraction (SPE), ensure the cartridge type (e.g., Florisil) and elution solvents are correct.[8][11] The elution pattern from the cleanup column is a critical step and should be carefully calibrated to prevent analyte loss.[8]

    • For QuEChERS, ensure the correct salt and sorbent combination is used for your specific matrix to avoid analyte loss during cleanup.

  • Check Instrument Performance:

    • Inject a known concentration of a Buprofezin standard to confirm instrument sensitivity and proper functioning.

    • Perform routine maintenance on your GC or HPLC, including cleaning the injection port, checking for leaks, and ensuring the column is in good condition.

Issue 2: High Variability in Replicate Samples

Possible Causes:

  • Non-homogeneous Sample: The pesticide residue may not be evenly distributed throughout the sample.

  • Inconsistent Sample Preparation: Variations in extraction, cleanup, or final volume can introduce significant variability.

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of Buprofezin in the mass spectrometer, leading to signal suppression or enhancement.[12][13]

Troubleshooting Steps:

  • Improve Sample Homogenization:

    • Ensure the entire laboratory sample is processed to obtain a representative subsample. For solid samples, cryogenic milling with dry ice can improve homogeneity.[14]

  • Standardize the Workflow:

    • Use calibrated pipettes and volumetric flasks to ensure consistency.

    • Follow the experimental protocol precisely for each sample.

  • Address Matrix Effects:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[13] This is a highly recommended approach to compensate for matrix effects.

    • Use of Analyte Protectants: For GC analysis, adding analyte protectants to both standards and samples can help to mask active sites in the GC inlet and column, reducing analyte degradation and improving peak shape.[15][16]

    • Dilution: Diluting the final extract can minimize the concentration of co-eluting matrix components.

Issue 3: Poor Chromatographic Peak Shape (Tailing or Splitting)

Possible Causes:

  • Active Sites in the GC System: Polar analytes can interact with active sites in the GC inlet liner, column, or detector, leading to peak tailing.[17][18][19]

  • Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the column can cause peak distortion.[17][19]

  • Improper Injection Technique: Issues with the injection volume, speed, or temperature can affect peak shape.

Troubleshooting Steps:

  • Inlet Maintenance:

    • Regularly replace the GC inlet liner and septum. Use a deactivated liner to minimize interactions with the analyte.[18]

  • Column Care:

    • Trim a small portion (10-20 cm) from the front of the GC column to remove contaminants.[18]

    • If the problem persists, the column may need to be replaced.

  • Optimize Injection Parameters:

    • For splitless injections, ensure the initial oven temperature is appropriate to focus the analytes at the head of the column. A temperature 20°C below the solvent's boiling point is a good starting point.[18]

    • Ensure the solvent used for the final extract is compatible with the stationary phase of the column.[17]

Quantitative Data Summary

Table 1: Recovery of Buprofezin using different analytical methods.

MatrixFortification Level (mg/kg)Analytical MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Hulled Rice0.02, 0.2, 2.0HPLC-UV80.8 - 85.2< 5[3][4]
Apple0.02, 0.2, 2.0HPLC-UV89.1 - 98.4< 5[3][4]
Pear0.02, 0.2, 2.0HPLC-UV88.8 - 95.7< 5[3][4]
Persimmon0.02, 0.2, 2.0HPLC-UV90.8 - 96.2< 5[3][4]
Paddy Grain0.02, 0.04HPLC-UV79.67 - 98.33-[9]
Paddy Straw0.02, 0.04HPLC-UV85.33 - 95.83-[9]
Soil0.02, 0.04HPLC-UV88.67 - 97.50-[9]
Plum0.5, 2.5LC-DAD90.98 - 94.74≤ 8[11]
Cabbage-GC-ITMS91.3 - 96.8≤ 2.7[11]
Cauliflower-GC-ITMS91.3 - 96.8≤ 2.7[11]
Fresh Ginseng0.005, 0.05, 0.07LC-MS/MS89.5 - 105.9< 3[20]

Experimental Protocols

Protocol 1: Buprofezin Residue Analysis in Citrus using GC-NPD

This protocol is based on a liquid-liquid extraction and Florisil column cleanup method.[8]

1. Sample Extraction:

  • Weigh 20 g of finely ground citrus sample into a blending jar.

  • Add 200 mL of acetone and blend for 5 minutes.

  • Filter the extract through a Buchner funnel.

  • Re-extract the sample with another 100 mL of acetone and combine the filtrates.

  • Evaporate the acetone using a rotary evaporator at 40°C until only the aqueous phase remains.

  • Transfer the aqueous extract to a separatory funnel and add 50 mL of 1M hydrochloric acid.

2. Liquid-Liquid Partitioning:

  • Partition the acidic aqueous extract with 50 mL of hexane (B92381). Shake for 1 minute and discard the hexane layer. Repeat this step twice.

  • Partition the remaining acidic aqueous phase three times with 25 mL of dichloromethane (B109758) each time.

  • Combine the dichloromethane extracts and pass them through a sodium sulfate (B86663) drying column.

3. Florisil Column Cleanup:

  • Evaporate the dried dichloromethane extract to dryness and redissolve the residue in 2 mL of hexane.

  • Prepare a Florisil column by slurry packing 5.0 g of Florisil in hexane.

  • Load the sample extract onto the column.

  • Elute the column with 40 mL of 20% (v/v) ethyl acetate (B1210297) in hexane.

  • Collect the eluate and evaporate to dryness.

  • Reconstitute the residue in a known volume of toluene (B28343) for GC-NPD analysis.

Protocol 2: Buprofezin Residue Analysis using the QuEChERS Method

This protocol provides a general workflow for the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.[1][21][22]

1. Extraction:

  • Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at >1,500 rcf for 1 minute.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the supernatant from the extraction step.

  • Transfer it to a dSPE cleanup tube containing magnesium sulfate and a sorbent (e.g., PSA for removing sugars and fatty acids, C18 for removing nonpolar interferences, and/or GCB for removing pigments).

  • Shake for 30 seconds.

  • Centrifuge for 1 minute.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis A Homogenized Sample B Add Acetonitrile & Salts (QuEChERS) A->B C Vortex & Centrifuge B->C D Transfer Supernatant C->D Supernatant E Add to dSPE Tube D->E F Vortex & Centrifuge E->F G Final Extract F->G Cleaned Extract H LC-MS/MS or GC-MS Analysis G->H

Caption: QuEChERS experimental workflow for Buprofezin residue analysis.

troubleshooting_flowchart Start Inconsistent Results Q1 Low or Variable Recovery? Start->Q1 A1 Check Sample Homogenization & Extraction Protocol Q1->A1 Yes Q2 Poor Peak Shape? Q1->Q2 No A1->Q2 A2 Perform Inlet Maintenance & Check Column Condition Q2->A2 Yes Q3 Suspect Matrix Effects? Q2->Q3 No A2->Q3 A3 Implement Matrix-Matched Calibration &/or Analyte Protectants Q3->A3 Yes End Consistent Results Q3->End No A3->End

Caption: Troubleshooting flowchart for inconsistent Buprofezin residue results.

References

Technical Support Center: Optimization of Injection Parameters for Buprofezin GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the Gas Chromatography (GC) analysis of Buprofezin.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Peak Shape and Quality Issues

Q1: Why are my Buprofezin peaks tailing?

A1: Peak tailing, where the latter half of the peak is drawn out, is often a sign of active sites in the GC system or a suboptimal injection. For a thermally labile compound like Buprofezin, this can also indicate degradation.

  • Cause: Active Sites: Active sites in the injector liner, on the column, or contamination can lead to undesirable interactions with Buprofezin.

  • Solution:

    • Injector Liner: Use a deactivated liner and consider one with glass wool to aid in volatilization and trap non-volatile residues. Regularly replace the liner.[1][2][3]

    • Column Maintenance: If the column is old or has been used with many dirty samples, active sites can be exposed. Trim the first 10-15 cm of the column from the inlet side.

    • Column Choice: Employ a low-polarity, highly inert column to minimize interactions.

  • Cause: Suboptimal Injection Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to tailing.

  • Solution: Increase the injector temperature in increments of 10-20°C. However, be cautious as excessively high temperatures can cause degradation.

  • Cause: Column Overload: Injecting too much of the sample can lead to peak tailing.

  • Solution: Try diluting the sample or reducing the injection volume.

Q2: What is causing peak fronting in my Buprofezin chromatogram?

A2: Peak fronting, the inverse of tailing, is commonly caused by column overload or an incompatible solvent.

  • Cause: Column Overload: This is the most frequent cause of peak fronting.

  • Solution:

    • Reduce the injection volume.

    • Dilute the sample.

    • Increase the split ratio if using split injection.

  • Cause: Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can cause peak distortion.

  • Solution: Ensure your sample solvent is appropriate for the GC column's stationary phase. For non-polar columns, solvents like hexane (B92381) or toluene (B28343) are often suitable.

Q3: I am observing split or shouldered peaks for Buprofezin. What could be the issue?

A3: Split peaks can arise from several issues related to the injection technique and instrument setup.

  • Cause: Improper Injection Technique: A slow injection speed can cause the sample to vaporize inefficiently.

  • Solution: Use an autosampler for consistent and fast injections. If injecting manually, do so quickly and smoothly.

  • Cause: Incorrect Column Installation: If the column is not installed correctly in the injector, it can lead to peak splitting.

  • Solution: Ensure the column is cut cleanly and installed at the correct depth in the injector port according to the manufacturer's instructions.

  • Cause: Condensation Effects: If the initial oven temperature is too high, the solvent may not properly condense and focus the analytes at the head of the column.[4]

  • Solution: Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[4]

Sensitivity and Reproducibility Issues

Q4: My Buprofezin peak is very small, or I have poor sensitivity. How can I improve it?

A4: Low sensitivity can be addressed by optimizing the injection mode and other parameters to introduce more analyte onto the column.

  • Solution: Injection Mode:

    • Splitless Injection: This mode is ideal for trace analysis as it transfers the majority of the sample to the column.[5][6][7][8] Ensure the splitless hold time is optimized to allow for complete transfer of Buprofezin.

    • Pulsed Splitless Injection: This technique uses a higher inlet pressure during injection to transfer the sample onto the column more rapidly and in a narrower band, which can improve peak shape and sensitivity.[4]

    • Large Volume Injection (LVI): If your instrument is equipped with a suitable inlet, LVI can significantly increase sensitivity by allowing for the injection of larger sample volumes.[9]

  • Solution: Other Parameters:

    • Injector Temperature: Ensure the temperature is high enough for efficient vaporization without causing degradation.

    • Check for Leaks: Leaks in the system, particularly at the injector, can lead to sample loss.

Q5: My peak areas for Buprofezin are not reproducible. What are the common causes?

A5: Poor reproducibility is often linked to the injection process.

  • Cause: Inconsistent Injection Volume:

  • Solution: Use a calibrated autosampler for precise and repeatable injections. If using manual injection, ensure your technique is consistent.

  • Cause: Septum Issues: A worn or leaking septum can lead to variable sample introduction.

  • Solution: Replace the septum regularly.

  • Cause: Sample Matrix Effects: Complex sample matrices can affect the vaporization of Buprofezin, leading to inconsistent results.

  • Solution: Use matrix-matched standards for calibration to compensate for these effects. A more robust sample cleanup procedure may also be necessary.

Data Presentation: Recommended Injection Parameters for Buprofezin GC Analysis

The optimal injection parameters for Buprofezin analysis can vary depending on the specific instrument, column, and sample matrix. The following table provides a starting point for method development, with typical ranges for key parameters.

ParameterRecommended Starting PointOptimization RangeRationale
Injector Temperature 250 °C230 - 280 °CBalances efficient vaporization with minimizing thermal degradation of Buprofezin.[10]
Injection Mode SplitlessSplitless, Pulsed Splitless, Split (for high concentration samples)Splitless mode is preferred for trace-level analysis to maximize sensitivity.[5][6][7][8]
Injection Volume 1 µL0.5 - 2 µLA 1 µL injection is a standard starting point. Larger volumes may require a specialized inlet.
Splitless Hold Time 0.75 min0.5 - 1.5 minShould be long enough to transfer the majority of the analyte to the column without excessive solvent tailing.
Injector Liner Deactivated, Single Taper with Glass WoolVarious deactivated liners (e.g., with frit, dimpled)A deactivated liner is crucial to prevent analyte degradation. Glass wool can aid in vaporization and trap non-volatile matrix components.[1][2][3]
Septum Purge Flow 3 mL/min1 - 5 mL/minHelps to prevent contamination from the septum from entering the column.

Experimental Protocols

Protocol for Optimizing Injector Temperature
  • Initial Setup:

    • Prepare a standard solution of Buprofezin in a suitable solvent (e.g., ethyl acetate, toluene) at a concentration that gives a good signal-to-noise ratio.

    • Set the GC oven and detector parameters to a known method or a general starting condition.

    • Set the initial injector temperature to 250 °C.

  • Temperature Gradient Analysis:

    • Inject the Buprofezin standard and record the chromatogram.

    • Decrease the injector temperature by 20 °C (to 230 °C) and inject the standard again.

    • Increase the injector temperature in 10-20 °C increments (e.g., 260 °C, 270 °C, 280 °C) and inject the standard at each temperature.

  • Data Evaluation:

    • Compare the peak area and peak shape (asymmetry, width) at each temperature.

    • Select the temperature that provides the best peak shape and the highest peak area without evidence of degradation (e.g., the appearance of additional peaks or a significant drop in response at higher temperatures).

Protocol for Selecting and Optimizing the Injection Mode (Split vs. Splitless)
  • Sample Concentration Assessment:

    • Estimate the concentration of Buprofezin in your samples. If it is at trace levels (e.g., ppb), start with splitless injection. If it is at higher concentrations (e.g., ppm), split injection may be suitable.

  • Splitless Injection Optimization:

    • Set the injector to splitless mode.

    • Optimize the splitless hold time. Start with 0.75 minutes. Inject the standard with hold times of 0.5, 1.0, and 1.5 minutes.

    • Choose the hold time that gives the largest peak area for Buprofezin without causing excessive solvent peak tailing.

  • Split Injection Optimization (if applicable):

    • Set the injector to split mode.

    • Start with a split ratio of 50:1.

    • Inject the standard and assess the peak response.

    • If the peak is too large (off-scale), increase the split ratio (e.g., 100:1, 200:1).

    • If the peak is too small, decrease the split ratio (e.g., 20:1, 10:1).

    • Select a split ratio that provides a good on-scale signal.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_optimization Injection Parameter Optimization Loop sample Sample Collection (e.g., Vegetables, Soil) extraction Solvent Extraction (e.g., QuEChERS) sample->extraction cleanup Extract Cleanup (e.g., dSPE, SPE) extraction->cleanup injection Optimized Injection cleanup->injection separation GC Separation (Capillary Column) injection->separation detection Detection (e.g., MS, ECD) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Reporting integration->report define_params Define Initial Parameters (Temp, Mode, Volume) run_exp Run Experiment define_params->run_exp eval_results Evaluate Peak Shape & Sensitivity run_exp->eval_results is_optimal Optimal? eval_results->is_optimal is_optimal->injection Yes is_optimal->define_params No

Caption: Experimental workflow for Buprofezin GC analysis.

troubleshooting_workflow cluster_injection Check Injection Parameters cluster_hardware Inspect Hardware cluster_sample Evaluate Sample start Problem Identified (e.g., Peak Tailing) check_temp Injector Temp Too Low/High? start->check_temp check_liner Liner Active/Dirty? start->check_liner check_matrix Matrix Effects? start->check_matrix check_mode Incorrect Injection Mode? check_temp->check_mode check_volume Column Overload? check_mode->check_volume solution Problem Resolved check_volume->solution check_septum Septum Leaking? check_liner->check_septum check_column Column Contaminated/Old? check_septum->check_column check_column->solution check_prep Inadequate Cleanup? check_matrix->check_prep check_prep->solution

Caption: Troubleshooting workflow for common GC issues.

References

Technical Support Center: Buprofezin Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Buprofezin in various organic solvents. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Buprofezin in its solid form?

A1: Buprofezin in its solid, technical grade form is a white to pale yellow crystalline powder and is considered stable under recommended storage conditions, which typically involve a cool, dry, and dark place.[1][2] It is also stable in acidic and alkaline media, as well as to heat and light.[2]

Q2: In which common organic solvents is Buprofezin soluble?

A2: Buprofezin has varying solubility in different organic solvents. It is highly soluble in chloroform (B151607) and dichloromethane, and moderately soluble in toluene (B28343) and acetone. Its solubility is lower in solvents like ethanol (B145695) and n-hexane. For specific solubility data, please refer to the data table below.

Q3: Is Buprofezin susceptible to degradation when in solution?

A3: Yes, Buprofezin in solution can be susceptible to degradation, particularly under certain conditions. For instance, it is known to undergo photodegradation when exposed to UV light. A study showed that in a methanolic solution, Buprofezin has a half-life of 4.0 hours when exposed to UV radiation.[3] Therefore, it is crucial to protect Buprofezin solutions from light.

Q4: What are the recommended storage conditions for Buprofezin solutions?

A4: To minimize degradation, stock and working solutions of Buprofezin should be stored in a cool, dark place, such as a refrigerator, in tightly sealed containers to prevent solvent evaporation.[1] For long-term storage, amber glass vials are recommended to protect the solution from light.

Q5: Are there any known incompatibilities of Buprofezin with certain solvents?

Data Presentation

Solubility of Buprofezin in Organic Solvents
Organic SolventSolubility (g/L) at 20-25°C
Chloroform520[4]
Dichloromethane587[4]
Toluene320[4]
Acetone240[4]
Ethyl Acetate220[4]
Methanol87[4]
n-Octanol25[4]
n-Hexane20[4]
n-Heptane18[4]
Ethanol80 (at 25°C)[3]
Photodegradation of Buprofezin in Methanol
ConditionHalf-life (t½)
UV light exposure in methanolic solution4.0 hours[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC/GC) Degradation of Buprofezin in the stock or working solution.Prepare fresh stock and working solutions. Ensure solutions are stored properly in a cool, dark place and are not used past their established stability period. Protect solutions from light during handling and analysis.
Solvent evaporation from the standard solution, leading to increased concentration.Use tightly sealed vials for storage. For autosampler vials, use appropriate caps (B75204) and septa to minimize evaporation.
Precipitation of Buprofezin from the solution.Ensure the concentration of Buprofezin does not exceed its solubility limit in the chosen solvent. If precipitation is observed, gently warm the solution and vortex to redissolve. If it persists, a new solution at a lower concentration should be prepared.
Appearance of unexpected peaks in chromatograms Presence of degradation products.Confirm the identity of the extra peaks using a mass spectrometer if available. This indicates degradation of the Buprofezin standard. Prepare fresh standards and re-evaluate storage conditions.
Impurities in the solvent.Use high-purity, analytical grade (e.g., HPLC or pesticide grade) solvents for the preparation of standards and mobile phases.
Difficulty in dissolving Buprofezin Incorrect solvent choice or exceeding solubility limit.Refer to the solubility table and select a solvent in which Buprofezin has high solubility. Ensure you are not trying to prepare a solution with a concentration higher than the solubility limit. Sonication may aid in dissolution.

Experimental Protocols

Protocol for Preparation of Buprofezin Stock Solution
  • Materials:

    • Buprofezin analytical standard (of known purity)

    • High-purity organic solvent (e.g., HPLC-grade acetonitrile, methanol, or acetone)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Glass syringe or pipette

    • Amber glass vial with a screw cap for storage

  • Procedure:

    • Accurately weigh the required amount of Buprofezin standard into the volumetric flask.

    • Add a small amount of the chosen organic solvent to dissolve the standard.

    • Gently swirl the flask until the standard is completely dissolved. Sonication can be used to aid dissolution if necessary.

    • Once dissolved, fill the volumetric flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to a labeled amber glass vial for storage.

    • Store the stock solution in a refrigerator at approximately 4°C.

Protocol for Assessing Buprofezin Stability in an Organic Solvent
  • Materials:

    • Freshly prepared Buprofezin stock solution of a known concentration.

    • HPLC or GC instrument with a suitable detector (e.g., UV or NPD).

    • Calibrated analytical standards for instrument calibration.

    • Multiple amber glass vials.

  • Procedure:

    • Aliquots of the stock solution are dispensed into several amber glass vials, which are then tightly sealed.

    • One vial is analyzed immediately (Time 0) to determine the initial concentration.

    • The remaining vials are stored under the desired conditions (e.g., room temperature in the dark, refrigerated at 4°C).

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), a vial is removed from storage.

    • The concentration of Buprofezin in the stored sample is determined using a calibrated HPLC or GC method.

    • The percentage of Buprofezin remaining is calculated relative to the initial concentration at Time 0.

    • The stability is often reported as the time at which the concentration of Buprofezin falls below a certain threshold (e.g., 90% of the initial concentration).

Visualizations

Experimental_Workflow Workflow for Assessing Pesticide Stability in Organic Solvents cluster_prep Preparation cluster_storage Storage & Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (e.g., 1000 µg/mL) aliquot Aliquot into multiple amber vials prep_stock->aliquot Dispense time_zero Analyze Time 0 Sample aliquot->time_zero Initial Analysis storage Store vials under defined conditions (e.g., 4°C, dark) aliquot->storage Store remaining time_points Analyze at specified time intervals (e.g., 7, 14, 30 days) storage->time_points Periodic Analysis calculate Calculate % Remaining vs. Time 0 time_points->calculate evaluate Determine Stability (e.g., time to <90% recovery) calculate->evaluate

Caption: Workflow for assessing Buprofezin stability.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Analytical Results start Inconsistent Analytical Results check_age Is the standard solution old? start->check_age prepare_fresh Prepare fresh standard solution check_age->prepare_fresh Yes check_storage Were storage conditions appropriate? (cool, dark, sealed) check_age->check_storage No reanalyze Re-analyze sample prepare_fresh->reanalyze correct_storage Implement proper storage procedures check_storage->correct_storage No check_solvent Is the solvent high-purity grade? check_storage->check_solvent Yes correct_storage->prepare_fresh use_proper_solvent Use HPLC/pesticide grade solvent check_solvent->use_proper_solvent No check_solvent->reanalyze Yes use_proper_solvent->prepare_fresh

Caption: Troubleshooting inconsistent analytical results.

References

Validation & Comparative

validation of an analytical method for Buprofezin using ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for Buprofezin, following the stringent guidelines set by the International Conference on Harmonisation (ICH), is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to ensure the reliability and accuracy of Buprofezin analysis in diverse matrices.

Comparison of Analytical Methods for Buprofezin Analysis

The selection of an appropriate analytical method for the determination of Buprofezin is critical and depends on factors such as the complexity of the matrix, the required sensitivity, and the specific analytical objective. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for Buprofezin analysis.

Table 1: Performance Comparison of HPLC and GC Methods for Buprofezin Analysis

Validation ParameterHPLC-UVGC-NPDGC-MSHPLC-MS/MS
Linearity (r²) >0.99>0.99>0.99>0.99
Accuracy (Recovery %) 80.8 - 98.4%[1]70 - 110%[2]>80%[3]70 - 110%[2]
Precision (%RSD) <5%[1]<20%[2]<5%[3]<20%[2]
Limit of Detection (LOD) 1.3 μg/kg[1]0.01 - 0.05 mg/kg[2]0.001 mg/kg[3]Not Specified
Limit of Quantitation (LOQ) 0.02 mg/kg[1]0.01 mg/kg[2]0.005 mg/kg[3]0.01 mg/kg[2]
Specificity/Selectivity HighHighVery HighVery High
Typical Application Routine analysis, Quality controlResidue analysis in various matricesConfirmatory analysis, complex matricesHigh-throughput screening, low-level detection

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are summaries of typical experimental protocols for the analysis of Buprofezin using HPLC and GC.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on a reversed-phase HPLC method for the determination of Buprofezin residues in agricultural products.[1]

  • Sample Preparation:

    • Extract a homogenized sample (e.g., hulled rice, fruits) with acetone.

    • Perform a liquid-liquid partition with n-hexane and acetonitrile (B52724) to remove nonpolar lipids.

    • Clean up the extract using a Florisil column.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Octadecylsilyl (C18) column.

    • Mobile Phase: A mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorption at 250 nm.

  • Validation Parameters:

    • Linearity: Assessed by preparing standard solutions at five different concentrations.

    • Accuracy: Determined by spiking blank samples at three different concentration levels.

    • Precision: Evaluated by analyzing replicate samples on the same day (intra-day) and on different days (inter-day).

    • LOD and LOQ: Determined based on the signal-to-noise ratio.

Gas Chromatography (GC-NPD) Method

This protocol outlines a GC method with Nitrogen-Phosphorus Detection (NPD) for the determination of Buprofezin residues.[4]

  • Sample Preparation:

    • Extract the sample with a suitable organic solvent (e.g., acetone).

    • Perform a liquid-liquid partitioning cleanup.

    • Further cleanup may be performed using solid-phase extraction (SPE) with a Florisil cartridge.

    • Concentrate the final extract before injection.

  • Chromatographic Conditions:

    • Column: A suitable capillary column (e.g., DB-5).

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A programmed temperature gradient to ensure good separation.

    • Detector: Nitrogen-Phosphorus Detector (NPD).

  • Validation Parameters:

    • Validation is performed according to ICH guidelines, assessing linearity, accuracy, precision, LOD, and LOQ.[5][6]

Visualizing the Validation Process and Method Comparison

To better understand the workflow of analytical method validation and the logical relationship in comparing different methods, the following diagrams are provided.

ICH_Validation_Workflow cluster_Plan Planning cluster_Execute Execution cluster_Evaluate Evaluation & Documentation Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Perform_Experiments Perform Validation Experiments Validation_Protocol->Perform_Experiments Specificity Specificity Perform_Experiments->Specificity Linearity Linearity Perform_Experiments->Linearity Accuracy Accuracy Perform_Experiments->Accuracy Precision Precision Perform_Experiments->Precision LOD_LOQ LOD & LOQ Perform_Experiments->LOD_LOQ Robustness Robustness Perform_Experiments->Robustness Analyze_Data Analyze Data & Compare with Acceptance Criteria Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Method_Implementation Method Implementation Validation_Report->Method_Implementation

ICH Analytical Method Validation Workflow

Method_Comparison Buprofezin_Analysis Analytical Requirement: Buprofezin Quantification HPLC_UV HPLC-UV Buprofezin_Analysis->HPLC_UV Good for routine QC HPLC_MSMS HPLC-MS/MS Buprofezin_Analysis->HPLC_MSMS High sensitivity & specificity GC_NPD GC-NPD Buprofezin_Analysis->GC_NPD Good for residue analysis GC_MS GC-MS Buprofezin_Analysis->GC_MS Confirmatory, complex matrices Comparison_Table Comparative Evaluation (ICH Parameters)

References

A Comparative Guide to the Determination of Buprofezin Residues in Tomato Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of the insecticide Buprofezin in a tomato matrix. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in pesticide residue analysis. This document outlines and contrasts common extraction techniques and instrumental analyses, presenting supporting data on their performance characteristics, specifically the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Introduction

Buprofezin is a widely used insect growth regulator that is effective against various hemipterous insects. Its presence in food commodities like tomatoes is strictly regulated, necessitating sensitive and reliable analytical methods for monitoring its residue levels. The choice of analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. This guide focuses on two prevalent methods: a modern approach using Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and a conventional Liquid-Liquid Extraction (LLE) method followed by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). An alternative High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method is also discussed.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different methods for the determination of Buprofezin in a tomato matrix.

Parameter QuEChERS with GC-MS Liquid-Liquid Extraction with GC-NPD HPLC-DAD
Principle Acetonitrile (B52724) extraction followed by dispersive solid-phase extraction (d-SPE) cleanup. Analysis by gas chromatography-mass spectrometry.Extraction with an organic solvent, followed by liquid-liquid partitioning for cleanup. Analysis by gas chromatography with a nitrogen-phosphorus detector.Extraction with a suitable solvent followed by analysis using high-performance liquid chromatography with a diode-array detector.
Limit of Detection (LOD) Not explicitly stated in the provided results, but the LOQ is reported.Not explicitly stated in the provided results, but the LOQ is reported.LOD and LOQ for Buprofezin in tomato not specifically found. For other compounds in tomato juice, an LOQ of 220 ng/mL has been reported[1].
Limit of Quantitation (LOQ) 0.0501 mg/kg[2][3]0.01 mg/kg[4]Not specifically found for Buprofezin in tomato.
Sample Throughput HighModerateHigh
Selectivity High (Mass analyzer provides excellent selectivity)Moderate (NPD is selective for nitrogen and phosphorus-containing compounds)Moderate (Depends on chromatographic separation and spectral uniqueness)
Solvent Consumption LowHighModerate
Cost Moderate to High (instrumentation)Low to Moderate (instrumentation)Low to Moderate (instrumentation)

Experimental Protocols

QuEChERS with Gas Chromatography-Mass Spectrometry (GC-MS)

This method has become popular for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption.

a) Sample Preparation (QuEChERS)

  • Homogenization: A representative sample of tomato is homogenized to a uniform consistency.

  • Extraction: A 10-15 g aliquot of the homogenized sample is weighed into a 50 mL centrifuge tube. 10-15 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) are added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: The tube is centrifuged at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). The tube is vortexed for 30 seconds and then centrifuged at high speed for 2-5 minutes.

  • Final Extract: The resulting supernatant is transferred to an autosampler vial for GC-MS analysis.

b) Instrumental Analysis (GC-MS)

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).

  • Injector: Splitless mode.

  • Oven Temperature Program: A suitable temperature program is used to separate Buprofezin from matrix components. For example, starting at 70°C, ramping to 280°C.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of Buprofezin.

Liquid-Liquid Extraction with Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD)

This is a more traditional method involving solvent extraction and partitioning.

a) Sample Preparation (Liquid-Liquid Extraction)

  • Homogenization: A representative tomato sample is homogenized.

  • Extraction: A 50 g aliquot of the homogenized sample is blended with a suitable organic solvent like acetone.

  • Partitioning: The extract is filtered and concentrated. The aqueous residue is then partitioned with a non-polar solvent such as dichloromethane (B109758) at an acidic pH.

  • Cleanup: The organic layer is collected and may be further cleaned up using column chromatography (e.g., with Florisil) to remove interfering co-extractives.

  • Final Extract: The cleaned extract is evaporated and reconstituted in a suitable solvent (e.g., toluene) for GC-NPD analysis.

b) Instrumental Analysis (GC-NPD)

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis.

  • Injector: Splitless or split mode.

  • Oven Temperature Program: An optimized temperature program to achieve good separation.

  • Detector: Nitrogen-Phosphorus Detector (NPD), which is highly sensitive to compounds containing nitrogen and phosphorus, making it suitable for Buprofezin analysis.

Methodology Workflow

The following diagram illustrates the general workflow for the determination of Buprofezin in a tomato matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_quechers QuEChERS cluster_lle Liquid-Liquid Extraction cluster_analysis Instrumental Analysis cluster_results Results tomato Tomato Sample homogenization Homogenization tomato->homogenization quechers_extraction Acetonitrile Extraction & Salting Out homogenization->quechers_extraction lle_extraction Solvent Extraction homogenization->lle_extraction dspe d-SPE Cleanup quechers_extraction->dspe gcms GC-MS dspe->gcms partitioning Liquid-Liquid Partitioning lle_extraction->partitioning gcnpd GC-NPD partitioning->gcnpd lod_loq LOD & LOQ Determination gcms->lod_loq gcnpd->lod_loq

Caption: Experimental workflow for Buprofezin analysis in tomato.

Conclusion

Both the QuEChERS-GC/MS and LLE-GC/NPD methods are suitable for the determination of Buprofezin residues in a tomato matrix. The QuEChERS method offers advantages in terms of speed, ease of use, and reduced solvent consumption, making it ideal for high-throughput screening. The traditional LLE method, while more labor-intensive and solvent-consuming, can also provide the necessary sensitivity and is a viable option, particularly when GC-MS instrumentation is unavailable. The choice between these methods will ultimately be guided by the specific requirements of the laboratory, including sample load, desired level of sensitivity, and available resources. While HPLC-DAD presents a potential alternative, further method development and validation would be necessary to establish its performance for the routine analysis of Buprofezin in tomatoes.

References

A Comparative Guide to Inter-Laboratory Analytical Methods for Buprofezin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methods for the determination of buprofezin (B33132) residues in different matrices. The information is compiled from individual validation studies to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing appropriate analytical protocols.

Buprofezin: Mode of Action

Buprofezin is an insect growth regulator that acts by inhibiting chitin (B13524) synthesis, a critical component of the insect exoskeleton.[1][2] This disruption of the molting process is specific to the nymph and larval stages of insects, leading to their death.[1][2] While highly effective against target pests, studies on non-target human cells have indicated that buprofezin can induce cytotoxicity associated with mitochondria-mediated programmed cell death.[3] This involves signaling pathways such as apoptosis, as well as the AMPK and mTOR signaling pathways.[3]

buprofezin_signaling_pathway cluster_cell Non-Target Cell Buprofezin Buprofezin Mitochondria Mitochondria Buprofezin->Mitochondria induces stress Apoptosis Apoptosis Mitochondria->Apoptosis mediates AMPK_pathway AMPK Signaling Pathway Mitochondria->AMPK_pathway activates Cell_Death Programmed Cell Death Apoptosis->Cell_Death mTOR_pathway mTOR Signaling Pathway AMPK_pathway->mTOR_pathway inhibits mTOR_pathway->Cell_Death contributes to

Caption: Signaling pathway of buprofezin in non-target cells.

Comparison of Analytical Methods

The determination of buprofezin residues is crucial for ensuring food safety and environmental monitoring. Various analytical techniques have been developed and validated for this purpose. The following tables summarize the performance characteristics of some of these methods as reported in different studies.

Table 1: Performance of HPLC-Based Methods for Buprofezin Analysis

MethodMatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)LOQ (mg/kg)Reference
HPLC-UVDHulled Rice0.02, 0.2, 2.080.8 - 85.2< 50.02[4][5]
HPLC-UVDApple0.02, 0.2, 2.089.1 - 98.4< 50.02[4][5]
HPLC-UVDPear0.02, 0.2, 2.088.8 - 95.7< 50.02[4][5]
HPLC-UVDPersimmon0.02, 0.2, 2.090.8 - 96.2< 50.02[4][5]
LC-MS/MSPlum0.5, 2.590.98--[6]
HPLC-MS/MSBanana (Pulp & Peel), Coffee-70 - 110< 200.01[7]

Table 2: Performance of GC-Based Methods for Buprofezin Analysis

MethodMatrixFortification Level (µg/kg)Mean Recovery (%)RSD (%)LOQ (µg/kg)Reference
GC-ITMSCabbage-91.3 - 96.8≤ 2.74.3[4]
GC-ITMSCauliflower-91.3 - 96.8≤ 2.76.2[4]
GC-NPDGreen Tea-70 - 110< 2010 - 50[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are summaries of common experimental protocols for buprofezin residue analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UVD)
  • Scope: This method is applicable for the determination of buprofezin residues in hulled rice and fruits like apples, pears, and persimmons.[4][5]

  • Sample Preparation and Extraction:

    • A homogenized sample is extracted with acetone.

  • Clean-up:

    • The extract undergoes a liquid-liquid partition.

    • Further purification is achieved using a Florisil column chromatography.

    • For rice samples, an additional acetonitrile (B52724)/n-hexane partition is employed to remove nonpolar lipids.[4][5]

  • Chromatographic Conditions:

    • Column: Octadecylsilyl (C18) column.

    • Detection: UV absorption at 250 nm.[4][5]

  • Confirmation: A selected-ion monitoring LC/mass spectrometry with positive electrospray ionization can be used to confirm suspected residues.[4][5]

Gas Chromatography with Ion Trap Mass Spectrometry (GC-ITMS)
  • Scope: This method has been validated for the analysis of buprofezin in cabbage and cauliflower.[4]

  • Sample Preparation and Extraction:

    • The extraction protocol typically involves an organic solvent. The study cited utilized an analyte protectant (D-sorbitol) in acetonitrile for constructing calibration curves.[4]

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph coupled with an Ion Trap Mass Spectrometer.

QuEChERS-Based Extraction for LC-MS/MS
  • Scope: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used for multi-residue analysis in various matrices, including plums.[6]

  • Sample Preparation and Extraction:

    • Homogenized samples are extracted using the AOAC QuEChERS method with some modifications.[6]

  • Clean-up:

    • Dispersive solid-phase extraction (d-SPE) with primary secondary amine and C18 sorbents may be used.

    • In cases of intrinsic interferences, amino cartridges for solid-phase extraction can be employed for further clean-up.[6]

  • Analysis:

    • The final determination is carried out using Liquid Chromatography with Diode Array Detection (LC-DAD) and confirmed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

experimental_workflow cluster_workflow General Analytical Workflow for Buprofezin Sample_Collection 1. Sample Collection (e.g., Fruits, Vegetables) Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Solvent Extraction (e.g., Acetone, QuEChERS) Homogenization->Extraction Cleanup 4. Clean-up (LLE, SPE, d-SPE) Extraction->Cleanup Analysis 5. Instrumental Analysis (HPLC, GC-MS) Cleanup->Analysis Quantification 6. Data Quantification & Confirmation Analysis->Quantification Report 7. Final Report Quantification->Report

Caption: A generalized experimental workflow for buprofezin residue analysis.

Logical Framework for Method Comparison

The selection of an appropriate analytical method depends on various factors including the matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., routine monitoring vs. confirmatory analysis).

logical_relationship cluster_logic Method Selection Logic Define_Objective Define Analytical Objective Matrix_Type Matrix Type (e.g., High/Low Fat, Water Content) Define_Objective->Matrix_Type Required_Sensitivity Required Sensitivity (LOQ/LOD) Matrix_Type->Required_Sensitivity Instrumentation Available Instrumentation Required_Sensitivity->Instrumentation Method_Selection Select Appropriate Method Instrumentation->Method_Selection Validation Method Validation/ Verification Method_Selection->Validation Routine_Analysis Routine Analysis Validation->Routine_Analysis

Caption: Logical flow for selecting a suitable analytical method.

References

A Comparative Guide to the Analysis of Buprofezin in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Buprofezin, a widely used thiadiazine insecticide, in certified reference materials (CRMs). The accuracy and precision of analytical methods are paramount in ensuring regulatory compliance and safety in food and environmental testing. This document outlines the performance of common chromatographic techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their analytical needs.

Comparative Analysis of Analytical Methods

The determination of Buprofezin residues is routinely performed using various analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The following table summarizes the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of Buprofezin. Certified reference materials for Buprofezin are available from providers such as Sigma-Aldrich (TraceCERT®) and LGC Standards, which are produced in accordance with ISO/IEC 17025 and ISO 17034.[1][2][3][4][5]

Analytical MethodMatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-UV Hulled Rice0.02 - 2.080.8 - 85.2< 5
Apple0.02 - 2.089.1 - 98.4< 5
Pear0.02 - 2.088.8 - 95.7< 5
Persimmon0.02 - 2.090.8 - 96.2< 5
GC-MS Cabbage & CauliflowerNot Specified91.3 - 96.8≤ 2.7
ClementinesNot Specified75 - 1241 - 13
LC-MS/MS Citrus Fruits0.5 and 2.590.98 - 94.74≤ 8
Paddy Grain, Straw, SoilNot Specified79.67 - 98.33Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide an overview of the experimental protocols for the key analytical techniques discussed.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A common and effective method for the extraction of pesticide residues from various matrices is the QuEChERS method.[6][7][8]

  • Homogenization : A representative sample of the certified reference material is homogenized.

  • Extraction : The homogenized sample is extracted with acetonitrile (B52724). For certain matrices, water is added for hydration.[7]

  • Salting Out : An extraction salt mixture (e.g., anhydrous MgSO4 and NaCl) is added to induce phase separation.[7]

  • Centrifugation : The sample is centrifuged to separate the acetonitrile layer containing the analyte.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup : The supernatant is transferred to a tube containing a dSPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interfering matrix components) and anhydrous MgSO4 to remove residual water.

  • Final Extract : The mixture is centrifuged, and the supernatant is collected for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of Buprofezin in various food matrices.[9]

  • Instrumentation : A standard HPLC system equipped with a UV detector.[9]

  • Column : Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[9]

  • Mobile Phase : A mixture of acetonitrile and water is commonly used in an isocratic or gradient elution mode.[9][10]

  • Flow Rate : Typically around 1.0 mL/min.[11]

  • Detection : UV detection is performed at a wavelength of 250 nm.[9]

  • Quantification : A calibration curve is constructed using certified reference standards of Buprofezin.[9]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for the analysis of thermally stable compounds like Buprofezin.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.[12][13]

  • Column : A capillary column such as a DB-5MS is often used.[6]

  • Carrier Gas : Helium is typically used as the carrier gas.[6][14]

  • Injection : Splitless injection mode is common for trace analysis.[6]

  • Temperature Program : The oven temperature is programmed to achieve optimal separation of the analyte from matrix components.

  • Ionization : Electron Impact (EI) ionization is standard.[13]

  • Detection : The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[12]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the determination of Buprofezin at trace levels.[9][15]

  • Instrumentation : A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[8][16]

  • Column : A reversed-phase C18 or similar column is used for separation.[16]

  • Mobile Phase : A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[16]

  • Ionization : Electrospray ionization (ESI) in positive ion mode is typically employed.[6][16]

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for Buprofezin.[15][16]

Workflow and Pathway Diagrams

To visually represent the analytical processes, the following diagrams have been generated using Graphviz.

Buprofezin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing CRM Certified Reference Material Homogenization Homogenization CRM->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup dSPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract HPLC_UV HPLC-UV Final_Extract->HPLC_UV GC_MS GC-MS Final_Extract->GC_MS LC_MS_MS LC-MS/MS Final_Extract->LC_MS_MS Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification LC_MS_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for Buprofezin analysis in CRMs.

Analytical_Method_Comparison cluster_hplc HPLC-UV Characteristics cluster_gc GC-MS Characteristics cluster_lcms LC-MS/MS Characteristics Method Analytical Method HPLC_UV HPLC-UV Method->HPLC_UV GC_MS GC-MS Method->GC_MS LC_MS_MS LC-MS/MS Method->LC_MS_MS HPLC_Pros Pros: - Robust - Cost-effective HPLC_Cons Cons: - Lower sensitivity GC_Pros Pros: - High selectivity - Good for volatile compounds GC_Cons Cons: - Requires derivatization for some analytes LCMS_Pros Pros: - High sensitivity and selectivity - Wide applicability LCMS_Cons Cons: - Higher cost - Matrix effects

Caption: Comparison of analytical method characteristics.

References

A Comparative Analysis of GC-NPD and LC-MS/MS for the Detection of Buprofezin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection of the insecticide Buprofezin. This guide provides a comprehensive comparison of Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

The accurate detection and quantification of the insecticide Buprofezin are critical in ensuring food safety and environmental monitoring. Two common analytical techniques employed for this purpose are Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide presents a comparative study of these two methods, outlining their respective experimental protocols, performance data, and underlying principles to assist researchers in selecting the most appropriate technique for their specific needs.

Principle of Detection

GC-NPD operates on the principle of separating volatile and thermally stable compounds in the gas phase. A Nitrogen-Phosphorus Detector is highly selective for compounds containing nitrogen and phosphorus, making it suitable for the analysis of Buprofezin, a nitrogen-containing pesticide. The detector's response is proportional to the amount of nitrogen and phosphorus in the analyte.

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The liquid chromatograph separates components of a mixture, which are then ionized and introduced into the mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of Buprofezin, which is then fragmented. The second mass spectrometer (MS2) detects specific fragment ions, providing a high degree of certainty in identification and quantification.

Experimental Protocols

Detailed methodologies for the analysis of Buprofezin using GC-NPD and LC-MS/MS are outlined below. These protocols are based on established methods and provide a framework for laboratory implementation.[1][2][3][4][5]

Sample Preparation: QuEChERS Method (for LC-MS/MS)

A popular and effective method for sample preparation, particularly for a wide range of pesticides in various matrices, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][3][4][5]

  • Homogenization : A representative sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction : A 10-15 g portion of the homogenized sample is weighed into a centrifuge tube. Acetonitrile (B52724) is added as the extraction solvent, and the tube is shaken vigorously.

  • Salting Out : A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract : The cleaned extract is then ready for LC-MS/MS analysis.

Sample Preparation: Traditional Extraction and Cleanup (for GC-NPD)

A conventional method involving liquid-liquid extraction and column chromatography is often employed for GC-NPD analysis.[1][6]

  • Extraction : A homogenized sample is blended with a solvent such as acetone.

  • Liquid-Liquid Partitioning : The extract is partitioned with solvents like hexane (B92381) and dichloromethane (B109758) to isolate the analyte of interest.

  • Column Chromatography Cleanup : The extract is passed through a Florisil column to remove interfering substances.

  • Final Extract : The eluate is evaporated and redissolved in a suitable solvent (e.g., toluene) for GC-NPD analysis.[1][6]

Instrumental Parameters

GC-NPD System
  • Gas Chromatograph : Equipped with a Nitrogen-Phosphorus Detector.

  • Column : A capillary column suitable for pesticide analysis (e.g., DB-5, HP-5).

  • Injector : Split/splitless injector.

  • Temperatures : Injector and detector temperatures are typically set around 250-300°C. The oven temperature is programmed with a gradient to ensure proper separation.

  • Carrier Gas : Helium or Nitrogen.

LC-MS/MS System
  • Liquid Chromatograph : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase : A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Source : Electrospray ionization (ESI) in positive mode is typically used for Buprofezin.

  • MS/MS Transitions : Specific precursor-to-product ion transitions for Buprofezin are monitored (e.g., m/z 306 > 201).[7]

Performance Comparison

The performance of GC-NPD and LC-MS/MS for Buprofezin detection is summarized in the table below. The data is compiled from various validation studies and demonstrates the key differences between the two techniques.

Performance ParameterGC-NPDLC-MS/MS
Limit of Detection (LOD) 0.005 - 0.05 mg/kg0.001 - 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[7][8]0.005 - 0.01 mg/kg[7]
Linearity (Correlation Coefficient) >0.99[8]>0.99
Recovery (%) 70 - 110%80 - 110%
Selectivity Good for nitrogen-containing compoundsExcellent due to MS/MS detection
Matrix Effects Less susceptibleMore susceptible to ion suppression or enhancement[9][10][11][12]
Throughput LowerHigher, especially with UHPLC systems
Confirmation Capability Based on retention timeHigh confidence based on retention time and specific mass transitions

Visualizing the Workflow and Comparison

To better illustrate the processes and the comparative aspects of GC-NPD and LC-MS/MS for Buprofezin detection, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Reception & Homogenization Extraction Extraction (QuEChERS or LLE) Sample->Extraction Cleanup Cleanup (d-SPE or Column Chromatography) Extraction->Cleanup GC_NPD GC-NPD Cleanup->GC_NPD LC_MSMS LC-MS/MS Cleanup->LC_MSMS Data_Analysis Data Analysis & Quantification GC_NPD->Data_Analysis LC_MSMS->Data_Analysis Report Final Report Data_Analysis->Report GC_vs_LCMS cluster_GC GC-NPD cluster_LCMS LC-MS/MS GC_Principle Principle: Separation of volatile compounds GC_Selectivity Selectivity: Good for N-containing compounds GC_Sensitivity Sensitivity: Lower (ppm-ppb) GC_Matrix Matrix Effects: Less prone GC_Confirmation Confirmation: Retention time based LCMS_Principle Principle: Separation in liquid phase LCMS_Selectivity Selectivity: Excellent (MS/MS) LCMS_Sensitivity Sensitivity: Higher (ppb-ppt) LCMS_Matrix Matrix Effects: More susceptible LCMS_Confirmation Confirmation: Retention time & mass transitions Buprofezin Buprofezin Detection Buprofezin->GC_Principle Buprofezin->LCMS_Principle

References

A Researcher's Guide to Solid Phase Extraction (SPE) Cartridges for Buprofezin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the insecticide Buprofezin, selecting the appropriate sample preparation method is critical for achieving accurate and reproducible results. Solid Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of Buprofezin from various complex matrices. This guide provides a comparative overview of the performance characteristics of different SPE cartridges and sorbents commonly employed for Buprofezin analysis, supported by experimental data from various studies.

Performance Comparison of SPE Sorbents for Buprofezin Analysis

The choice of SPE sorbent significantly impacts the recovery, cleanup efficiency, and ultimately, the sensitivity and reliability of the analytical method. The following table summarizes the performance of different SPE sorbents for Buprofezin analysis based on reported recovery rates in various food and environmental matrices. It is important to note that the data is collated from different studies, and direct comparison should be made with caution as experimental conditions may vary.

SPE Sorbent/CartridgeMatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Florisil Hulled Rice0.02, 0.2, 2.080.8 - 85.2< 5
Apple0.02, 0.2, 2.089.1 - 98.4< 5
Pear0.02, 0.2, 2.088.8 - 95.7< 5
Persimmon0.02, 0.2, 2.090.8 - 96.2< 5
C18 Olive OilNot Specified>80 (implied)Not Specified
Amino (NH2) CucumberNot SpecifiedNot SpecifiedNot Specified
ENVI-Carb (Graphitized Carbon Black) Banana0.01, 0.1, 1.074 - 992 - 9.8
dSPE with PSA and C18 Plum0.01, 0.02, 0.1, 0.270 - 100≤ 9.5
dSPE with PSA, GCB, and C18 Plum0.01, 0.02, 0.1, 0.270 - 100≤ 9.5

Note: dSPE (dispersive Solid Phase Extraction) is a cleanup step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. PSA (Primary Secondary Amine), C18 (Octadecyl), and GCB (Graphitized Carbon Black) are common dSPE sorbents.

Experimental Workflows and Methodologies

Detailed experimental protocols are crucial for replicating and adapting methods for specific research needs. Below are generalized workflows and specific experimental protocols for Buprofezin analysis using different SPE cartridges, as described in the literature.

General SPE Workflow

The following diagram illustrates the typical steps involved in a Solid Phase Extraction procedure for pesticide residue analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Homogenized Sample Extraction Solvent Extraction (e.g., Acetonitrile (B52724), Acetone) Sample->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Conditioning Cartridge Conditioning Centrifugation->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (Remove Interferences) Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Solvent Evaporation & Reconstitution Elution->Evaporation Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Evaporation->Analysis

Caption: A generalized workflow for Solid Phase Extraction (SPE).

Florisil Cartridge Protocol for Buprofezin in Fruits and Rice

This method is effective for the cleanup of Buprofezin from various fruit and rice samples.

  • Extraction: Homogenized samples (20 g) are extracted with 100 mL of acetone (B3395972) by blending for 2 minutes. The extract is filtered and concentrated.

  • Liquid-Liquid Partitioning: The concentrated extract is partitioned with n-hexane and saturated sodium chloride solution to remove nonpolar interferences.

  • Florisil Column Cleanup:

    • A glass column is packed with 10 g of Florisil and topped with anhydrous sodium sulfate.

    • The column is pre-washed with n-hexane.

    • The sample extract is loaded onto the column.

    • The column is eluted with a mixture of n-hexane and ethyl acetate.

  • Analysis: The eluate is concentrated and reconstituted in a suitable solvent for HPLC-UV or LC-MS/MS analysis.

QuEChERS with dSPE Cleanup Protocol for Buprofezin in Plums

The QuEChERS method is a popular and efficient approach for multi-residue pesticide analysis in food matrices.

  • Extraction (QuEChERS):

    • 10 g of homogenized plum sample is weighed into a 50 mL centrifuge tube.

    • 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

    • A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added, and the tube is shaken again for 1 minute.

    • The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • An aliquot of the supernatant (e.g., 1 mL) is transferred to a 2 mL microcentrifuge tube containing a dSPE sorbent mixture.

    • Common sorbent combinations for Buprofezin in plums include Primary Secondary Amine (PSA) and C18, or a combination of PSA, Graphitized Carbon Black (GCB), and C18.

    • The tube is vortexed for 30 seconds and then centrifuged at 10000 rpm for 5 minutes.

  • Analysis: The supernatant is filtered and directly injected into an LC-MS/MS system for analysis.

The logical relationship between the components of the QuEChERS method is depicted in the following diagram.

QuEChERS_Logic cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Acetonitrile Add Acetonitrile Sample->Acetonitrile Salts Add QuEChERS Salts Acetonitrile->Salts Centrifuge1 Centrifuge Salts->Centrifuge1 Supernatant Take Supernatant Centrifuge1->Supernatant dSPE_Sorbents Add dSPE Sorbents (e.g., PSA, C18, GCB) Supernatant->dSPE_Sorbents Centrifuge2 Centrifuge dSPE_Sorbents->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: Logical flow of the QuEChERS with dSPE cleanup method.

Conclusion

The selection of an appropriate SPE cartridge or dSPE sorbent is a critical step in the analytical workflow for Buprofezin.

  • Florisil cartridges have demonstrated high recoveries for Buprofezin in a variety of fruit and rice matrices, making them a reliable choice for these sample types.

  • The QuEChERS method coupled with dSPE using sorbents like PSA, C18, and GCB offers a high-throughput and effective cleanup for complex matrices such as plums. The specific combination of dSPE sorbents can be optimized to minimize matrix effects and improve recovery.

  • ENVI-Carb (GCB) has shown good performance for Buprofezin in challenging matrices like bananas.

Researchers should consider the specific matrix, desired level of cleanup, and available analytical instrumentation when selecting an SPE method for Buprofezin analysis. The provided data and protocols serve as a valuable starting point for method development and optimization.

A Comparative Guide to QuEChERS Modifications for Buprofezin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis due to its simplicity, speed, and effectiveness.[1] Originally developed for plant-based matrices, the method has undergone several modifications to enhance its applicability and performance across a wider range of samples and pesticide types. The most prominent of these are the original unbuffered method, the AOAC (Association of Official Agricultural Chemists) Official Method 2007.01 which uses acetate (B1210297) buffering, and the European Committee for Standardization (CEN) Standard Method EN 15662, which employs citrate (B86180) buffering.[1][2][3]

This guide provides a comparative overview of these primary QuEChERS modifications for the extraction of Buprofezin, a thiadiazine insecticide. The choice of method can be critical, as the stability and extraction efficiency of certain pesticides are pH-dependent.

Comparative Performance of QuEChERS Modifications

The selection of a QuEChERS method often depends on the specific analyte and matrix. For pH-dependent pesticides, buffered versions are generally preferred.[4] A study comparing the original, citrate-buffered, and acetate-buffered methods for pesticide analysis in lemons, which included Buprofezin, found the citrate-buffered method to be the most suitable for the tested pesticides.[5]

Below is a summary of the different methods and their general performance characteristics.

Parameter Original QuEChERS (Unbuffered) AOAC 2007.01 (Acetate Buffered) EN 15662 (Citrate Buffered)
Extraction Salts 4g MgSO₄, 1g NaCl6g MgSO₄, 1.5g Sodium Acetate4g MgSO₄, 1g NaCl, 1g Trisodium (B8492382) Citrate Dihydrate, 0.5g Disodium (B8443419) Hydrogen Citrate Sesquihydrate
d-SPE Cleanup Sorbents Typically 150mg MgSO₄, 25mg PSA per mL of extractTypically 150mg MgSO₄, 50mg PSA per mL of extractTypically 150mg MgSO₄, 25mg PSA per mL of extract
General Recovery Good for many pesticides, but can be lower for pH-sensitive compounds.Generally high and consistent recoveries, especially for pH-dependent pesticides.[2][4]Excellent recoveries for a wide range of pesticides; considered more suitable for some pesticides like Buprofezin in certain matrices.[5]
Typical Recovery Range 70-120%[6]70-120%[6]70-120%[6]
Relative Standard Deviation (RSD) Typically <20%[7]Typically <15%Typically <20%[5]
LOD Range (for pesticides in general) 0.1 - 14.2 µg/kg[5]0.1 - 18.4 µg/kg[5]0.1 - 23.6 µg/kg[5]
Matrix Applicability Wide range of fruits and vegetables.Broad applicability, with demonstrated advantages for certain challenging matrices.[2]Widely used for various food and agricultural matrices.[8]

Experimental Protocols

The following are generalized protocols for the three main QuEChERS modifications. The exact amounts of sample and reagents may vary based on the specific laboratory's standard operating procedures.

1. Sample Homogenization (Applicable to all methods)

  • Weigh a representative portion of the sample (typically 10-15g) into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to rehydrate.

  • If required, add internal standards to the sample.

2. Extraction

  • Original Unbuffered Method:

    • Add 10 mL of acetonitrile (B52724) to the sample tube.

    • Shake vigorously for 1 minute.

    • Add 4g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1g of sodium chloride (NaCl).

    • Immediately shake for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • AOAC Official Method 2007.01 (Acetate Buffered):

    • Add 15 mL of 1% acetic acid in acetonitrile to the sample tube.

    • Shake vigorously for 1 minute.

    • Add 6g of anhydrous MgSO₄ and 1.5g of anhydrous sodium acetate.

    • Immediately shake for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • EN 15662 Method (Citrate Buffered):

    • Add 10 mL of acetonitrile to the sample tube.

    • Shake vigorously for 1 minute.

    • Add a salt mixture containing 4g of anhydrous MgSO₄, 1g of NaCl, 1g of trisodium citrate dihydrate, and 0.5g of disodium hydrogen citrate sesquihydrate.

    • Immediately shake for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup (General Protocol)

  • Take an aliquot of the supernatant from the extraction step (typically 1-8 mL) and transfer it to a d-SPE tube containing a specific amount of anhydrous MgSO₄ and sorbents like Primary Secondary Amine (PSA).

  • For matrices with high fat content, C18 sorbent may be included. For pigmented samples, Graphitized Carbon Black (GCB) might be used, although it can lead to lower recoveries for some planar pesticides.[9]

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge at a high speed (e.g., ≥5000 rcf) for 5 minutes.

  • The resulting supernatant is ready for analysis, typically by GC-MS/MS or LC-MS/MS.

QuEChERS Workflow Diagram

The following diagram illustrates the general workflow of the QuEChERS method and highlights the divergence of the three main modifications at the extraction salt addition step.

QuEChERS_Workflow start Sample Homogenization (10-15g in 50mL tube) acetonitrile Add Acetonitrile (and Internal Standard) start->acetonitrile end_node Final Extract for LC-MS/MS or GC-MS/MS Analysis shake1 Shake (1 min) acetonitrile->shake1 salts Add Extraction Salts shake1->salts original Original Method (MgSO4, NaCl) salts->original Unbuffered aoac AOAC 2007.01 (MgSO4, NaOAc) salts->aoac Acetate Buffered en15662 EN 15662 (MgSO4, NaCl, Citrate Buffers) salts->en15662 Citrate Buffered shake2 Shake (1 min) original->shake2 aoac->shake2 en15662->shake2 centrifuge1 Centrifuge shake2->centrifuge1 supernatant Transfer Supernatant Aliquot centrifuge1->supernatant dspe Dispersive SPE Cleanup (MgSO4 + Sorbents like PSA, C18, GCB) supernatant->dspe shake3 Vortex/Shake dspe->shake3 centrifuge2 Centrifuge shake3->centrifuge2 centrifuge2->end_node

Caption: QuEChERS workflow for Buprofezin extraction.

References

Cross-Validation of a Novel HPLC-DAD Method for Buprofezin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of a novel High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of Buprofezin. The performance of this new method is objectively compared against established analytical techniques, namely Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Supporting experimental data is presented to offer a clear evaluation of each method's capabilities and suitability for various analytical needs.

Introduction to Buprofezin and Analytical Method Validation

Buprofezin is a crucial insecticide that acts as an insect growth regulator.[1] Its primary mode of action is the inhibition of chitin (B13524) synthesis, a vital component of the insect exoskeleton.[1][2] This disruption of the molting process in insect nymphs and larvae leads to their eventual death, providing effective pest control.[1][2] Accurate and reliable quantification of Buprofezin residues in various matrices is paramount for ensuring food safety, environmental monitoring, and for research and development purposes.

Cross-validation of an analytical method is a critical process to ensure its reliability and comparability.[3][4] It involves comparing the results from a new or modified method with those from an established, validated method to demonstrate that the new method provides equivalent results.[3][4] This process is essential when transferring methods between laboratories, introducing new analytical techniques, or when data from different studies need to be compared.[3]

Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance data for the novel HPLC-DAD method and the established GC-NPD and LC-MS/MS methods for the determination of Buprofezin.

Table 1: Method Performance Characteristics

ParameterNovel HPLC-DAD MethodEstablished GC-NPD MethodEstablished LC-MS/MS Method
Limit of Detection (LOD) 0.05 mg/kg[3]0.01 - 0.05 mg/kg[2]0.01 mg/kg[2]
Limit of Quantitation (LOQ) 0.02 mg/kg[5]0.01 mg/kg[2]0.01 mg/kg[2]
**Linearity (R²) **≥ 0.999[6]Not explicitly statedNot explicitly stated
Mean Recovery (%) 92.3 - 109.74%[6]70 - 110%[2]70 - 110%[2]
Relative Standard Deviation (RSD %) < 1.66%[6]< 20%[2]< 20%[2]

Table 2: Summary of Advantages and Disadvantages

MethodAdvantagesDisadvantages
Novel HPLC-DAD Simple, robust, rapid, good linearity and precision.[6]May have slightly higher LOD/LOQ compared to MS-based methods.
GC-NPD Well-established, good sensitivity for nitrogen-containing compounds.May require derivatization for certain analytes, potentially longer run times.
LC-MS/MS High sensitivity and selectivity, suitable for complex matrices.Higher equipment and operational costs.

Experimental Protocols

Detailed methodologies for the novel HPLC-DAD method, and the established GC-NPD and LC-MS/MS methods are provided below.

Novel HPLC-DAD Method

This method utilizes a "dilute-and-shoot" sample preparation technique for rapid analysis.

1. Sample Preparation:

  • Homogenize the sample (e.g., fruit, vegetable, soil).

  • Weigh a representative portion of the homogenized sample.

  • Add a suitable extraction solvent (e.g., acetonitrile).

  • Vortex and centrifuge the mixture.

  • Collect the supernatant and dilute with the mobile phase.

  • Filter the diluted extract through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water in a suitable gradient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode-Array Detector (DAD) at a specified wavelength for Buprofezin.

  • Column Temperature: 25°C.[6]

Established GC-NPD Method

1. Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., acetone).

  • Perform liquid-liquid partitioning for cleanup.

  • Further cleanup may be performed using a solid-phase extraction (SPE) cartridge (e.g., Florisil).

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC analysis.

2. Chromatographic Conditions:

  • Column: A suitable capillary column for pesticide analysis.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A gradient temperature program to ensure good separation.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

Established LC-MS/MS Method

1. Sample Preparation:

  • Similar to the HPLC-DAD method, often employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.

  • The final extract is diluted and filtered before injection.

2. Chromatographic Conditions:

  • Column: C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Buprofezin for enhanced selectivity and sensitivity.

Visualizing the Workflow and Mode of Action

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Buprofezin's mode of action: Inhibition of chitin synthesis.

Cross_Validation_Workflow cluster_new_method New Analytical Method (HPLC-DAD) cluster_established_method Established Analytical Method (e.g., GC-NPD) New_Method_Dev Method Development New_Method_Val Method Validation New_Method_Dev->New_Method_Val Cross_Val Cross-Validation Study New_Method_Val->Cross_Val Est_Method Validated Method Est_Method->Cross_Val Sample_Analysis Analysis of Identical Samples Cross_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results Sample_Analysis->Data_Comparison Equivalence Assessment of Equivalence Data_Comparison->Equivalence

Caption: Logical workflow for the cross-validation of a new analytical method.

Conclusion

The novel HPLC-DAD method presents a viable and robust alternative for the determination of Buprofezin. Its simplicity, speed, and excellent performance in terms of linearity and precision make it a valuable tool for routine analysis. While LC-MS/MS offers superior sensitivity, the HPLC-DAD method provides a cost-effective solution with adequate performance for many applications. The choice of method will ultimately depend on the specific requirements of the analysis, including the matrix complexity, required detection limits, and available resources. The cross-validation data presented here demonstrates that the new HPLC-DAD method is comparable to established techniques, ensuring confidence in its analytical results.

References

A Comparative Guide to Estimating Measurement Uncertainty in Buprofezin Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of buprofezin (B33132) residues, with a focus on the critical aspect of measurement uncertainty. Understanding the performance and limitations of different analytical techniques is paramount for ensuring data quality, regulatory compliance, and accurate risk assessment in drug development and food safety. This document summarizes key performance data, details experimental protocols, and visualizes analytical workflows to aid in the selection and implementation of the most appropriate method for your research needs.

Method Performance Comparison

The selection of an analytical method for buprofezin residue analysis is a critical decision that impacts the accuracy, sensitivity, and reliability of the results. The following tables present a summary of quantitative performance data for commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The data has been compiled from various validation studies.

Parameter HPLC-UV GC-MS LC-MS/MS Source(s)
Limit of Quantitation (LOQ) 0.02 - 0.05 mg/kg0.01 - 0.05 mg/kg0.01 - 0.02 mg/kg[1][2][3][4]
Recovery (%) 80.8 - 98.4%91.3 - 96.8%79.67 - 98.33%[1][2][4]
Relative Standard Deviation (RSD) < 5%≤ 2.7%< 5 - 8%[1][2]
Table 1: Comparison of key performance parameters for different analytical methods for buprofezin residue analysis.
Matrix Method Fortification Level (mg/kg) Average Recovery (%) RSD (%) Source
Hulled RiceHPLC-UV0.02, 0.2, 2.080.8 - 85.2< 5[2]
AppleHPLC-UV0.02, 0.2, 2.089.1 - 98.4< 5[2]
PearHPLC-UV0.02, 0.2, 2.088.8 - 95.7< 5[2]
PersimmonHPLC-UV0.02, 0.2, 2.090.8 - 96.2< 5[2]
Cabbage & CauliflowerGC-ITMSNot Specified91.3 - 96.8≤ 2.7
PlumLC-DAD/LC-MS/MS0.5, 2.590.98 - 94.74≤ 8[1]
Paddy Grain, Straw, SoilHPLC-UVNot Specified79.67 - 98.33Not Specified[4]
Table 2: Matrix-specific performance data for buprofezin residue analysis.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are outlines of the key steps involved in the analysis of buprofezin residues, from sample preparation to instrumental analysis.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[5]

  • Homogenization: A representative portion of the sample is homogenized to ensure uniformity.

  • Extraction:

    • A subsample (typically 10-15 g) is weighed into a centrifuge tube.

    • Acetonitrile (B52724) is added as the extraction solvent.

    • A salt mixture (commonly anhydrous magnesium sulfate (B86663) and sodium chloride or sodium acetate) is added to induce phase separation and enhance extraction efficiency.[5]

    • The tube is shaken vigorously for a set period (e.g., 1 minute).

    • The sample is centrifuged to separate the acetonitrile layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the acetonitrile extract is transferred to a clean centrifuge tube.

    • A sorbent mixture, typically containing primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and anhydrous magnesium sulfate to remove residual water, is added. For highly pigmented samples, graphitized carbon black (GCB) may also be included.

    • The tube is vortexed and then centrifuged.

    • The final cleaned extract is collected for instrumental analysis.

2. Instrumental Analysis

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Principle: The cleaned extract is injected into an HPLC system equipped with a C18 column. Buprofezin is separated from other matrix components based on its polarity and detected by its absorbance of UV light at a specific wavelength (e.g., 250 nm).[2]

    • Mobile Phase: A mixture of acetonitrile and water is commonly used.[2]

    • Quantification: The concentration of buprofezin is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

  • Gas Chromatography with Mass Spectrometry (GC-MS):

    • Principle: The extract is injected into a gas chromatograph where buprofezin is volatilized and separated in a capillary column. The separated compound then enters a mass spectrometer, which ionizes the molecule and separates the resulting fragments based on their mass-to-charge ratio, providing both quantification and structural confirmation.

    • Injection: A splitless injection is often used to maximize sensitivity.

    • Confirmation: The presence of buprofezin is confirmed by the presence of characteristic ions and their relative abundance.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):

    • Principle: This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation on an HPLC column, buprofezin is ionized (e.g., by electrospray ionization - ESI) and specific precursor ions are selected and fragmented. The resulting product ions are then detected, providing a very high degree of certainty in identification and quantification.

    • Multiple Reaction Monitoring (MRM): This is the most common acquisition mode, where specific precursor-to-product ion transitions for buprofezin are monitored, significantly reducing matrix interference.[6]

Measurement Uncertainty Estimation

Measurement uncertainty (MU) is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[7] It provides a quantitative indication of the quality of a measurement result. The "top-down" approach is a practical and widely used method for estimating MU in routine analysis, as it utilizes data from method validation and quality control.[8][9][10][11]

Key Sources of Uncertainty in Buprofezin Residue Analysis:

The overall uncertainty of a measurement is a combination of uncertainties from various sources, including:

  • Sampling: The process of taking a representative sample from a larger batch.

  • Sample Preparation: Homogenization, extraction efficiency, and potential for analyte loss or contamination.[12]

  • Instrumental Analysis: Calibration curve fitting, instrument drift, and detector response.

  • Purity of Reference Standards: The uncertainty associated with the purity of the analytical standard used for calibration.[13]

  • Analyst Performance: Variations in technique between different analysts.

Estimating Measurement Uncertainty using the "Top-Down" Approach:

This approach primarily relies on two components:

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) from replicate measurements.

  • Trueness (Bias): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often assessed through recovery studies using certified reference materials or spiked samples.

The combined standard uncertainty (u_c) can be estimated by combining the standard uncertainty of precision (u_precision) and the standard uncertainty of bias (u_bias):

u_c = √(u_precision² + u_bias²)

The expanded uncertainty (U) is then calculated by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a confidence level of approximately 95%.[14]

U = k * u_c

A default expanded measurement uncertainty of ±50% is sometimes used as a general guideline in pesticide residue analysis when specific data is not available.[7][10]

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages in the analysis of buprofezin residues and the logical relationship for estimating measurement uncertainty.

Buprofezin Residue Analysis Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Homogenization Sample Homogenization Extraction Extraction (Acetonitrile & Salts) Homogenization->Extraction dSPE_Cleanup d-SPE Cleanup (PSA, MgSO4) Extraction->dSPE_Cleanup HPLC_UV HPLC-UV dSPE_Cleanup->HPLC_UV GC_MS GC-MS dSPE_Cleanup->GC_MS LC_MSMS LC-MS/MS dSPE_Cleanup->LC_MSMS Quantification Quantification (Calibration Curve) HPLC_UV->Quantification GC_MS->Quantification LC_MSMS->Quantification Final_Result Final Result & Uncertainty Estimation Quantification->Final_Result

Workflow for Buprofezin Residue Analysis

Measurement_Uncertainty_Estimation MU Expanded Measurement Uncertainty (U) Combined_Uncertainty Combined Standard Uncertainty (uc) MU->Combined_Uncertainty multiplied by Coverage_Factor Coverage Factor (k) Precision Uncertainty from Precision (u_precision) Combined_Uncertainty->Precision Bias Uncertainty from Bias (u_bias) Combined_Uncertainty->Bias Replicates Replicate Measurements (RSD) Precision->Replicates calculated from Recovery Recovery Studies (Spiked Samples) Bias->Recovery calculated from

Top-Down Approach for Measurement Uncertainty

Conclusion

The choice of an analytical method for buprofezin residue analysis should be guided by the specific requirements of the study, including the required limit of quantitation, the nature of the sample matrix, and the available instrumentation. LC-MS/MS generally offers the highest sensitivity and selectivity, making it ideal for trace-level analysis and confirmatory purposes. GC-MS provides robust and reliable results, particularly for volatile and semi-volatile compounds. HPLC-UV can be a cost-effective option for routine screening when lower sensitivity is acceptable.

Regardless of the method chosen, a thorough understanding and estimation of measurement uncertainty are essential for the correct interpretation of results and for making informed decisions based on the analytical data. The "top-down" approach, utilizing data from method validation and ongoing quality control, provides a practical and effective means of estimating measurement uncertainty in a routine laboratory setting. By carefully considering the performance characteristics of each method and implementing a robust quality assurance framework that includes the estimation of measurement uncertainty, researchers and scientists can ensure the generation of high-quality, reliable data for buprofezin residue analysis.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Buprofezin-Resistant Insects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of insecticide resistance is paramount for developing effective and sustainable pest management strategies. This guide provides a comprehensive comparison of the cross-resistance profiles of insects resistant to Buprofezin (B33132), a widely used insect growth regulator. By examining experimental data and detailed methodologies, this document aims to equip researchers with the critical information needed to anticipate and mitigate the challenges posed by insecticide resistance.

Cross-Resistance Patterns in Buprofezin-Resistant Insects

Buprofezin, a chitin (B13524) synthesis inhibitor, is a key tool in managing several economically important insect pests. However, the emergence of resistance threatens its efficacy. A critical aspect of managing buprofezin resistance is understanding the cross-resistance patterns to other insecticides. This knowledge is vital for designing effective insecticide rotation programs that can delay the development of resistance and prolong the utility of existing chemical controls.

Experimental evidence indicates that the cross-resistance profile of buprofezin-resistant insects can vary significantly depending on the insect species and the specific resistance mechanisms involved. While some buprofezin-resistant strains exhibit limited cross-resistance to other classes of insecticides, others show broad-spectrum resistance, posing a significant challenge to pest control.

Quantitative Analysis of Cross-Resistance

The following table summarizes the cross-resistance data from various studies on buprofezin-resistant insect strains. The resistance ratio (RR) is a key metric, calculated as the lethal concentration (LC50) or lethal dose (LD50) for the resistant strain divided by that of a susceptible strain. A higher RR indicates a greater level of resistance.

Insect SpeciesResistant StrainInsecticide ClassInsecticideResistance Ratio (RR)Reference
Bemisia tabaciBuprofezin-SelectedNeonicotinoidAcetamiprid5-13 fold[1]
NeonicotinoidThiacloprid4-8 fold[1]
NeonicotinoidNitenpyram9-13 fold[1]
PyrethroidBifenthrin14-fold (after 4 generations of selection)[1]
Nilaparvata lugensBisultap-ResistantChitin Synthesis InhibitorBuprofezinNo cross-resistance[2]
NeonicotinoidImidaclopridNo cross-resistance[2]
FiproleFipronilNo cross-resistance[2]
Buprofezin-Resistant (>10,000-fold)Molting DisruptorCyromazineCross-resistance observed[3]
Sogatella furciferaBuprofezin-Resistant (Bup-R, 22-fold)VariousOther tested insecticidesNo cross-resistance[4][5]

Experimental Protocols for Assessing Cross-Resistance

Accurate assessment of cross-resistance is fundamental to resistance management research. The following are detailed methodologies for key experiments cited in the literature.

Insect Rearing and Selection
  • Insect Strains: A susceptible strain, maintained in the laboratory without exposure to insecticides, is used as a baseline. A resistant strain is typically developed through continuous selection pressure with buprofezin over multiple generations. For instance, a buprofezin-resistant strain of Sogatella furcifera was developed by continuous selection for 47 generations.[4][5]

  • Rearing Conditions: Insects are reared on their host plants under controlled environmental conditions (e.g., 27 ± 1°C, 70–80% relative humidity, 16-hour light/8-hour dark photoperiod) to ensure uniform and healthy populations for bioassays.[6]

Bioassay Methods

The choice of bioassay method is critical for obtaining reliable and reproducible data. Common methods include:

  • Leaf-Dip Bioassay:

    • Prepare a series of insecticide concentrations in a suitable solvent (e.g., acetone (B3395972) with a surfactant).

    • Dip host plant leaves into the insecticide solutions for a standardized time (e.g., 30 seconds).

    • Allow the leaves to air-dry.

    • Place the treated leaves in petri dishes or other suitable containers.

    • Introduce a known number of insects (e.g., 20-25 adults) onto the treated leaves.

    • Seal the containers and maintain them under controlled conditions.

    • Assess mortality after a specific period (e.g., 24, 48, or 72 hours).

    • Calculate the LC50 values using probit analysis.[7]

  • Topical Application:

    • Anesthetize insects (e.g., with CO2).

    • Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each insect.

    • Place the treated insects in clean containers with a food source.

    • Assess mortality after 24 hours.

    • Calculate the LD50 values.

  • CDC Bottle Bioassay:

    • Coat the inside of glass bottles with a diagnostic dose of the insecticide dissolved in acetone. Control bottles are coated with acetone only.

    • Allow the acetone to evaporate completely.

    • Introduce a batch of 20-25 non-anesthetized adult insects into each bottle.

    • Record the number of knocked-down insects at regular intervals for up to 2 hours.

    • After the exposure period, transfer the insects to clean holding containers with food and water.

    • Record mortality at 24 hours.

    • For diagnostic dose assays, calculate the percentage mortality. For dose-response assays, calculate the LC50 using probit analysis.[7][8]

Data Analysis
  • Resistance Ratio (RR): The RR is calculated by dividing the LC50 or LD50 of the resistant strain by the LC50 or LD50 of the susceptible strain. An RR value greater than 1 indicates resistance.[9] The level of resistance can be categorized as low (RR < 5), moderate (RR = 5-10), or high (RR > 10).[9]

Visualizing Experimental Workflows and Resistance Mechanisms

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a typical experimental workflow for assessing cross-resistance and the key signaling pathways involved in buprofezin resistance.

experimental_workflow cluster_setup 1. Experimental Setup cluster_bioassay 2. Bioassay cluster_data 3. Data Collection & Analysis cluster_results 4. Interpretation susceptible Susceptible Insect Strain insecticide_prep Prepare Insecticide Dilutions susceptible->insecticide_prep resistant Buprofezin-Resistant Strain resistant->insecticide_prep exposure Expose Insects to Insecticides (Leaf-dip, Topical Application, etc.) insecticide_prep->exposure control Control Group (Solvent Only) insecticide_prep->control mortality Record Mortality at 24h exposure->mortality control->mortality probit Probit Analysis (Calculate LC50/LD50) mortality->probit rr_calc Calculate Resistance Ratio (RR) probit->rr_calc cross_resistance Determine Cross-Resistance Profile rr_calc->cross_resistance

Caption: Experimental workflow for assessing cross-resistance in insects.

resistance_pathways cluster_exposure Insecticide Exposure cluster_mechanisms Resistance Mechanisms cluster_metabolic Metabolic Resistance cluster_target_site Target-Site Resistance cluster_symbiont Symbiont-Mediated Resistance buprofezin Buprofezin p450 Overexpression of P450 Monooxygenases buprofezin->p450 gst Increased GST Activity buprofezin->gst chs1 Chitin Synthase 1 (chs1) Gene buprofezin->chs1 bacteria Symbiotic Bacteria (e.g., Serratia marcescens) buprofezin->bacteria detox Enhanced Detoxification p450->detox gst->detox mutation Mutation in chs1 chs1->mutation reduced_binding Reduced Buprofezin Binding mutation->reduced_binding degradation Bacterial Degradation of Buprofezin bacteria->degradation

Caption: Key mechanisms of buprofezin resistance in insects.

Mechanisms Underpinning Cross-Resistance

The observed cross-resistance patterns are often a consequence of the underlying resistance mechanisms. Two primary mechanisms have been identified:

  • Metabolic Resistance: This is the most common mechanism and involves the enhanced detoxification of insecticides by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[4][5][10] Overexpression of certain P450 genes can lead to broad-spectrum resistance, as these enzymes can metabolize a wide range of insecticide chemistries.[10] For example, the P450 enzyme CYP6AY1 in the brown planthopper has been shown to metabolize both buprofezin and imidacloprid.[10]

  • Target-Site Resistance: This involves mutations in the target protein of the insecticide, which reduces its binding affinity. For buprofezin, the target is chitin synthase, an enzyme essential for insect growth and development. A mutation (G932C) in the chitin synthase 1 (chs1) gene has been identified in buprofezin-resistant brown planthoppers, which also confers cross-resistance to the insect molting disruptor cyromazine.[3]

  • Symbiont-Mediated Resistance: Emerging research has highlighted the role of symbiotic bacteria in insecticide resistance. Certain bacteria, such as Serratia marcescens, residing within the insect can degrade buprofezin, thereby conferring resistance to the host.[6][11]

Conclusion and Future Directions

The cross-resistance profile of buprofezin-resistant insects is a complex and multifaceted issue. The data presented in this guide underscores the importance of continuous monitoring of resistance levels in field populations and understanding the specific mechanisms at play. For researchers and drug development professionals, this information is crucial for:

  • Developing Novel Insecticides: Designing new active ingredients with novel modes of action that are not affected by existing resistance mechanisms.

  • Informing Resistance Management Strategies: Providing the basis for designing effective insecticide rotation programs that utilize compounds with different modes of action and no cross-resistance.

  • Developing Diagnostic Tools: Creating molecular diagnostics to rapidly detect resistance-conferring mutations in field populations.

By integrating the knowledge of cross-resistance profiles and their underlying mechanisms, the scientific community can work towards more sustainable and effective pest management solutions in the face of evolving insecticide resistance.

References

Degradation of Buprofezin: A Comparative Analysis Across Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental fate of agrochemicals is paramount. This guide provides an objective comparison of buprofezin (B33132) degradation rates in various soil types, supported by experimental data and detailed methodologies.

Buprofezin, an insect growth regulator, is widely used in agriculture. Its persistence in the soil is a key factor in assessing its environmental impact. The rate at which buprofezin degrades is significantly influenced by the physical and chemical properties of the soil, including texture, organic matter content, and microbial activity. This guide synthesizes data from multiple studies to provide a comparative overview of buprofezin's degradation kinetics in different soil environments.

Quantitative Comparison of Buprofezin Degradation

The persistence of buprofezin in soil is typically measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the degradation half-lives of buprofezin in various soil types as reported in scientific literature.

Soil TypeHalf-life (DT50) in DaysStudy Conditions
Clay Soil< 16Field study, India
Sandy Loam< 16Field study, India
Silty Clay< 16Field study, India
Sandy Loam27Aerobic metabolism study, US soil
Sandy Loam38Field dissipation study, Fresno, CA
Loamy Sand38Field dissipation study, Pikeville, NC
Upland Soil45.7Laboratory study
Flooded Soil53.7Laboratory study
Dilluvial Sandy Loam80Laboratory study, Japan
Sandy Clay Loam84.1Aerobic metabolism study, US soil
Alluvial Silty Clay Loam120Anaerobic, flooded paddy soil, Japan

Note: The data presented is a compilation from multiple studies and may not be directly comparable due to variations in experimental conditions.

The data reveals a wide range in the persistence of buprofezin, with half-lives spanning from less than 16 days to as long as 120 days. Notably, a study conducted in India reported rapid degradation in clay, sandy loam, and silty clay soils, with a half-life of under 16 days for all three.[1] In contrast, laboratory studies on US soils showed a half-life of 27 days in a sandy loam and a significantly longer half-life of 84.1 days in a sandy clay loam under aerobic conditions.[2] Field dissipation studies in the US also indicated a half-life of 38 days in both sandy loam and loamy sand soils.[2] Studies in Japan reported a half-life of 80 days in a dilluvial sandy loam and 120 days in an alluvial silty clay loam under flooded, anaerobic conditions.[3] The difference in degradation rates can be attributed to a combination of factors including soil composition, organic matter content, microbial populations, and environmental conditions such as temperature and moisture.

Experimental Protocols

The following sections detail the typical methodologies employed in studies assessing the degradation of buprofezin in soil.

Soil Collection and Characterization

Soil samples are typically collected from the upper layer (0-15 cm) of agricultural fields. Before initiating the degradation studies, the soil is sieved to remove large debris and characterized for its physicochemical properties. Key parameters measured include:

  • Soil Texture: Determination of the percentage of sand, silt, and clay.

  • pH: Measurement of the soil's acidity or alkalinity.

  • Organic Matter Content: Quantification of the amount of organic carbon in the soil.

  • Cation Exchange Capacity (CEC): Assessment of the soil's ability to hold positively charged ions.

  • Microbial Biomass: Estimation of the population of microorganisms in the soil.

Degradation Study (Laboratory Incubation)
  • Fortification: A known concentration of buprofezin, typically dissolved in a suitable solvent, is uniformly applied to the soil samples.

  • Incubation: The treated soil samples are incubated in controlled environmental chambers. Typical conditions include:

    • Temperature: Maintained at a constant temperature, often around 25°C.

    • Moisture: Soil moisture is adjusted to a specific percentage of its maximum water holding capacity, for example, 50-60%.

    • Aerobic/Anaerobic Conditions: For aerobic studies, the flasks are open to the air or aerated periodically. For anaerobic studies, an inert gas like nitrogen is used to displace oxygen, and the soil is often flooded.

  • Sampling: Soil samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Buprofezin residues are extracted from the soil samples using an organic solvent such as acetonitrile (B52724) or acetone. The mixture is typically shaken or sonicated to ensure efficient extraction.

  • Cleanup: The crude extract is purified to remove interfering co-extractives. This often involves liquid-liquid partitioning or solid-phase extraction (SPE) using cartridges like Florisil.

  • Analysis: The concentration of buprofezin in the purified extracts is quantified using analytical instrumentation. Common techniques include:

    • High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) or diode-array detector (DAD).

    • Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD).

    • Confirmation of the residue identity is often performed using Mass Spectrometry (MS) coupled with either HPLC (LC-MS) or GC (GC-MS).

  • Data Analysis: The degradation kinetics of buprofezin is determined by plotting the concentration of the pesticide against time. The half-life (DT50) is then calculated, often assuming first-order kinetics.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-based soil degradation study of buprofezin.

Buprofezin_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_collection Soil Collection & Sieving soil_char Soil Characterization (Texture, pH, OM) soil_collection->soil_char fortification Buprofezin Fortification soil_char->fortification incubation Controlled Incubation (Temperature, Moisture) fortification->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Extract Cleanup (SPE) extraction->cleanup analysis Instrumental Analysis (HPLC/GC-MS) cleanup->analysis data_analysis Data Analysis & DT50 Calculation analysis->data_analysis

Caption: Experimental workflow for buprofezin soil degradation analysis.

References

A Comparative Guide to the Validation of Multi-Residue and Single-Residue Methods for Buprofezin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of Buprofezin, a widely used insect growth regulator. The focus is on the validation and performance of a multi-residue method, specifically the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, in comparison to a traditional single-residue analysis approach. The information presented is supported by experimental data from various scientific studies to aid researchers in selecting the most appropriate method for their specific analytical needs.

Performance Comparison of Analytical Methods for Buprofezin

The selection of an analytical method for pesticide residue analysis is a critical decision that impacts the accuracy, efficiency, and scope of laboratory testing. The following table summarizes the quantitative performance data for both a multi-residue (QuEChERS with LC-MS/MS) and a single-residue (Solvent Extraction with GC-NPD) method for the determination of Buprofezin in various food matrices. This allows for a direct comparison of their key validation parameters.

Validation Parameter Multi-Residue Method (QuEChERS & LC-MS/MS) Single-Residue Method (Solvent Extraction & GC-NPD) Matrix
Linearity (R²) >0.990[1]Not explicitly stated in the provided abstract, but the method was validated.Mandarin Orange, Grapefruit[1]
Recovery (%) 70-120%[1][2]112-114% (at 0.05 ppm)Cottonseed[3]
Precision (RSD) ≤20%[1][2]Not explicitly stated in the provided abstract.Mandarin Orange, Grapefruit[1]
Limit of Quantification (LOQ) <0.01 mg/kg[1]0.05 ppm (mg/kg)[3]Citrus (Lemons)[3]
Limit of Detection (LOD) Not explicitly stated, but LOQ is <0.01 mg/kg[1]Not explicitly stated.Citrus (Lemons)

Experimental Protocols

Detailed methodologies for both a multi-residue and a single-residue approach are provided below. These protocols are based on established and validated methods reported in the scientific literature.

Multi-Residue Method: QuEChERS Extraction with LC-MS/MS Analysis

This method is applicable for the simultaneous determination of a wide range of pesticide residues, including Buprofezin, in fruits and vegetables.

1. Sample Preparation and Extraction:

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

3. Instrumental Analysis (LC-MS/MS):

  • Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., methanol/water).

  • Inject the diluted extract into the LC-MS/MS system.

  • LC Conditions: Utilize a C18 reversed-phase column with a gradient elution program using mobile phases such as water with formic acid and acetonitrile with formic acid.

  • MS/MS Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using electrospray ionization (ESI) in the positive mode. Monitor for specific precursor-to-product ion transitions for Buprofezin for quantification and confirmation.[1][2]

Single-Residue Method: Solvent Extraction with GC-NPD Analysis

This method is specific for the determination of Buprofezin residues in various crops.[3]

1. Sample Extraction:

  • Weigh a representative portion of the finely ground crop sample into a blender jar.

  • Add acetone (B3395972) and blend for approximately 5 minutes.

  • Filter the extract and concentrate it using a rotary evaporator until only the aqueous phase remains.

2. Liquid-Liquid Partitioning and Cleanup:

  • Transfer the aqueous extract to a separatory funnel with 1M hydrochloric acid.

  • Partition with hexane (B92381) to remove nonpolar interferences.

  • Discard the hexane phase and partition the acidic aqueous phase with dichloromethane (B109758).

  • Collect the dichloromethane extract, dry it over anhydrous sodium sulfate, and evaporate it to dryness.

3. Column Chromatography Cleanup:

  • Dissolve the residue in a small amount of a suitable solvent and load it onto a Florisil column.

  • Elute the column with a mixture of ethyl acetate (B1210297) and hexane.

  • Collect the eluate containing Buprofezin and evaporate it to dryness.

  • Reconstitute the residue in toluene (B28343) for GC analysis.

4. Instrumental Analysis (GC-NPD):

  • Inject an aliquot of the final extract into the gas chromatograph.

  • GC Conditions: Use a capillary column suitable for pesticide analysis (e.g., DB-5). Set appropriate oven temperature programming, injector, and detector temperatures.

  • Detector: Utilize a Nitrogen-Phosphorus Detector (NPD) for the selective detection of nitrogen-containing compounds like Buprofezin.[3]

Workflow Diagram

The following diagram illustrates the general workflow of the QuEChERS multi-residue analysis method, from sample preparation to final analysis.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample Weighing 2. Weigh 10g of Sample Homogenization->Weighing AddSolvent 3. Add 10mL Acetonitrile Weighing->AddSolvent AddSalts 4. Add QuEChERS Salts AddSolvent->AddSalts Shake 5. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 6. Centrifuge (5 min) Shake->Centrifuge1 TransferSupernatant 7. Transfer 1mL Supernatant Centrifuge1->TransferSupernatant Add_dSPE 8. Add to d-SPE Tube TransferSupernatant->Add_dSPE Vortex 9. Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 10. Centrifuge (2 min) Vortex->Centrifuge2 Dilution 11. Dilute Final Extract Centrifuge2->Dilution Analysis 12. LC-MS/MS Analysis Dilution->Analysis

Caption: Workflow of the QuEChERS multi-residue method.

References

A Comparative Guide to Proficiency Testing Schemes for Buprofezin Analysis in Food

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. Proficiency testing (PT) schemes offer a robust mechanism for laboratories to assess their performance against their peers and a known standard. This guide provides a comparative overview of prominent PT schemes available for the analysis of the insecticide Buprofezin in food matrices, complete with supporting data and experimental protocols.

Leading Proficiency Testing Providers

Several organizations are recognized for their comprehensive proficiency testing programs for pesticide residues in food, including Buprofezin. Key providers include the European Union Reference Laboratories (EURLs), FAPAS (a subsidiary of Fera Science Ltd.), Bipea, and AOAC International. These organizations regularly conduct PT schemes covering a wide range of pesticides in diverse food matrices.[1][2][3][4][5] Participation in these schemes is often a mandatory requirement for laboratories seeking or maintaining accreditation to ISO/IEC 17025.[5]

Comparison of Recent Proficiency Testing Schemes

The following table summarizes the key parameters of recent proficiency tests that have included Buprofezin as a target analyte. The data is primarily drawn from the comprehensive reports of the European Union Proficiency Tests for Fruits and Vegetables (EUPT-FV).

Proficiency TestProviderFood MatrixAssigned Value (mg/kg)No. of ParticipantsKey Findings & Remarks
EUPT-FV-24 (2022)EURL-FVTomato0.074>150Buprofezin was part of the mandatory target list. The assigned value was determined using a robust statistical mean of participant results. A certificate of participation for one laboratory showed an "Acceptable" z-score of 1.1 for a reported result of 0.094 mg/kg.[6][7][8]
EUPT-FV-21 (2019)EURL-FVRed CabbageNot explicitly stated in available snippets190Buprofezin was included in the target pesticide list for this proficiency test.[9] The final report provides a detailed evaluation of laboratory performance.
EUPT-FV-20 (2018)EURL-FVGreen BeanNot explicitly stated in available snippets>150This PT included Buprofezin in its scope, with the test material containing both incurred and spiked pesticides.[10][11]
EUPT-FV-18 (2016)EURL-FVSpinachNot explicitly stated in available snippets191Buprofezin was a target analyte in this proficiency test. The test item was spinach homogenate with incurred pesticide residues.[12][13]
FAPAS, Bipea, AOAC FAPAS, Bipea, AOACVarious (Fruits, Vegetables, Cereals, etc.)Varies with each testVariesThese organizations offer a broad range of PT schemes for pesticide residues in food.[1][3][4][14][15] While specific reports for Buprofezin were not detailed in the search, their programs are extensive and cover hundreds of pesticides. AOAC's program, for instance, includes a fruit and vegetable matrix with over 50 possible pesticide residues.[14]

Experimental Protocols

The analysis of Buprofezin in food matrices for the purpose of proficiency testing generally follows established and validated methods for pesticide residue analysis. A typical workflow involves sample preparation, extraction, clean-up, and instrumental analysis.

Sample Preparation and Extraction

A widely used and effective method for the extraction of pesticide residues, including Buprofezin, from fruits and vegetables is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[16]

  • Homogenization : A representative portion of the food sample (e.g., 10-15 g) is homogenized to ensure a uniform distribution of the analyte.

  • Extraction : The homogenized sample is then extracted with an organic solvent, typically acetonitrile (B52724). For buffering, salts such as magnesium sulfate, sodium chloride, and sodium citrate (B86180) are added. This helps to partition the pesticides into the organic layer and remove excess water.

  • Centrifugation : The mixture is shaken vigorously and then centrifuged to separate the organic and aqueous layers.

Clean-up (Dispersive Solid-Phase Extraction - d-SPE)

An aliquot of the acetonitrile extract is subjected to a clean-up step to remove interfering matrix components like pigments, sugars, and lipids. This is commonly achieved using dispersive solid-phase extraction (d-SPE).

  • Sorbent Addition : The extract is mixed with a combination of sorbents. A common combination for many fruits and vegetables is primary secondary amine (PSA) to remove organic acids and some sugars, and C18 to remove non-polar interferences. Graphitized carbon black (GCB) may be used for samples with high pigment content, but care must be taken as it can also retain some planar pesticides.

  • Centrifugation : The mixture is vortexed and centrifuged, and the final cleaned-up extract is collected for analysis.

Instrumental Analysis

The final determination of Buprofezin concentration is typically performed using chromatographic techniques coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the most common and preferred technique for the analysis of moderately polar pesticides like Buprofezin. It offers high sensitivity and selectivity.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : While less common for Buprofezin, GC-MS/MS can also be used, particularly for multi-residue methods that include a wide range of pesticides.

Proficiency Testing Scheme Workflow

The following diagram illustrates the typical workflow of a proficiency testing scheme for Buprofezin analysis in food.

PT_Workflow cluster_Provider Proficiency Test Provider cluster_Lab Participating Laboratory Test_Material_Prep Test Material Preparation (Homogenized Matrix + Buprofezin) Homogeneity_Stability Homogeneity & Stability Testing Test_Material_Prep->Homogeneity_Stability Sample_Distribution Sample Distribution to Labs Homogeneity_Stability->Sample_Distribution Sample_Receipt Sample Receipt & Handling Sample_Distribution->Sample_Receipt Data_Collection Data Collection & Statistical Analysis Final_Report Issuance of Final Report Data_Collection->Final_Report Performance_Review Performance Review & Corrective Actions Final_Report->Performance_Review Analysis Sample Analysis (Extraction, Clean-up, LC-MS/MS) Sample_Receipt->Analysis Result_Submission Result Submission Analysis->Result_Submission Result_Submission->Data_Collection

References

Safety Operating Guide

Proper Disposal Procedures for Buprofezin (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Buprofezin, a thiadiazine insecticide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling Buprofezin for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye and Face Protection: Chemical safety goggles or a face shield are necessary to prevent contact with eyes.[1]

  • Skin Protection: Wear impervious rubber gloves and boots, along with protective clothing, to prevent skin contact.[1]

  • Respiratory Protection: In case of dust or spray mist, use a NIOSH/MSHA-approved self-contained breathing apparatus.[1]

  • General Hygiene: Do not eat, drink, or smoke when handling the product.[2][3] Wash hands and face thoroughly after handling.[2][3] Contaminated clothing should be removed and washed before reuse.[1]

II. Step-by-Step Disposal Procedures

Buprofezin and its containers must be treated as hazardous waste and disposed of in accordance with all local, regional, and national regulations.[2]

Step 1: Managing Spills

In the event of a spill, immediate containment is critical to prevent environmental contamination.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use non-combustible, absorbent materials like sand, earth, vermiculite, or diatomaceous earth to contain the spill.[2]

  • Collect Spilled Material: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[2]

  • Decontaminate the Area: Wash the contaminated area with a small amount of water and detergent. Absorb the cleaning solution with inert material and place it in the same disposal container.[4]

  • Prevent Environmental Release: Do not allow the spilled material or rinse water to enter drains, sewers, ditches, or waterways.[2] If public water is contaminated, inform the appropriate authorities immediately.[2]

Step 2: Disposing of Unused Buprofezin Product

Unused Buprofezin must be disposed of as hazardous waste.

  • Do Not Dispose On-Site: Never dispose of undiluted chemicals on-site.[5]

  • Use a Licensed Waste Disposal Service: Dispose of the product through an approved waste disposal service provider or at a suitable incineration plant, observing local regulations.[2][6]

  • Follow Label Instructions: The product label contains specific disposal information that must be followed.[2][7]

Step 3: Disposing of Empty Containers

Empty containers may retain hazardous residues and must be handled appropriately.[8]

  • Triple or Pressure Rinse: Thoroughly rinse the empty container.

    • Invert the container over the spray or mixing tank and allow it to drain for at least 30 seconds after the flow has slowed to a drip.[3]

    • Rinse the container three times with a volume of water equal to at least 10% of the container's volume.[3]

  • Add Rinsings to Spray Tank: Add the rinse water to the spray tank to be used as part of the product application.[3][5] Do not contaminate water sources with rinse water.[2]

  • Render Container Unusable: Puncture and crush the container to prevent reuse.

  • Dispose of Rinsed Container: Dispose of the rinsed container as hazardous waste or take it for local recycling, if available.[3][8] Do not reuse empty containers for any purpose.[2][3][7] If no landfill is available, containers may need to be buried in a designated disposal pit.[5]

III. Quantitative Data Summary

The following table summarizes key quantitative data related to the transport and disposal of Buprofezin.

ParameterValueReference
UN Number3077, 3082, 2588[2][4][5][8]
UN Proper Shipping NameEnvironmentally Hazardous Substance, Solid, N.O.S. (Buprofezin 500 g/kg); Environmentally hazardous substances, liquid, n.o.s. (Buprofezin); Thiadiazine pesticide, liquid, toxic[2][4][5][8]
Transport Hazard Class9, 6.1[2][4][5][8]
Packaging GroupIII[2][4][5]
Marine PollutantYes[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Buprofezin and its containers.

BuprofezinDisposal cluster_start Start: Buprofezin Waste cluster_product Unused Product Disposal cluster_container Empty Container Disposal start Unused Product or Empty Container product_spill Spill Occurs start->product_spill product_no_spill No Spill start->product_no_spill Unused Product triple_rinse Triple or Pressure Rinse Container start->triple_rinse Empty Container contain_spill Contain with Absorbent product_spill->contain_spill hazardous_waste_product Treat as Hazardous Waste product_no_spill->hazardous_waste_product collect_spill Collect and Label for Disposal contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->hazardous_waste_product incinerate_product Dispose via Approved Incineration Plant hazardous_waste_product->incinerate_product service_product Use Licensed Waste Disposal Service hazardous_waste_product->service_product add_rinsate Add Rinsate to Spray Tank triple_rinse->add_rinsate puncture_container Puncture and Crush Container add_rinsate->puncture_container hazardous_waste_container Treat as Hazardous Waste puncture_container->hazardous_waste_container recycle_container Recycle if Available hazardous_waste_container->recycle_container landfill_container Dispose in Approved Landfill hazardous_waste_container->landfill_container

Caption: Logical workflow for Buprofezin waste disposal.

References

Personal protective equipment for handling Buprofezin (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistics for Handling Buprofezin

This guide provides critical safety protocols, personal protective equipment (PPE) standards, and operational procedures for the handling and disposal of Buprofezin, a thiadiazinone insecticide. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals. Buprofezin may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2][3][4]

Occupational Exposure Limits

Quantitative exposure limits provide benchmarks for maintaining a safe laboratory environment. Monitoring airborne concentrations is a key engineering control.[5]

ParameterValueSource
Threshold Limit Value (TLV)0.5 mg/m³ (inhalable fraction + vapor)[2]
Japan TWA2 mg/m³[5]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the last lines of defense against pesticide exposure.[6] All PPE should be inspected before each use for any signs of damage and cleaned after use unless it is disposable.[7]

Activity Required Personal Protective Equipment
Routine Handling, Mixing, & Loading - Clothing: Long-sleeved shirt and long pants, or coveralls.[8][9][10] A chemical-resistant apron is recommended when mixing or loading.[11] - Gloves: Unlined, elbow-length, chemical-resistant gloves (e.g., nitrile, butyl, neoprene).[11][12] - Eye Protection: Chemical safety goggles or a face shield.[11][13] - Respiratory Protection: A pesticide respirator mask may be required, especially in poorly ventilated areas or when handling powders to avoid breathing in dust.[8][12][13]
Application - Clothing: Long-sleeved shirt, long pants, and chemical-resistant coveralls.[11] - Gloves: Chemical-resistant gloves.[9] - Footwear: Chemical-resistant boots and socks.[8] - Eye Protection: Snug-fitting, non-fogging goggles or a full-face respirator.[11] - Respiratory Protection: Use a respirator if there is a risk of inhaling spray mist.[4]
Spill Cleanup - Clothing: Full protective clothing or chemical-resistant suit.[13][14] - Gloves: Chemical-resistant gloves.[14] - Eye Protection: Chemical safety goggles or a face shield.[13] - Respiratory Protection: A suitable dust respirator or a full-faced, self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[8][13]
Early Re-entry into Treated Areas - Clothing: Coveralls over a long-sleeved shirt and long pants.[8] - Gloves: Waterproof gloves.[8] - Footwear: Chemical-resistant footwear and socks.[8]

Experimental and Handling Protocols

These step-by-step procedures provide clear guidance for key operations involving Buprofezin.

Standard Handling and Use Procedure
  • Preparation: Before handling, read the product label and Safety Data Sheet (SDS) thoroughly.[4][13] Ensure adequate ventilation, such as a local exhaust system, is operational.[5][8]

  • Donning PPE: Put on all required PPE as specified in the table above. Ensure gloves overlap with long sleeves.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[8][12] Do not breathe in dust, fumes, or spray mist.[3][4][8]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[4][12][15] Wash hands, arms, and face thoroughly with soap and water after handling and before breaks.[4][8][15]

  • Storage: Store Buprofezin in its original, tightly closed container in a cool, dry, and secure place away from direct sunlight, heat, food, and animal feed.[8][13] Keep out of reach of children and unauthorized personnel.[13][14]

  • Doffing PPE: After use, wash gloves with soap and water before removing them.[16] Remove all PPE and wash contaminated clothing separately from other laundry.[7][12]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Ingestion If swallowed, seek medical advice immediately.[14] If the person is conscious, have them drink one or two glasses of water.[8] Do not induce vomiting unless instructed by a medical professional.[1][8] Never give anything by mouth to an unconscious person.[8][13]
Eye Contact Immediately rinse the eye with plenty of running water for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do so.[1] Obtain medical attention if irritation persists.[8][13]
Skin Contact Take off all contaminated clothing immediately.[14] Wash the affected skin area thoroughly with plenty of soap and water.[8][13] Get medical attention if irritation develops or persists.[8]
Inhalation Remove the victim to fresh air and keep them at rest.[8][13] If breathing is irregular or has stopped, provide artificial respiration.[8][14] Seek medical attention.[8][13]
Spill Response Protocol

In the event of a spill, follow these steps to contain and clean the area safely.

  • Evacuate: Keep all non-essential personnel away from the spill area.[13][14]

  • Ventilate: Ensure the area is well-ventilated.[12]

  • Equip: Wear the appropriate PPE for spill cleanup, including respiratory protection, full-length clothing, and chemical-resistant gloves.[13][14]

  • Contain: Prevent further leakage if it is safe to do so.[5][14] Dam the spill to prevent it from entering drains, sewers, or waterways.[14]

  • Absorb: Cover the spill with an inert absorbent material such as sand, clay, or soil.[13][14]

  • Collect: Carefully sweep or shovel the absorbed material into a clean, sealable container labeled for hazardous waste disposal.[8][12]

  • Decontaminate: Wash the contaminated area with water and detergent.[13] Collect the rinse water for disposal; do not allow it to enter drains.[13]

  • Report: Notify the appropriate authorities if a significant spill occurs that could contaminate the environment.[8][12]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination. Buprofezin is very toxic to aquatic life.[1][4]

  • Product Disposal: Dispose of unwanted Buprofezin and resulting waste in accordance with local, regional, and national environmental regulations.[3][13] Do not contaminate drains, streams, or other waterways with the chemical.[14]

  • Container Disposal: Do not reuse empty containers.[4] Triple rinse the container with a volume of water equal to at least 10% of the container's volume.[4] Add the rinsings to the spray tank.[4][14] Dispose of the rinsed container at an approved local landfill or via a licensed collector.[4][14] Do not burn empty containers.[14]

Visual Workflow: Buprofezin Spill Response

The following diagram illustrates the logical flow of actions to be taken in the event of a chemical spill.

Buprofezin_Spill_Response start Spill Occurs evacuate 1. Evacuate Area Keep non-essential personnel away start->evacuate ppe 2. Don Full PPE (Gloves, Goggles, Respirator, Protective Clothing) evacuate->ppe contain 3. Contain Spill Prevent spread to drains & waterways ppe->contain absorb 4. Absorb Material Use inert material (sand, clay) contain->absorb collect 5. Collect Waste Place into a labeled, sealed container absorb->collect decontaminate 6. Clean Area Wash with detergent and water collect->decontaminate dispose 7. Dispose of Waste Follow hazardous waste regulations decontaminate->dispose end Response Complete dispose->end

Caption: Workflow for managing a Buprofezin chemical spill.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。